molecular formula C19H23ClN2O5 B1664911 Amlodipine Dimethyl Ester CAS No. 140171-66-0

Amlodipine Dimethyl Ester

Cat. No.: B1664911
CAS No.: 140171-66-0
M. Wt: 394.8 g/mol
InChI Key: UDSAEMGNQXMCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amlodipine besilate impurity F, also known as Amlodipine Dimethyl Ester, is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5/c1-11-15(18(23)25-2)16(12-6-4-5-7-13(12)20)17(19(24)26-3)14(22-11)10-27-9-8-21/h4-7,16,22H,8-10,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAEMGNQXMCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111409
Record name 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140171-66-0
Record name 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140171-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine besilate impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140171660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQ5PD1804
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Contextualizing Amlodipine and its Dimethyl Ester Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Amlodipine Dimethyl Ester

Amlodipine is a third-generation dihydropyridine (DHP) calcium channel blocker, widely prescribed for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.[3] The Amlodipine molecule, chemically named 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, features two different ester groups at the C3 and C5 positions of the dihydropyridine ring.[4]

This guide focuses on the synthesis of This compound , a close structural analogue and potential impurity of Amlodipine, where both the C3 and C5 positions are occupied by methyl esters.[5] Understanding the synthesis of such analogues is crucial for researchers in drug development for several reasons: it aids in the synthesis of reference standards for impurity profiling, facilitates the exploration of structure-activity relationships (SAR), and provides a robust framework for developing novel DHP-based therapeutic agents.

The core synthetic strategy for constructing the dihydropyridine ring of Amlodipine and its analogues is the venerable Hantzsch Pyridine Synthesis .[6] This multicomponent reaction, first reported by Arthur Hantzsch in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[2][6] Industrial syntheses have been refined to accommodate the complex substituents of Amlodipine, primarily by using advanced intermediates and protecting group strategies to ensure high yield and purity.[4][7] This guide will elucidate an adapted Hantzsch pathway tailored for the specific synthesis of this compound.

Core Synthesis Strategy: The Adapted Hantzsch Reaction

The synthesis of this compound is achieved through a multi-step process culminating in a Hantzsch-type cyclocondensation. The primary distinction from the standard Amlodipine synthesis lies in the selection of the β-ketoester precursors to ensure the formation of a dimethyl dicarboxylate final product. A common and efficient industrial route for Amlodipine involves using a phthalimido-protected amino group to prevent side reactions.[4][7] We will adapt this field-proven strategy.

The overall transformation can be visualized as a three-component condensation between 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and a specialized β-ketoester, methyl 4-(2-phthalimidoethoxy)acetoacetate. This is followed by a final deprotection step to reveal the primary amine of the side chain.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals the key building blocks. The final deprotection step (e.g., hydrazinolysis of a phthalimide) points to a protected precursor, "Phthalimido-Amlodipine Dimethyl Ester." The core 1,4-dihydropyridine ring is disconnected via the Hantzsch reaction logic into three components:

  • 2-Chlorobenzaldehyde

  • Methyl 3-aminocrotonate (the enamine derived from methyl acetoacetate and ammonia)

  • Methyl 4-(2-phthalimidoethoxy)acetoacetate (the second β-ketoester, carrying the protected side chain)

Visualizing the Synthetic Pathway

The forward synthesis pathway is illustrated below, proceeding from the assembly of key intermediates to the final product.

G cluster_0 Intermediate Preparation cluster_1 Hantzsch Cyclocondensation cluster_2 Final Deprotection MAA1 Methyl Acetoacetate MAC Methyl 3-Aminocrotonate MAA1->MAC NH3 Ammonia NH3->MAC ProtectedDHP Phthalimido-Amlodipine Dimethyl Ester MAC->ProtectedDHP 2CB 2-Chlorobenzaldehyde 2CB->ProtectedDHP MPEA Methyl 4-(2-phthalimidoethoxy)acetoacetate MPEA->ProtectedDHP FinalProduct This compound ProtectedDHP->FinalProduct DeprotectingAgent Hydrazine Hydrate or Methylamine DeprotectingAgent->FinalProduct

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide to the synthesis, explaining the causality behind the chosen reactions and conditions.

Step 1: Preparation of Key Intermediates

The success of the Hantzsch synthesis relies on the quality and availability of its precursors. While 2-chlorobenzaldehyde is commercially available, the two β-ketoester-derived components must often be synthesized.

A. Synthesis of Methyl 3-aminocrotonate

This enamine is a cornerstone of the Hantzsch reaction, providing two carbons and the nitrogen atom for the final ring. It is readily prepared from methyl acetoacetate and ammonia.

  • Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl of methyl acetoacetate, followed by dehydration to form the enamine. The equilibrium is driven towards the product by removing water.

B. Synthesis of Methyl 4-(2-phthalimidoethoxy)acetoacetate

This intermediate introduces the critical C2 side chain in a protected form. Its synthesis is analogous to the well-documented preparation of its ethyl ester counterpart.[8][9]

  • Causality: The phthalimido group is an excellent choice for protecting the primary amine. It is highly stable under the conditions of the Hantzsch reaction, preventing unwanted side reactions, but can be cleaved cleanly in the final step without affecting the sensitive dihydropyridine ring.[7]

Step 2: Hantzsch Cyclocondensation to form Phthalimido-Amlodipine Dimethyl Ester

This is the key ring-forming step where the three components are condensed to build the dihydropyridine scaffold.

  • Mechanism: The reaction is believed to proceed through a series of condensations and additions. First, a Knoevenagel condensation occurs between 2-chlorobenzaldehyde and one of the β-ketoesters (e.g., methyl 4-(2-phthalimidoethoxy)acetoacetate). Separately, the other β-ketoester (methyl acetoacetate) forms an enamine (methyl 3-aminocrotonate). A Michael addition then occurs between the Knoevenagel product and the enamine, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[6]

Visualizing the Hantzsch Reaction Mechanism

G Ketoester1 Methyl Acetoacetate Ketoester2 Methyl 4-(2-phthalimidoethoxy) acetoacetate Knoevenagel Knoevenagel Adduct Ketoester2->Knoevenagel Knoevenagel Condensation Ammonia NH3 Enamine Enamine Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Cyclization DHP DHP Cyclized->DHP Dehydration Enamine->Michael Aldehyde Aldehyde Aldehyde->Knoevenagel

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Protocol 1: Synthesis of Phthalimido-Amlodipine Dimethyl Ester
  • Reaction Setup: To a solution of methyl 4-(2-phthalimidoethoxy)acetoacetate (1 equivalent) in a suitable solvent such as isopropanol or ethanol, add 2-chlorobenzaldehyde (1 equivalent) and methyl 3-aminocrotonate (1 equivalent).[9][10]

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization of the product.[10]

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate) to achieve high purity.[7]

ParameterValueSource
Solvent Isopropanol / Ethanol[9]
Reactant Ratio 1 : 1 : 1[9]
Temperature Reflux (80-85 °C)[10]
Reaction Time 12 - 24 hours[10]
Expected Yield 65 - 75%[10]
Step 3: Deprotection to Yield this compound

The final step is the removal of the phthalimido protecting group to liberate the primary amine on the C2 side chain. This is typically accomplished using hydrazine hydrate (the Ing-Manske procedure) or, in more recent industrial processes, aqueous methylamine.[7][9]

  • Causality: Hydrazine hydrate is highly effective, forming a stable phthalhydrazide byproduct that precipitates from the reaction mixture, driving the reaction to completion. The use of methylamine is often preferred on an industrial scale as it avoids the handling of hydrazine and can offer a cleaner reaction profile.[7]

Protocol 2: Synthesis of this compound
  • Reaction Setup: Suspend the Phthalimido-Amlodipine Dimethyl Ester (1 equivalent) in ethanol.

  • Reaction Execution: Add hydrazine hydrate (approx. 2-3 equivalents) to the suspension and heat the mixture to reflux for 2-4 hours.[9] A precipitate of phthalhydrazide will form.

  • Work-up and Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

  • Purification: Evaporate the filtrate to dryness. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.

ParameterValueSource
Reagent Hydrazine Hydrate[9]
Solvent Ethanol[9]
Temperature Reflux[9]
Reaction Time 2 - 4 hours[9]
Expected Yield > 85%[9]

Conclusion and Future Outlook

This guide outlines a robust and logical pathway for the synthesis of this compound, leveraging the well-established and highly efficient Hantzsch dihydropyridine synthesis. By adapting protocols used in the industrial production of Amlodipine, this methodology provides a reliable framework for researchers. The key strategic elements—utilizing a stable phthalimido protecting group and executing a three-component condensation—ensure a controlled and high-yielding process. This technical guide serves as a foundational resource for professionals engaged in pharmaceutical research, enabling the synthesis of critical reference standards and facilitating further exploration into the vast chemical space of dihydropyridine-based therapeutics.

References

An In-depth Technical Guide on the Formation Mechanism of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its synthesis, while well-established, presents challenges in controlling process-related impurities that can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the formation mechanism of a critical impurity, Amlodipine Dimethyl Ester (3,5-dimethyl ester analog of Amlodipine). We will explore the core synthetic pathways, elucidate the primary and secondary mechanisms of impurity formation, detail analytical methodologies for detection, and propose robust control strategies, offering a comprehensive resource for professionals in drug development and quality control.

Introduction: Amlodipine and the Significance of Ester Impurities

Amlodipine is chemically designated as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[1] It is an unsymmetrical diester, a structural feature crucial to its pharmacokinetic profile. The presence of impurities, particularly those structurally similar to the API, is a major concern in pharmaceutical manufacturing.

This compound, chemically 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester, is a process-related impurity.[2] Its structure differs from Amlodipine only by the substitution of a methyl group for the ethyl group at the C3 position of the dihydropyridine ring. The presence of such impurities must be strictly controlled within limits set by regulatory bodies like the ICH to ensure product quality and patient safety. Understanding the genesis of this impurity is paramount for developing effective control strategies.

Core Synthesis of Amlodipine via Hantzsch Reaction

The most prevalent method for constructing the dihydropyridine core of Amlodipine is the Hantzsch pyridine synthesis.[3][4] This multicomponent reaction is highly versatile but requires careful control to achieve the desired unsymmetrical product and minimize side reactions. The synthesis involves the condensation of three key components:

  • An Aldehyde: 2-chlorobenzaldehyde.

  • A β-Ketoester (as an enamine): Typically methyl 3-aminocrotonate, which forms the C5-methoxycarbonyl and C6-methyl portion of the ring.

  • A Second β-Ketoester (as an enamine): An enamine derived from ethyl 4-(2-(phthalimido)ethoxy)acetoacetate. This component provides the critical C3-ethoxycarbonyl group and the C2 side chain.[4]

These components condense, often under reflux in a solvent like ethanol or isopropanol, to form the protected precursor, 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine.[4] The final step involves the deprotection of the phthalimido group (e.g., using aqueous methylamine or hydrazine) to yield the primary amine of Amlodipine.[5]

G cluster_reactants Key Reactants cluster_process Synthesis Process cluster_product Final Product A 2-Chlorobenzaldehyde P1 Hantzsch Condensation (Solvent: Ethanol/Isopropanol) A->P1 B Methyl 3-aminocrotonate B->P1 C Ethyl 4-(2-(phthalimido)ethoxy)acetoacetate C->P1 P2 Phthalimido-Amlodipine (Protected Intermediate) P1->P2 P3 Deprotection (e.g., Methylamine) P2->P3 F Amlodipine API (3-ethyl 5-methyl ester) P3->F

Fig. 1: Generalized Hantzsch synthesis workflow for Amlodipine.

Unraveling the Mechanism of this compound Formation

The formation of this compound is primarily a process-related issue, originating from the starting materials or, less commonly, from side reactions during synthesis.

Primary Mechanism: Contamination of Starting Materials

The most direct and significant pathway to the formation of this compound is the presence of methyl 4-(2-(phthalimido)ethoxy)acetoacetate as an impurity within the intended ethyl 4-(2-(phthalimido)ethoxy)acetoacetate starting material.

If this methyl-ester analog is present, it will compete with the ethyl-ester in the Hantzsch condensation. The reaction proceeds identically to the main synthesis, but the resulting dihydropyridine ring will possess a methoxycarbonyl group at the C3 position instead of the intended ethoxycarbonyl group.

Causality: This is a classic example of an impurity being carried through the synthetic sequence. The root cause lies in the synthesis of the β-ketoester side-chain precursor. If methanol is used as a solvent or reactant in the preparation of this starting material, the corresponding methyl ester can be formed. Therefore, stringent control over the synthesis and purification of this key raw material is the most critical factor in preventing the formation of the dimethyl ester impurity.

G cluster_reactants Reactants cluster_product Impurity Product A 2-Chlorobenzaldehyde P1 Hantzsch Condensation A->P1 B Methyl 3-aminocrotonate B->P1 C_impurity Methyl 4-(2-(phthalimido)ethoxy)acetoacetate (Starting Material Impurity) C_impurity->P1 F_impurity This compound P1->F_impurity

Fig. 2: Formation of this compound via an impure starting material.
Secondary Mechanism: Transesterification

A secondary, though less probable, pathway is the transesterification of the C3-ethyl ester of either the final Amlodipine molecule or its protected precursor. This reaction involves the substitution of the ethyl group (-CH₂CH₃) with a methyl group (-CH₃) from a methanol source.

This reaction requires:

  • A Methanol Source: Typically the reaction solvent.

  • A Catalyst: Can be either acidic or basic conditions.

  • Energy: Often requires elevated temperatures to proceed at a significant rate.

Causality: While the Hantzsch reaction is often performed in ethanol or isopropanol, the use of methanol as a solvent or in a co-solvent system during synthesis, work-up, or recrystallization stages could facilitate this side reaction. The presence of acidic or basic residues can catalyze the nucleophilic attack of methanol on the ester's carbonyl carbon, leading to the displacement of ethanol and the formation of the methyl ester. The likelihood of this reaction is generally low under optimized and controlled manufacturing conditions but remains a theoretical possibility that process chemists must consider, especially during troubleshooting or process optimization.

Analytical Detection and Characterization

Robust analytical methods are essential for identifying and quantifying the this compound impurity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique.[6][7]

Data Presentation: Typical HPLC Method Parameters

The following table summarizes a typical set of starting parameters for an HPLC method designed to separate Amlodipine from its related substances, including the dimethyl ester. Method optimization is crucial for achieving adequate resolution between all potential impurities.

ParameterTypical ValueRationale
Column C18 (e.g., 150 mm x 4.6 mm, 3 µm)[8]Provides excellent hydrophobic retention and separation for dihydropyridine compounds.
Mobile Phase A Phosphate Buffer (e.g., 10-20 mM, pH 2.8-3.0)[6][7]Buffered aqueous phase to control ionization and ensure reproducible retention times.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds from the column.
Elution Mode GradientA gradient is typically required to resolve early-eluting polar impurities and late-eluting non-polar impurities from the main Amlodipine peak within a reasonable run time.[8]
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column to ensure efficient separation.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation.
Detector UV/PDA at ~237 nm or 340 nm[6][8]Dihydropyridine ring system has strong UV absorbance, allowing for sensitive detection.
Injection Vol. 10 - 20 µLStandard volume for analytical HPLC.
Experimental Protocol: Impurity Profiling by RP-HPLC

This protocol outlines the fundamental steps for analyzing a sample of Amlodipine API for the presence of the dimethyl ester impurity.

1. Preparation of Solutions:

  • Diluent: Prepare a mixture of mobile phase A and mobile phase B (e.g., 70:30 v/v) to ensure sample solubility and compatibility with the initial HPLC conditions.[7]

  • Reference Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the diluent to a known concentration (e.g., 0.15% of the test concentration).

  • Test Solution: Accurately weigh and dissolve the Amlodipine API sample in the diluent to a specified concentration (e.g., 1.0 mg/mL).

  • System Suitability Solution (Spiked Sample): Prepare a solution of the Amlodipine API and spike it with known amounts of this compound and other relevant impurities to verify the system's resolution and sensitivity.

2. Chromatographic Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the system suitability solution multiple times (e.g., n=6) and verify that the resolution between Amlodipine and the dimethyl ester peak, as well as other critical pairs, meets the predefined criteria (e.g., Resolution > 2.0).

  • Inject the reference standard solution to determine its retention time and peak area.

  • Inject the test solution.

3. Data Analysis:

  • Identify the peak in the test solution chromatogram that corresponds to the retention time of the this compound reference standard.

  • Calculate the amount of the impurity in the test sample, typically as a percentage relative to the main Amlodipine peak, using the principle of external standards or area normalization, correcting for relative response factors if necessary.

Control and Prevention Strategies

A proactive approach based on Quality by Design (QbD) principles is the most effective way to control the formation of this compound.

  • Stringent Raw Material Control: This is the most critical control point. Implement rigorous specifications and analytical testing for the ethyl 4-(2-(phthalimido)ethoxy)acetoacetate starting material. The test method must be capable of detecting and quantifying the corresponding methyl ester analog at very low levels.

  • Solvent Selection: Avoid the use of methanol in any step following the introduction of the C3-ethyl ester, including reaction, work-up, and recrystallization. If its use is unavoidable, the process must be rigorously validated to demonstrate the absence of transesterification.

  • Process Parameter Optimization: Control reaction temperature, time, and pH to minimize all potential side reactions. For instance, avoiding excessively high temperatures or prolonged exposure to strong acidic/basic conditions can mitigate the risk of transesterification.

  • In-Process Controls (IPCs): Monitor the reaction progress and impurity profile at critical stages to ensure the process remains within its validated state.

By understanding the mechanistic origins of this compound, scientists and drug development professionals can implement targeted, science-based control strategies to ensure the consistent production of high-quality Amlodipine, safeguarding its therapeutic benefits for patients worldwide.

References

chemical properties of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Amlodipine Dimethyl Ester

Introduction

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2][3] Its chemical structure, 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, features two different ester groups.[1][4] this compound (CAS: 140171-66-0) is a critical related substance in which the ethyl ester at the 3-position is replaced by a methyl ester.[5][6] Officially designated as Amlodipine EP Impurity F, this compound is of significant interest to pharmaceutical scientists for several reasons.[5][7] It serves as a crucial reference standard for monitoring the purity of Amlodipine drug substances and finished products, and its presence can indicate specific conditions or pathways in the synthetic or degradation process.

This technical guide provides a comprehensive overview of the . It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this impurity for method development, validation, stability studies, and quality control.

Core Physicochemical Properties

A thorough understanding of the fundamental physico is the starting point for any scientific investigation, from developing analytical methods to designing stability studies.

Caption: Chemical Structure of this compound.

The core properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Chemical Name dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[5][7]
Synonyms Amlodipine Impurity F, Amlodipine EP Impurity F[5][7]
CAS Number 140171-66-0[5][6][8]
Molecular Formula C₁₉H₂₃ClN₂O₅[5][6][7]
Molecular Weight 394.85 g/mol [7][8]
Appearance Pale Yellow to Yellow Solid
Melting Point 42-45°C[8]
Boiling Point 516.6 ± 50.0 °C (Predicted)[5][8]
Density 1.247 ± 0.06 g/cm³ (Predicted)[5][8]
pKa 8.97 ± 0.10 (Predicted)[5]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[5]
Stability Hygroscopic[5][8]
Storage Hygroscopic, Refrigerator, Under inert atmosphere[5][8]

Synthesis and Provenance

This compound is primarily encountered as a process-related impurity during the synthesis of Amlodipine. Its formation is typically a result of using methanol-based reagents or solvents, which can compete with ethanol-based reagents during the esterification steps of the synthesis. The classic Hantzsch dihydropyridine synthesis, a common method for Amlodipine, involves the condensation of an aldehyde (2-chlorobenzaldehyde), a beta-ketoester (e.g., methyl acetoacetate), and an enamine (e.g., methyl 3-aminocrotonate).[9] If methyl 3-aminocrotonate is used instead of ethyl 3-aminocrotonate in one of the key steps, the dimethyl ester can be formed.

Patent literature describes processes where controlling the level of a dimethyl ester impurity is a key aspect of producing a pure intermediate for Amlodipine synthesis.[10] This underscores the importance of having a well-characterized standard of this compound for in-process controls.

G cluster_degradation Primary Degradation Pathways Amlodipine_DE This compound (Dihydropyridine) Pyridine_Deriv Pyridine Derivative (Oxidation Product) Amlodipine_DE->Pyridine_Deriv Oxidation (H₂O₂) Photolysis (Light) Hydrolysis_Prod Carboxylic Acid Derivatives (Hydrolysis Products) Amlodipine_DE->Hydrolysis_Prod Hydrolysis (Acid/Base)

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Amlodipine, a widely prescribed calcium channel blocker, is no exception. During its synthesis, or as a result of degradation, various impurities can arise. Among these is Amlodipine Dimethyl Ester, a critical process-related impurity also identified as Amlodipine Impurity F in certain pharmacopeias. This molecule differs from the parent drug by the substitution of an ethyl ester with a methyl ester group. While structurally similar, this subtle change necessitates a robust and detailed analytical approach for its unambiguous identification and quantification.

This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to fully characterize this compound. Moving beyond mere data presentation, we will delve into the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative scientific principles. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this important pharmaceutical impurity.

Molecular Identity and a Strategy for Characterization

This compound, chemically named Dimethyl (4RS)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, possesses the molecular formula C₁₉H₂₃ClN₂O₅ and a molecular weight of 394.85 g/mol .[1][2][3] Its structure is identical to Amlodipine, save for the ester group at the C5 position of the dihydropyridine ring.

Our analytical strategy is built on the synergistic application of multiple spectroscopic techniques. No single method provides a complete structural picture; instead, we integrate data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build an unassailable structural proof.

cluster_0 Integrated Spectroscopic Workflow UV_Vis UV-Vis Spectroscopy (Chromophore ID) Final_ID Unambiguous Structural Elucidation of This compound UV_Vis->Final_ID Confirms Dihydropyridine System IR Infrared Spectroscopy (Functional Group ID) IR->Final_ID Confirms Ester, Amine, Aromatic Groups MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Final_ID Confirms Mass & Key Fragments NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Final_ID Defines Atomic Framework

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and distinguishing it from the parent Amlodipine API.

Expertise & Causality: Experimental Design

The primary analytical challenge is to confirm the presence of two distinct methyl ester groups and the absence of an ethyl ester. A standard ¹H NMR experiment is sufficient to observe the proton signals, while a ¹³C NMR experiment, often a proton-decoupled one, is required to identify all unique carbon atoms.[5] A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the spectrum.[6] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, chosen for their ability to dissolve the analyte and for their non-interfering spectral windows.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard or isolated impurity.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Predicted Data Interpretation

Due to the scarcity of published spectra for this specific impurity, the following data is a prediction based on the known spectrum of Amlodipine[7] and established principles of NMR spectroscopy.[8] The key distinction lies in the ester functionalities.

Table 1: Predicted ¹H NMR Data for this compound vs. Amlodipine (in CDCl₃)

Assignment This compound (Predicted) Amlodipine (Reference) Rationale for Difference
-CH₃ (C6)~2.35 ppm (s, 3H)~2.35 ppm (s, 3H)Environment is identical.
-OCH₃ (C3 Ester)~3.65 ppm (s, 3H) ~3.65 ppm (s, 3H)Environment is identical.
-OCH₃ (C5 Ester)~3.67 ppm (s, 3H) N/AKey differentiating signal.
-OCH₂CH₃ (C5 Ester)N/A~4.05 ppm (q, 2H)Absent in dimethyl ester.
-OCH₂CH₃ (C5 Ester)N/A~1.20 ppm (t, 3H)Absent in dimethyl ester.
-CH (C4)~5.35 ppm (s, 1H)~5.35 ppm (s, 1H)Environment is identical.
Ar-H~7.10-7.40 ppm (m, 4H)~7.10-7.40 ppm (m, 4H)Aromatic ring is identical.
-NH (Dihydropyridine)~5.70 ppm (br s, 1H)~5.70 ppm (br s, 1H)Environment is identical.
Side Chain Protons~2.8-4.7 ppm (m)~2.8-4.7 ppm (m)Side chain is identical.

Table 2: Predicted Key ¹³C NMR Data for this compound vs. Amlodipine (in CDCl₃)

Assignment This compound (Predicted) Amlodipine (Reference) Rationale for Difference
Ester C=O~167.5, ~167.8 ppm~167.5, ~167.2 ppmMinor shift expected.
-OCH₃ (C3 Ester)~51.2 ppm ~51.2 ppmEnvironment is identical.
-OCH₃ (C5 Ester)~51.4 ppm N/AKey differentiating signal.
-OCH₂CH₃ (C5 Ester)N/A~59.5 ppmAbsent in dimethyl ester.
-OCH₂CH₃ (C5 Ester)N/A~14.3 ppmAbsent in dimethyl ester.
Dihydropyridine Ring~39, 103, 105, 145, 147 ppm~39, 103, 105, 145, 147 ppmRing structure is identical.

The definitive proof of identity from NMR comes from observing two sharp singlets in the ¹H spectrum around 3.6-3.7 ppm, each integrating to 3 protons, and the corresponding absence of the characteristic quartet and triplet signals of an ethyl group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[9] For this compound, it serves two primary purposes: confirming the molecular weight and providing a fragmentation pattern that acts as a structural fingerprint, further distinguishing it from Amlodipine.

Expertise & Causality: Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of a basic primary amine, which readily accepts a proton to form a positive ion ([M+H]⁺).[10] A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for accurately determining the molecular formula of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) is crucial for controlled fragmentation to elucidate the structure.[11][12]

cluster_0 LC-MS/MS Analytical Workflow Sample Sample in Solution HPLC HPLC Separation (Isolates Analyte) Sample->HPLC ESI Electrospray Ionization (Creates [M+H]⁺ ions) HPLC->ESI MS1 MS Analyzer 1 (Selects Precursor Ion) ESI->MS1 CID Collision Cell (CID) (Fragments Precursor) MS1->CID MS2 MS Analyzer 2 (Separates Product Ions) CID->MS2 Detector Detector MS2->Detector

Caption: A typical workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample. This is essential when analyzing complex mixtures. A C18 column with a gradient elution of mobile phases like ammonium acetate buffer and acetonitrile is effective.[13]

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Ion Source: ESI+

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Nebulizer Gas (N₂): Set according to manufacturer's recommendation.

  • Full Scan (MS1) Acquisition: Acquire a full scan spectrum to find the protonated molecular ion ([M+H]⁺). For this compound, this is expected at m/z 395.1.

  • Tandem MS (MS/MS) Acquisition: Select the precursor ion (m/z 395.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan for the resulting product ions.

Predicted Data Interpretation

The mass spectrum provides direct evidence of the molecular weight. The key difference in fragmentation compared to Amlodipine will arise from the loss of the ester groups.

Table 3: Predicted Mass Spectrometry Data for this compound vs. Amlodipine

Ion/Fragment This compound (Predicted m/z) Amlodipine (Reference m/z) Rationale for Difference
[M+H]⁺395.1374409.1530Molecular weight difference of 14 Da (CH₂).
Loss of Ester GroupLoss of ·OCH₃ (31 Da) or CH₃OH (32 Da)Loss of ·OCH₂CH₃ (45 Da) or CH₃CH₂OH (46 Da)Key differentiating fragmentation.
Dihydropyridine Ring FragmentsCommon fragments expectedCommon fragments expectedThe core ring structure is identical.

The observation of a molecular ion at m/z 395.1 confirms the elemental composition, and the fragmentation pattern, particularly the neutral loss corresponding to methanol rather than ethanol, provides orthogonal confirmation of the structure deduced from NMR.

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory information about the functional groups and electronic system of the molecule, respectively.

Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

  • Experimental Protocol: The Attenuated Total Reflectance (ATR) technique is modern, rapid, and requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond), and the spectrum is recorded.

  • Predicted Data Interpretation: The FTIR spectrum of this compound is expected to be nearly identical to that of Amlodipine, as they share the same functional groups.[16][17][18]

Table 4: Key Predicted FTIR Absorptions for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H StretchPrimary Amine (-NH₂) & Dihydropyridine (-NH)
2850 - 3000C-H StretchAliphatic (sp³) C-H
~1675C=O StretchEster Carbonyls
~1615C=C StretchDihydropyridine Ring
~1270C-O StretchEster C-O
~750C-Cl StretchAryl Halide

The presence of strong carbonyl (C=O) and amine (N-H) stretches confirms the major structural motifs of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems (chromophores).[19][20]

  • Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance is measured across the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

  • Predicted Data Interpretation: The chromophore in this compound is the substituted 1,4-dihydropyridine ring. Since this system is identical to that in Amlodipine, their UV-Vis spectra are expected to be indistinguishable.[21][22] A characteristic maximum absorbance (λmax) is expected around 238 nm , with a secondary shoulder or peak near 360 nm , which is highly characteristic of the dihydropyridine scaffold.

Conclusion: A Self-Validating, Multi-Technique Approach

The comprehensive characterization of this compound is not achieved by a single measurement but by the logical synthesis of data from orthogonal spectroscopic techniques. NMR spectroscopy definitively establishes the atomic connectivity and confirms the presence of two methyl esters. Mass spectrometry validates the molecular weight and provides a corroborating fragmentation pattern. FTIR and UV-Vis spectroscopy offer rapid confirmation of the expected functional groups and conjugated system, respectively.

This integrated, multi-technique approach forms a self-validating system. Each piece of data reinforces the others, leading to an unambiguous structural assignment with the highest degree of scientific confidence. This rigorous characterization is essential for ensuring the purity, safety, and efficacy of Amlodipine drug products, meeting the stringent demands of regulatory bodies and protecting public health.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Amlodipine Dimethyl Ester, a known impurity and significant process-related compound in the synthesis of the widely used antihypertensive drug, Amlodipine. As a critical component of quality control and regulatory compliance in pharmaceutical manufacturing, a thorough understanding of the spectral properties of such impurities is paramount. This document moves beyond a simple recitation of data, offering insights into the genesis of this impurity, the rationale behind analytical methodologies, and a detailed interpretation of its spectral features.

Introduction: The Significance of this compound

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its chemical structure, 3-ethyl-5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, features a chiral center and distinct ester functionalities that are crucial to its therapeutic activity.

This compound, systematically named dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 140171-66-0), is recognized as Amlodipine EP Impurity F. It is a process-related impurity that can arise during the synthesis of Amlodipine, particularly through the Hantzsch pyridine synthesis.[2] The presence of this and other impurities must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies such as the ICH.[3]

This guide will provide the analytical tools for the unambiguous identification and characterization of this compound, focusing on the powerful techniques of NMR and mass spectrometry.

Genesis of this compound: A Tale of Two Esters

The formation of this compound is intrinsically linked to the synthetic route employed for Amlodipine, most commonly the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a nitrogen source (ammonia). In the synthesis of Amlodipine, a mixed ester approach is typically used, employing both methyl and ethyl acetoacetate derivatives to generate the desired 3-ethyl-5-methyl ester configuration.

However, if methyl acetoacetate is used as the sole β-ketoester, or if transesterification occurs under certain reaction conditions (e.g., presence of methanol as a solvent with acidic or basic catalysts), the formation of the symmetrical this compound can be favored. Understanding the reaction kinetics and thermodynamics of the Hantzsch synthesis is therefore crucial in minimizing the formation of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for its definitive identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would exhibit characteristic signals corresponding to its molecular structure. The following table provides a detailed prediction of the chemical shifts and their assignments, based on the known spectrum of Amlodipine and related dihydropyridine structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH (Dihydropyridine)~8.5 - 9.0s1HBroad singlet, exchangeable with D₂O.
Aromatic-H (C₆H₄Cl)~7.0 - 7.4m4HComplex multiplet due to ortho-substituted benzene ring.
C4-H (Dihydropyridine)~5.3s1HCharacteristic singlet for the proton at the chiral center.
O-CH₂-CH₂-N~4.5 - 4.7m2HMethylene protons adjacent to the ether oxygen.
O-CH₂-CH₂-N~3.5 - 3.7m2HMethylene protons adjacent to the nitrogen.
C3-COOCH₃ & C5-COOCH₃~3.5s6HSinglet for the two equivalent methyl ester protons.
C6-CH₃~2.2s3HSinglet for the methyl group at the C6 position.
NH₂~2.8 - 3.2br s2HBroad singlet for the primary amine protons, exchangeable with D₂O.

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Ester carbonyls)~167Two signals expected for the C3 and C5 ester carbonyls.
C2 & C6 (Dihydropyridine)~145 - 150Quaternary carbons of the dihydropyridine ring.
Aromatic-C (C₆H₄Cl)~125 - 148Multiple signals for the aromatic carbons.
C3 & C5 (Dihydropyridine)~103Quaternary carbons of the dihydropyridine ring.
O-CH₂-CH₂-N~68Methylene carbon adjacent to the ether oxygen.
O-CH₂-CH₂-N~40Methylene carbon adjacent to the nitrogen.
C4 (Dihydropyridine)~39Carbon of the chiral center.
COOCH₃~51Methyl carbons of the ester groups.
C6-CH₃~18Methyl carbon at the C6 position.
2D NMR Techniques for Unambiguous Assignment

To confirm these assignments and establish the connectivity within the molecule, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the O-CH₂-CH₂-N spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons, for example, linking the ester carbonyls to the methyl protons.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a sample suspected to contain this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

  • Data Processing and Analysis: Process the acquired data using appropriate software. The chemical shifts should be referenced to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample (~5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR & DEPT Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Data Processing (Software) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment & Structure Elucidation Processing->Assignment

Caption: General workflow for the NMR analysis of this compound.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₉H₂₃ClN₂O₅), the expected monoisotopic mass is approximately 394.1295 u. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at approximately m/z 395.1373. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in the molecular ion cluster, with a peak at m/z 397.1344 corresponding to the ³⁷Cl isotope.

Fragmentation Pathway

The fragmentation of Amlodipine and its analogues in tandem mass spectrometry (MS/MS) is well-documented.[4][5] The fragmentation of this compound is expected to follow a similar pattern, with key fragmentation pathways including:

  • Loss of the aminoethoxy side chain: A primary fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage, leading to the loss of the aminoethoxymethyl group.

  • Cleavage of the ester groups: Loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the dihydropyridine ring is also a probable fragmentation.

  • Dehydrogenation of the dihydropyridine ring: The dihydropyridine ring can undergo oxidation to form a more stable pyridine ring.

  • Cleavage of the chlorophenyl group: The bond between the dihydropyridine ring and the chlorophenyl group can also cleave.

MS_Fragmentation cluster_fragments Primary Fragments cluster_secondary Secondary Fragments M [M+H]⁺ m/z 395.1373 F1 Loss of C₂H₇NO (aminoethoxy) M->F1 - C₂H₇NO F2 Loss of CH₃OH (methanol) M->F2 - CH₃OH F3 Loss of C₆H₄Cl (chlorophenyl) M->F3 - C₆H₄Cl F1_1 Further fragmentation F1->F1_1 F2_1 Further fragmentation F2->F2_1

Caption: A simplified representation of potential fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry Analysis

A typical protocol for the analysis of this compound by LC-MS is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate the impurity from other components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid or ammonium acetate is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • MS/MS Analysis: Perform tandem mass spectrometry on the precursor ion of this compound to obtain fragmentation data.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and its fragments. Compare the observed fragmentation pattern with theoretical pathways to confirm the structure.

Conclusion: A Synergistic Approach to Impurity Characterization

The definitive characterization of this compound relies on the synergistic use of NMR and mass spectrometry. While MS provides crucial information on molecular weight and fragmentation, NMR offers an unambiguous blueprint of the molecular structure. For drug development professionals and researchers, a comprehensive understanding of these analytical techniques is not merely an academic exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. The data and protocols presented in this guide provide a robust framework for the identification and characterization of this critical process-related impurity.

References

A Technical Guide to Amlodipine Dimethyl Ester: Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] The synthesis and manufacturing of amlodipine besylate, the commercially available salt form, can lead to the formation of several process-related impurities. Regulatory bodies worldwide mandate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. One such critical impurity is Amlodipine Dimethyl Ester, designated as Amlodipine EP Impurity F.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, detailed spectroscopic characterization, and analytical methodologies for its control.

Chemical Identity and Physicochemical Properties

This compound is a close structural analog of amlodipine, differing by the presence of a methyl ester group at the 5-position of the dihydropyridine ring, whereas amlodipine possesses an ethyl ester at this position.

PropertyValueSource
Chemical Name 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester[3]
Synonyms Amlodipine EP Impurity F, Amlodipine Related Compound F[2]
CAS Number 140171-66-0[3]
Molecular Formula C₁₉H₂₃ClN₂O₅[3]
Molecular Weight 394.85 g/mol [3]

Synthesis of this compound

The formation of this compound as an impurity is primarily associated with the Hantzsch pyridine synthesis, a common method for constructing the dihydropyridine ring of amlodipine.[1] The synthesis of amlodipine itself involves the condensation of 2-chlorobenzaldehyde, a β-ketoester with a protected aminoethoxy side chain, and an enamine. Transesterification or the use of methyl acetoacetate instead of ethyl acetoacetate in the presence of a methylating agent during the synthesis can lead to the formation of the dimethyl ester impurity.

A plausible synthetic route for this compound involves a one-pot condensation reaction analogous to the Hantzsch synthesis of amlodipine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Hantzsch Condensation cluster_product Product 2_chlorobenzaldehyde 2-Chlorobenzaldehyde condensation One-pot Reaction 2_chlorobenzaldehyde->condensation methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->condensation aminoethoxy_methyl_acetoacetate Methyl 4-(2-aminoethoxy)acetoacetate aminoethoxy_methyl_acetoacetate->condensation amlodipine_dimethyl_ester This compound condensation->amlodipine_dimethyl_ester Ammonia source (e.g., NH₄OH)

Caption: Plausible Hantzsch synthesis pathway for this compound.

Experimental Protocol: Illustrative Synthesis

The following is a generalized protocol based on the Hantzsch reaction for dihydropyridine synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in a suitable solvent such as isopropanol.

  • Addition of Ammonia Source: Add a source of ammonia, such as ammonium hydroxide (excess), to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with a cold solvent. If not, concentrate the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm corresponding to the protons of the 2-chlorophenyl group.

  • NH Proton: A broad singlet around 5.5-6.0 ppm, characteristic of the dihydropyridine ring nitrogen proton.

  • C4-H Proton: A singlet around 5.3-5.4 ppm.

  • -OCH₂- Protons: A multiplet corresponding to the methylene protons of the aminoethoxy side chain.

  • -CH₂-N Protons: A multiplet for the methylene protons adjacent to the amino group.

  • -OCH₃ Protons: Two distinct singlets for the two methyl ester groups, expected to be around 3.5-3.7 ppm.

  • C6-CH₃ Proton: A singlet for the methyl group at the 6-position of the dihydropyridine ring, typically around 2.3 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Resonances for the two ester carbonyl carbons in the range of 165-170 ppm.

  • Aromatic Carbons: Signals for the carbons of the 2-chlorophenyl ring between 125-150 ppm.

  • Dihydropyridine Ring Carbons: Peaks corresponding to the sp² and sp³ hybridized carbons of the dihydropyridine ring.

  • -OCH₃ Carbons: Resonances for the two methyl ester carbons around 50-55 ppm.

  • Side Chain Carbons: Signals for the methylene carbons of the aminoethoxy side chain.

  • C6-CH₃ Carbon: A peak for the methyl carbon at the 6-position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The data can be extrapolated from the known IR spectrum of amlodipine.[6][7]

Wavenumber (cm⁻¹) (Expected)Functional GroupVibrational Mode
3300 - 3400N-HStretching
3100 - 3200N-H (amine)Stretching
2850 - 3000C-H (aliphatic)Stretching
~1700C=O (ester)Stretching
~1650C=C (dihydropyridine)Stretching
~1200C-O (ester)Stretching
~750C-ClStretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z 394.13) with a characteristic isotopic pattern for a chlorine-containing molecule.

  • Major Fragment Ions: The fragmentation pattern is likely to be similar to that of amlodipine, with key fragmentations involving the loss of the aminoethoxy side chain and cleavages within the dihydropyridine ring.[8][9]

Mass_Fragmentation M_plus [M]⁺ m/z 394 fragment1 Loss of -CH₂O(CH₂)₂NH₂ M_plus->fragment1 - 75 Da fragment2 Cleavage of dihydropyridine ring M_plus->fragment2

Caption: A simplified representation of the expected mass fragmentation of this compound.

Analytical Methodologies

The control of this compound as an impurity in amlodipine drug substance and product is typically achieved using high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is generally employed for the separation and quantification of amlodipine and its related substances, including the dimethyl ester.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10]
Flow Rate 1.0 mL/min
Detection UV at approximately 237 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the amlodipine drug substance or a crushed tablet sample in the diluent to achieve a target concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.

Conclusion

This compound is a significant process-related impurity in the synthesis of amlodipine. A thorough understanding of its chemical properties, formation pathways, and analytical control is essential for ensuring the quality, safety, and efficacy of amlodipine-containing pharmaceuticals. This technical guide provides a foundational resource for researchers and professionals in drug development and quality control, summarizing the key technical aspects of this critical impurity. The provided synthetic and analytical protocols, along with the expected spectroscopic data, serve as a valuable starting point for further investigation and method development.

References

The Dual Identity of Amlodipine Dimethyl Ester: A Process Impurity and Potential Degradation Product

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker, undergoes degradation through various pathways, impacting its stability and safety profile. Concurrently, the manufacturing process of amlodipine can introduce process-related impurities. This technical guide provides a comprehensive examination of Amlodipine Dimethyl Ester, a key compound that exists at the intersection of synthesis and degradation. While primarily recognized as a process-related impurity (Amlodipine EP Impurity F), this guide explores its potential, albeit less common, role as a degradation product formed through transesterification. We will delve into the mechanistic basis of its formation, its impact on drug quality, and the analytical methodologies crucial for its detection and quantification. This document serves as a critical resource for professionals in drug development and quality control, offering field-proven insights into the stability challenges of amlodipine.

Introduction: The Chemical Landscape of Amlodipine Stability

Amlodipine's therapeutic efficacy is intrinsically linked to its chemical structure, specifically the 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate configuration[1]. However, this complex architecture also presents vulnerabilities to various stress conditions, leading to the formation of degradation products. Forced degradation studies, mandated by the International Council for Harmonisation (ICH), are instrumental in elucidating these degradation pathways and ensuring the development of stable pharmaceutical formulations[2].

The degradation of amlodipine is primarily characterized by the aromatization of the dihydropyridine ring to its pyridine derivative, a pathway observed under acidic, oxidative, and photolytic stress[2]. Hydrolysis of the ester groups also contributes to its degradation profile, particularly under acidic and alkaline conditions[2][3]. Within this context, the role of this compound, a structural analogue of the active pharmaceutical ingredient (API), warrants a detailed investigation.

This compound: A Molecule with a Dual Origin

This compound, formally known as dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is most prominently recognized as Amlodipine EP Impurity F [4][5][6]. This designation underscores its primary origin as a process-related impurity arising from the synthesis of amlodipine.

Formation as a Process-Related Impurity

The Hantzsch pyridine synthesis, a cornerstone of amlodipine production, involves the condensation of a β-ketoester, an aldehyde, and an ammonia source[7]. The use of methanol as a solvent or reactant in the synthesis or purification stages can lead to the formation of this compound through transesterification of the ethyl ester group of amlodipine or its precursors. Patents related to amlodipine synthesis explicitly acknowledge the potential for transesterification, highlighting the importance of controlling reaction conditions to minimize the formation of such impurities.

Potential Formation as a Degradation Product via Transesterification

While less commonly documented as a degradation product, the formation of this compound from amlodipine under specific stress conditions is mechanistically plausible. Transesterification of the ethyl ester can occur in the presence of methanol under both acidic and alkaline conditions[3]. Although the primary degradation pathway for amlodipine involves the dihydropyridine ring, the presence of methanol in a formulation or during analytical sample preparation could potentially lead to the formation of the dimethyl ester as a minor degradant. It is crucial for formulation scientists to consider the potential for such interactions when selecting excipients and solvents.

Chemical Structures and Relationship

The structural difference between amlodipine and its dimethyl ester is subtle yet significant for its analytical characterization and potential pharmacological activity.

G Amlodipine Amlodipine (3-ethyl 5-methyl ester) Transesterification Transesterification (Process Impurity/ Potential Degradation) Amlodipine->Transesterification + CH3OH - C2H5OH DimethylEster This compound (3,5-dimethyl ester) Transesterification->DimethylEster

Caption: Relationship between Amlodipine and this compound.

Comparative Degradation Profile: Amlodipine vs. This compound

While extensive data exists for the forced degradation of amlodipine, specific comparative studies on this compound are limited in publicly available literature. However, based on the structural similarities, a comparable susceptibility to degradation at the dihydropyridine ring can be anticipated.

Stress ConditionAmlodipine Degradation PathwayPostulated this compound Behavior
Acid Hydrolysis Aromatization of the dihydropyridine ring to the pyridine derivative (Impurity D). Hydrolysis of the ethyl ester group is also possible.[2]Similar aromatization of the dihydropyridine ring is expected. The methyl ester groups are generally more resistant to acid hydrolysis than the ethyl ester.
Base Hydrolysis Significant degradation, including hydrolysis of the ester groups and potential cleavage of the molecule.[2]Likely to undergo hydrolysis of the methyl ester groups, though potentially at a different rate than the ethyl ester of amlodipine.
Oxidation (H₂O₂) Aromatization of the dihydropyridine ring to the pyridine derivative (Impurity D).[2]The dihydropyridine ring is expected to be the primary site of oxidation, leading to the corresponding pyridine derivative.
Photolysis Aromatization of the dihydropyridine ring.Similar photosensitivity is anticipated due to the presence of the dihydropyridine chromophore.
Thermal Degradation Generally stable under dry heat conditions.[2]Expected to exhibit similar thermal stability in the absence of reactive species.

Analytical Methodologies for Detection and Quantification

The subtle structural difference between amlodipine and its dimethyl ester necessitates the use of high-resolution chromatographic techniques for their effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC and UPLC are the methods of choice for the analysis of amlodipine and its related substances. A well-developed stability-indicating method should be capable of resolving amlodipine from all potential degradation products and process-related impurities, including this compound.

Key Chromatographic Parameters for Separation:

  • Column: C18 columns are commonly employed. The choice of a specific column chemistry and dimensions will depend on the complexity of the sample matrix.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of all impurities.

  • Detection: UV detection at approximately 237 nm is suitable for the quantification of amlodipine and its related compounds.

Experimental Protocol: Stability-Indicating HPLC Method

The following protocol outlines a general approach for developing a stability-indicating HPLC method for amlodipine.

Objective: To develop and validate an HPLC method capable of separating amlodipine from its known impurities, including this compound, and degradation products generated under forced stress conditions.

Materials:

  • Amlodipine Besylate Reference Standard

  • This compound (Amlodipine EP Impurity F) Reference Standard

  • HPLC grade acetonitrile and methanol

  • Analytical grade phosphate buffer salts

  • Purified water

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 237 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of amlodipine and this compound in a suitable diluent (e.g., mobile phase). Prepare a mixed standard solution containing both compounds at appropriate concentrations.

  • Forced Degradation Sample Preparation: Subject amlodipine to stress conditions (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH at 60°C, 3% H₂O₂ at room temperature, photostability chamber). Neutralize the acid and base stressed samples before injection.

  • Analysis: Inject the standard solutions and stressed samples into the HPLC system.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should demonstrate baseline resolution between amlodipine and this compound, as well as other significant degradants.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis A Amlodipine Drug Substance/ Product B Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) A->B C HPLC/UPLC System (C18 Column) B->C D UV/PDA Detector C->D E Chromatogram D->E F Quantification of Amlodipine & Impurities (incl. Dimethyl Ester) E->F

Caption: Experimental workflow for amlodipine degradation studies.

Conclusion and Future Perspectives

This compound holds a dual identity in the pharmaceutical landscape of amlodipine. Primarily, it is a critical process-related impurity that must be monitored and controlled during drug substance manufacturing to ensure product quality and safety. Its potential formation as a degradation product through transesterification, while less prevalent, highlights the importance of careful formulation design and excipient compatibility studies.

Future research should focus on conducting direct comparative forced degradation studies of amlodipine and its dimethyl ester to provide a clearer understanding of their relative stabilities. The development of advanced analytical techniques, such as UPLC-MS/MS, will further aid in the rapid and sensitive detection and characterization of these and other related substances. A thorough understanding of the formation and fate of this compound is paramount for the development of robust and stable amlodipine drug products.

References

An In-depth Technical Guide to Identifying Amlodipine Dimethyl Ester as an Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and quantification of Amlodipine Dimethyl Ester (CAS No: 140171-66-0), a potential impurity in amlodipine drug substances and products.[1][2] Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina, undergoes rigorous purity assessments to ensure its safety and efficacy.[3][4] This guide delves into the origins of this compound, outlines robust analytical methodologies for its detection, and presents detailed experimental protocols. The content herein is structured to provide drug development professionals with the necessary expertise to navigate the challenges of impurity profiling in accordance with global regulatory standards.

Introduction: The Criticality of Impurity Profiling in Amlodipine

Amlodipine's therapeutic success is contingent upon the quality and purity of the active pharmaceutical ingredient (API).[] Pharmaceutical impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[6] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[6][7][8] These guidelines necessitate the identification and characterization of any impurity present above a certain threshold.[6][7]

This compound, also known as Amlodipine EP Impurity F or Amlodipine USP Related Compound F, is a specified impurity in major pharmacopoeias.[1][2] Its presence can arise from the synthesis process or as a degradation product.[] Therefore, a thorough understanding of its formation and the implementation of sensitive analytical methods for its detection are paramount for ensuring the quality of amlodipine.

This compound: Chemical Identity and Genesis

Amlodipine is chemically designated as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[9] The structure inherently contains both a methyl ester and an ethyl ester group.[][10] this compound is the structural analogue where the ethyl ester at the 3-position is replaced by a methyl ester, resulting in the chemical name 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester[1]
CAS Number 140171-66-0[1][2]
Molecular Formula C₁₉H₂₃ClN₂O₅[1][2]
Molecular Weight 394.9 g/mol [1][2]
Synonyms Amlodipine EP Impurity F, Amlodipine USP Related Compound F[1][2]

The formation of this compound is primarily associated with the Hantzsch synthesis of the dihydropyridine ring, a common route for amlodipine production. The use of methyl acetoacetate as a starting material or the presence of methanol as a solvent or reagent can lead to the formation of this dimethyl analogue.

G cluster_synthesis Hantzsch Dihydropyridine Synthesis cluster_amlodipine Standard Amlodipine Synthesis o_chlorobenzaldehyde o-Chlorobenzaldehyde amlodipine_dimethyl_ester This compound o_chlorobenzaldehyde->amlodipine_dimethyl_ester methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->amlodipine_dimethyl_ester methyl_acetoacetate->amlodipine_dimethyl_ester Potential Source of Impurity amino_crotonate_intermediate Amino-crotonate Intermediate amino_crotonate_intermediate->amlodipine_dimethyl_ester o_chlorobenzaldehyde_std o-Chlorobenzaldehyde amlodipine Amlodipine o_chlorobenzaldehyde_std->amlodipine ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->amlodipine methyl_aminocrotonate Methyl 3-aminocrotonate methyl_aminocrotonate->amlodipine

Figure 1: Simplified Hantzsch synthesis pathway highlighting the potential origin of this compound from methyl acetoacetate.

Analytical Methodologies for Identification and Quantification

A multi-pronged analytical approach is essential for the unambiguous identification and accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of this process.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the primary tool for separating this compound from the parent drug and other related substances.

Key Considerations for HPLC Method Development:

  • Column Chemistry: A reversed-phase C18 column is commonly employed for the separation of amlodipine and its impurities.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate resolution of all impurities. The pH of the aqueous phase is a critical parameter for optimizing peak shape and retention.

  • Detection: UV detection at a wavelength of approximately 237 nm is suitable for amlodipine and its related compounds.[4][11]

Table 2: Exemplary HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0)[12][13]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm[11]
Injection Volume 10 µL
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the definitive identification of impurities. By providing molecular weight and fragmentation data, MS confirms the structure of this compound.

Key MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is effective for amlodipine and its analogues.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to obtain accurate mass measurements.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of this compound will be distinct from that of amlodipine.

G cluster_workflow Analytical Workflow Sample Amlodipine Drug Substance/Product HPLC_Separation HPLC Separation Sample->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection MS_Analysis Mass Spectrometry (MS/MS) HPLC_Separation->MS_Analysis Data_Analysis Data Analysis and Identification UV_Detection->Data_Analysis MS_Analysis->Data_Analysis Impurity_Identified Impurity_Identified Data_Analysis->Impurity_Identified Impurity Confirmed as This compound

Figure 2: A typical analytical workflow for the identification of this compound.

Experimental Protocols

The following protocols are provided as a guide and should be validated for their intended use.

Preparation of Standard and Sample Solutions

4.1.1. This compound Reference Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., a mixture of mobile phase A and B in a 50:50 ratio) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

4.1.2. Amlodipine Sample Solution (1 mg/mL)

  • Accurately weigh approximately 100 mg of the amlodipine drug substance or an equivalent amount of powdered tablets into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

HPLC-UV Analysis
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the this compound reference standard solution to determine its retention time and response.

  • Inject the amlodipine sample solution.

  • Analyze the chromatogram for a peak at the retention time corresponding to this compound.

  • Quantify the impurity using an external standard method or by area percentage, ensuring compliance with ICH reporting, identification, and qualification thresholds.[7]

LC-MS/MS Confirmation
  • Develop an LC-MS compatible method, which may involve replacing non-volatile buffer salts (e.g., phosphate) with volatile ones (e.g., ammonium acetate or formate).

  • Inject the this compound reference standard to obtain its mass spectrum and MS/MS fragmentation pattern.

  • Inject the amlodipine sample solution and acquire the mass spectrum of the peak eluting at the expected retention time of the impurity.

  • Perform MS/MS analysis on the impurity peak and compare the fragmentation pattern with that of the reference standard for definitive identification.

Forced Degradation Studies

Forced degradation studies are crucial for establishing the degradation pathways of a drug substance and for demonstrating the stability-indicating nature of the analytical method.[3][14] Amlodipine should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[14] The resulting degradation samples are then analyzed to see if this compound is formed as a degradant and to ensure that it is well-resolved from other degradation products.

Table 3: Typical Forced Degradation Conditions for Amlodipine

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[14]
Thermal Degradation Solid drug substance at 105°C for 72 hours[14]
Photolytic Degradation Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours)[14]

Conclusion

The identification and control of this compound are critical components of ensuring the quality and safety of amlodipine-containing pharmaceuticals. This guide has provided a detailed overview of the origin of this impurity, robust analytical methodologies for its detection, and practical experimental protocols. By implementing these scientifically sound and validated methods, researchers and drug development professionals can confidently meet the stringent regulatory requirements for impurity profiling. A thorough understanding of the principles and techniques outlined herein will contribute to the development of high-quality, safe, and effective amlodipine products.

References

Amlodipine Dimethyl Ester literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Amlodipine Dimethyl Ester

Introduction

Amlodipine, a cornerstone in the management of hypertension and angina, is a dihydropyridine calcium channel blocker known for its efficacy and long half-life.[1][2] The synthesis and stability of such a widely used active pharmaceutical ingredient (API) are of paramount importance, necessitating a thorough understanding of all related chemical entities, including process impurities and degradation products. This guide focuses on a key impurity: this compound (ADE).

Identified chemically as 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester[3], ADE is recognized in major pharmacopeias, designated as Amlodipine EP Impurity F and Amlodipine USP Related Compound F.[4][5] Its presence in the Amlodipine API is typically linked to the manufacturing process. Understanding the physicochemical properties, synthesis, and analytical detection of ADE is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the pharmaceutical industry. This document provides an in-depth technical overview for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the characterization and control of this specific impurity.

Physicochemical Properties and Characterization

The unambiguous identification of any pharmaceutical impurity begins with a comprehensive understanding of its physical and chemical properties. This compound is structurally analogous to the parent Amlodipine molecule, with the key difference being the substitution of the ethyl ester group at the C3 position of the dihydropyridine ring with a methyl ester.

PropertyValue / DescriptionSource(s)
Chemical Name 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester[3]
Synonyms Amlodipine EP Impurity F, Amlodipine USP Related Compound F[4][5]
CAS Number 140171-66-0[3][4][6][7]
Molecular Formula C₁₉H₂₃ClN₂O₅[3][6]
Molecular Weight 394.85 g/mol [6]
Appearance Data not available; likely a solid.
Solubility Slightly soluble in Chloroform, DMSO, Methanol.[7]
Storage Hygroscopic; store in a refrigerator under an inert atmosphere.[7]
Predicted BP 516.6 ± 50.0 °C[7]
Predicted Density 1.247 ± 0.06 g/cm³[7]
Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation of impurities. Based on the known structure of ADE and spectral data from the parent compound, Amlodipine, the following characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of Amlodipine. The key distinguishing feature would be the absence of the triplet and quartet signals corresponding to the ethyl ester group (-O-CH₂-CH₃) and the presence of a singlet around 3.6-3.8 ppm for the second methyl ester group, in addition to the one present in the parent molecule.

  • Mass Spectrometry (MS): The nominal mass of ADE is 394.85 g/mol .[6] LC-MS analysis would show a protonated molecular ion [M+H]⁺ at m/z 395. The fragmentation pattern would be crucial for confirmation, likely showing losses related to the aminoethoxy side chain and the ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present. Key vibrational bands for ADE would be similar to those of Amlodipine, confirming the core structure.

cluster_ftir FTIR Analysis Workflow cluster_peaks Expected Characteristic Peaks Sample Prepare KBr Pellet (1-2 mg ADE in 100 mg KBr) FTIR Acquire Spectrum (4000-400 cm⁻¹) Sample->FTIR Place in Spectrometer Analysis Analyze Spectrum for Key Functional Groups FTIR->Analysis Generate Interferogram & FFT NH N-H Stretch (Amine) ~3300-3500 cm⁻¹ Analysis->NH CH C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹ Analysis->CH CO C=O Stretch (Ester) ~1680-1700 cm⁻¹ Analysis->CO CC C=C Stretch (Aromatic) ~1600 cm⁻¹ Analysis->CC CN C-N Stretch ~1020-1250 cm⁻¹ Analysis->CN

Caption: Workflow for FTIR analysis and expected key peaks for ADE.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as the compound is hygroscopic.[7] Use of a desiccator is recommended.

    • Triturate approximately 1-2 mg of the ADE reference standard with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the mixture to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the wavenumbers for characteristic absorption bands. Key peaks to verify are the N-H stretch of the primary amine, the C=O stretch of the two methyl ester groups, and the C-Cl stretch from the chlorophenyl ring.[8][9]

Synthesis and Formation Pathways

This compound is primarily considered a process-related impurity, meaning it arises during the synthesis of the Amlodipine API. Its formation is a logical consequence of the reaction chemistry employed.

Plausible Synthesis via Hantzsch Reaction

The core of Amlodipine is a 1,4-dihydropyridine ring, which is classically assembled via the Hantzsch pyridine synthesis.[10] Amlodipine synthesis involves the condensation of three key components. The formation of ADE would logically proceed via the same pathway, but with a modification in one of the starting materials.

Specifically, the standard synthesis of Amlodipine uses methyl 3-aminocrotonate and an ethyl acetoacetate derivative. To synthesize ADE, one would substitute the ethyl acetoacetate derivative with its corresponding methyl acetoacetate equivalent.

Caption: Proposed Hantzsch synthesis pathway for this compound.

Formation as a Process-Related Impurity

During the large-scale manufacturing of Amlodipine, the presence of ADE can arise from several sources:

  • Starting Material Impurities: If the ethyl acetoacetate starting material contains its methyl equivalent as an impurity, a parallel Hantzsch reaction can occur, leading to the formation of ADE alongside the desired Amlodipine.

  • Transesterification: Under certain process conditions (e.g., presence of methanol as a solvent with acidic or basic catalysts), the ethyl ester of Amlodipine could potentially undergo transesterification to yield the dimethyl ester. While hydrolysis and oxidation are the more commonly cited degradation pathways for Amlodipine[11][12], the possibility of transesterification under specific manufacturing conditions cannot be entirely ruled out. A patent for preparing Amlodipine intermediates specifically notes the goal of producing a product substantially free of the dimethyl ester impurity, highlighting its relevance in synthesis.[13]

cluster_synthesis Amlodipine Synthesis cluster_products Reaction Products Start Precursors (incl. Ethyl Acetoacetate derivative) Reaction Hantzsch Reaction Start->Reaction Impurity Methyl Acetoacetate (Impurity in Precursor) Impurity->Reaction contaminates Amlodipine Amlodipine (API) (Ethyl-Methyl Ester) Reaction->Amlodipine Main Product ADE This compound (Impurity F) Reaction->ADE Byproduct

Caption: Formation of ADE as a process-related impurity.

Analytical Methodologies

Robust, stability-indicating analytical methods are required to separate, detect, and quantify ADE in the Amlodipine drug substance and product. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[2]

Reverse-Phase HPLC (RP-HPLC)

A well-developed RP-HPLC method can effectively separate ADE from Amlodipine and other related impurities. The slight difference in polarity between the ethyl and methyl esters is sufficient to achieve baseline resolution on a C18 column with an optimized mobile phase.

ParameterTypical ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic selectivity for separating structurally similar compounds.
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate, pH 2.8-3.0) and an organic modifier (e.g., acetonitrile, methanol).[14][15][16]The acidic pH ensures the primary amine is protonated, leading to better peak shape. The organic modifier controls the retention time.
Flow Rate 1.0 - 1.2 mL/min[14][15]A standard flow rate that provides good efficiency without excessive pressure.
Column Temp. 30-35 °CImproves peak symmetry and reproducibility.
Detector UV/PDA at ~238 nm or 340 nm[14][15][17]Amlodipine and its dihydropyridine impurities have strong UV absorbance in this region.
Injection Vol. 10 - 20 µLStandard volume for analytical HPLC.

Protocol 2: Stability-Indicating RP-HPLC Method for Amlodipine Impurities

Objective: To separate and quantify this compound (Impurity F) from Amlodipine API and other related substances.

Methodology:

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic (B): Use HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: Prepare a mixture of Buffer (A) and Acetonitrile (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve reference standards of Amlodipine and this compound in the diluent to a known concentration (e.g., Amlodipine at 1.0 mg/mL, ADE at 0.0015 mg/mL for a 0.15% level).

    • Sample Solution: Accurately weigh and dissolve the Amlodipine API sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic System & Conditions:

    • Set up an HPLC system with a C18 column (250 mm x 4.6 mm, 5 µm), PDA detector, and autosampler.

    • Use a gradient elution program (example: Start at 70% A / 30% B, ramp to 40% A / 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).

    • Set the flow rate to 1.0 mL/min and the column oven to 35 °C.

    • Monitor the eluent at 238 nm.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the standard solution (to establish system suitability: resolution, tailing factor) and then the sample solutions.

    • Identify the peaks based on the retention times obtained from the standard solution. ADE, being slightly more polar than Amlodipine, may elute slightly earlier.

    • Calculate the percentage of ADE in the sample using the area of the respective peaks and the concentrations of the standards.

prep Sample Preparation (Dissolve API in Diluent) inject Inject Sample onto HPLC System prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/PDA Detection (~238 nm) separate->detect quantify Data Analysis (Peak Integration & Quantification) detect->quantify

Caption: General workflow for the HPLC analysis of Amlodipine impurities.

Regulatory Context and Significance

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, mandated by regulatory agencies worldwide, with guidelines established by the International Council for Harmonisation (ICH).[18] Impurities, even in small amounts, can potentially impact the safety and efficacy of a drug product.[]

This compound, as a known pharmacopeial impurity, must be monitored and controlled within specified limits. The rationale for this control is not necessarily based on proven toxicity of the impurity itself, but on the principle that the safety and efficacy profile of a drug is established for the API containing a specific, controlled level of impurities. Any deviation from this established profile represents an unknown risk. Therefore, the development of robust analytical methods and a deep understanding of impurity formation pathways, as detailed in this guide, are essential for ensuring that every batch of Amlodipine released to the market is of high quality, safe, and effective.

Conclusion

This compound is a critical process-related impurity in the synthesis of Amlodipine. Its structural similarity to the parent drug necessitates the use of high-resolution analytical techniques, primarily RP-HPLC, for its effective control. A thorough understanding of its formation through the Hantzsch synthesis pathway allows for targeted process optimization to minimize its generation. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize, monitor, and control this compound, ensuring the final drug product meets the stringent quality and safety standards required by regulatory authorities and, ultimately, patients.

References

A Technical Guide to the Toxicological Evaluation of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Amlodipine is a cornerstone therapeutic for hypertension and angina, with a well-established safety profile.[1][2] However, the toxicological landscape of its related compounds, specifically impurities arising during synthesis or degradation, requires rigorous evaluation. This guide focuses on Amlodipine Dimethyl Ester, identified as Amlodipine USP Related Compound F, an impurity of the parent drug.[3] Lacking direct, comprehensive toxicological data in the public domain, this document provides a strategic framework for establishing its safety profile. We will detail a tiered, logic-driven approach, from regulatory considerations and in silico predictions to robust in vitro and in vivo testing protocols. This guide is designed to provide drug development professionals with the scientific rationale and actionable methodologies required to thoroughly assess the toxicological risks associated with this specific compound, ensuring patient safety and regulatory compliance.

Introduction: The Context of Amlodipine and its Dimethyl Ester Impurity

Amlodipine is a third-generation dihydropyridine calcium channel blocker that exerts its antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced peripheral resistance.[4][5] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several pharmacologically inactive pyridine metabolites.[2][6][7]

This compound (ADE), chemically known as Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is not a metabolite but is recognized as a process impurity or degradation product.[3] The critical distinction is that while metabolites are products of biological processing, impurities may be present in the final drug product, necessitating a distinct toxicological evaluation to ensure their levels are within safe limits.

Regulatory Framework: The Imperative for Impurity Assessment

The decision to conduct a full toxicological workup on a drug impurity is guided by stringent regulatory standards. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on this matter.[8][9] A toxicological assessment is generally warranted if an impurity is present at a significant level in the drug product or if it is a "disproportionate" compound—meaning it is found at higher concentrations in humans than in the animal species used during the parent drug's nonclinical toxicology testing.[10] Generally, metabolites or impurities that constitute more than 10% of the total drug-related exposure at steady state raise a potential safety concern and require evaluation.[11]

The logical flow for this decision-making process is critical for efficient and ethical drug development.

G start Identify Impurity: This compound (ADE) quantify Quantify ADE in Final Drug Product start->quantify compare Is ADE Level > Qualification Threshold? (e.g., ICH Q3A/Q3B limits) quantify->compare no_action No Immediate Action Required. Monitor and Control. compare->no_action No evaluate Toxicological Evaluation Warranted compare->evaluate Yes structure Assess Structure for Potential Toxicophores (e.g., DEREK Nexus) structure->evaluate Alert Found lit_review Conduct Extensive Literature Review for Existing Data evaluate->lit_review data_exists Sufficient Data Exists? lit_review->data_exists use_data Use Existing Data for Risk Assessment data_exists->use_data Yes generate_data Initiate De Novo Toxicological Testing data_exists->generate_data No

Figure 1: Decision workflow for the toxicological evaluation of a drug impurity.

Predicted Metabolic Fate of this compound

While the primary metabolic pathway for the parent drug, amlodipine, is the oxidation of its dihydropyridine ring, the metabolic fate of ADE is uncharacterized.[12] Amlodipine itself contains both an ethyl ester and a methyl ester.[1] ADE, as the name implies, contains two methyl esters. It is biochemically plausible that ADE would be susceptible to hydrolysis by esterase enzymes present in the plasma and liver, yielding corresponding carboxylic acid derivatives. To definitively determine its metabolic profile, an in vitro study is the essential first step.

Protocol 3.1: In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability of this compound in human liver microsomes (HLMs) and identify major metabolites.

Rationale: HLMs are a standard in vitro model containing a high concentration of CYP450 and other drug-metabolizing enzymes. This assay provides a rapid assessment of metabolic liability and helps identify potential metabolites for further investigation.[7]

Materials:

  • This compound (ADE), >98% purity[13]

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade) with internal standard (e.g., Amlodipine-d4)[14]

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of ADE in DMSO. Create working solutions by diluting the stock in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine HLMs, ADE working solution, and phosphate buffer.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing the internal standard.

  • Processing: Samples are centrifuged to precipitate proteins. The supernatant is transferred for LC-MS/MS analysis.

  • Analysis: The disappearance of the parent compound (ADE) over time is monitored to calculate the half-life and intrinsic clearance. Metabolite identification is performed by searching for predicted metabolic products (e.g., hydrolyzed acids, hydroxylated species).

A Tiered Strategy for Toxicological Profiling

A tiered approach is the most scientific and resource-efficient method for toxicological evaluation. It begins with broad, high-throughput in vitro assays and progresses to more complex and targeted studies only when warranted by the data.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies (If Warranted) cytotoxicity General Cytotoxicity (e.g., MTT, RTCA) Cell Lines: HepG2, HEK293 cardiotoxicity Cardiotoxicity (hiPSC-Cardiomyocytes) Endpoints: Viability, Contraction, Electrophysiology data_review Data Review & Risk Assessment cytotoxicity->data_review genotoxicity Genotoxicity Battery (Ames Test, in vitro Micronucleus) cardiotoxicity->data_review genotoxicity->data_review acute_tox Acute Oral Toxicity (Rodent, e.g., OECD 423) repeat_dose Repeat-Dose Toxicity (28-Day, Rodent, e.g., OECD 407) acute_tox->repeat_dose data_review->acute_tox Positive findings or high exposure margin

Figure 2: Tiered workflow for the toxicological assessment of ADE.
Tier 1: In Vitro Toxicity Screening

Rationale: This is a foundational screen to assess the potential of ADE to cause cell death. Using cell lines from relevant organs (liver - HepG2, kidney - HEK293) provides an initial indication of potential target organ toxicity.

Protocol 4.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Treat cells with serial dilutions of ADE (and Amlodipine as a comparator) for 48 hours. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.[4]

  • MTT Incubation: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Rationale: As the parent drug is a cardiovascular agent, assessing the potential for cardiotoxicity is paramount. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a highly relevant in vitro model, as they recapitulate human cardiac physiology more closely than animal models or immortalized cell lines.[16]

Protocol 4.1.2: High-Content Cardiotoxicity Screening with hiPSC-CMs

  • Cell Culture: Culture hiPSC-CMs on fibronectin-coated, optically clear plates until a spontaneously beating syncytium is formed.

  • Compound Treatment: Treat the cells with a range of ADE concentrations.

  • Live-Cell Imaging: Use a high-content imaging system to monitor multiple parameters simultaneously:

    • Beating Rate & Amplitude: Track cellular movement to assess effects on contractility.

    • Calcium Transients: Use a calcium-sensitive dye (e.g., Fluo-4) to measure changes in intracellular calcium signaling, a key indicator of excitation-contraction coupling.

    • Mitochondrial Membrane Potential: Use a dye like TMRM to assess mitochondrial health, a common target for drug-induced toxicity.[17]

    • Cell Viability: Use a live/dead stain combination (e.g., Calcein AM/Ethidium Homodimer-1) for endpoint analysis.

  • Data Analysis: Quantify changes in each parameter relative to vehicle controls to identify potential cardiotoxic liabilities such as arrhythmia, negative inotropy, or cytotoxicity.

Rationale: A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential of a compound to cause genetic mutations or chromosomal damage.[18]

Protocol 4.1.3: Bacterial Reverse Mutation (Ames) Test

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to various concentrations of ADE on a minimal agar plate.

  • Scoring: Count the number of revertant colonies after incubation. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

Data Interpretation and Progression to Tier 2

The results from the in vitro assays must be synthesized to make an informed decision. A positive finding in a genotoxicity assay is a significant red flag. Cytotoxicity or cardiotoxicity at concentrations that are not significantly higher than the expected human exposure levels would also warrant further investigation.

AssayEndpointHypothetical Result for ADEImplication
Metabolic Stability Half-life (t½) in HLM> 60 minLow intrinsic clearance; may persist in vivo.
MTT (HepG2) IC5075 µMLow to moderate cytotoxicity.
hiPSC-CMs Beating RateNo significant effect up to 50 µMLow risk of chronotropic effects at therapeutic concentrations.
hiPSC-CMs Calcium Transients15% reduction in amplitude at 50 µMPotential for mild negative inotropic effects at high concentrations.
Ames Test Revertant ColoniesNegative (with and without S9)No evidence of mutagenicity in this assay.
In Vitro Micronucleus Micronuclei FrequencyNegativeNo evidence of chromosomal damage.

Table 1: Hypothetical In Vitro Data Summary for this compound.

Based on the hypothetical data above, ADE shows low metabolic clearance and mild cytotoxic/cardiotoxic potential at high concentrations, with no genotoxic signals. This profile may not trigger an immediate need for in vivo studies unless the impurity level in the final drug product is exceptionally high, leading to a low margin of safety.

Tier 2: Definitive In Vivo Toxicology (If Warranted)

Should in vitro data or high exposure levels necessitate further testing, standardized in vivo studies in rodent models are the next logical step. These studies must be conducted under Good Laboratory Practice (GLP) conditions.[19]

Protocol 5.1: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute toxicity of ADE after a single oral dose and to identify an approximate LD50.

Rationale: This study provides initial information on the substance's toxicity, including clinical signs and potential target organs, which is crucial for designing subsequent repeat-dose studies.

Procedure:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of ADE via gavage. The study proceeds sequentially with groups of animals at different dose levels (e.g., starting at 300 mg/kg).

  • Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any visible abnormalities in organs and tissues.

Protocol 5.2: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

Objective: To evaluate the sub-acute toxicity of ADE following daily administration over 28 days.

Rationale: This study provides comprehensive information on potential target organs, the dose-response relationship, and a No-Observed-Adverse-Effect Level (NOAEL), which is critical for human risk assessment.[19]

Procedure:

  • Animal Model: Use both male and female rodents.

  • Dose Groups: Typically includes a vehicle control group and at least three dose levels of ADE.

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Conduct detailed clinical observations daily. Monitor body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology: Conduct a full gross necropsy. Weigh key organs. Collect a comprehensive set of tissues for histopathological examination by a veterinary pathologist.

Conclusion

The toxicological evaluation of this compound, a known impurity of amlodipine, requires a systematic, evidence-based approach. In the absence of existing public data, this guide proposes a comprehensive framework that aligns with modern toxicological practices and regulatory expectations. By beginning with an understanding of the regulatory triggers and proceeding through a logical tier of in vitro and, if necessary, in vivo studies, drug developers can effectively characterize the risk profile of this compound. This structured methodology ensures that decisions are driven by scientific data, ultimately safeguarding patient health while facilitating a robust and compliant drug development program.

References

Methodological & Application

Topic: Analytical Method Development for Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amlodipine Dimethyl Ester, identified as Amlodipine Impurity F in the European Pharmacopoeia, is a critical related substance of the widely prescribed antihypertensive drug, Amlodipine.[1] The rigorous quantification and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive, in-depth guide to the development and validation of robust analytical methods for this compound using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind methodological choices, from mobile phase selection to mass spectrometric tuning. The protocols are designed to be self-validating, incorporating system suitability and validation frameworks consistent with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Analytical Imperative for this compound

Amlodipine is a dihydropyridine calcium antagonist that functions as a peripheral arterial vasodilator.[4] During its synthesis or storage, various related substances can form, including this compound. This compound is structurally similar to the active pharmaceutical ingredient (API) but with a methyl ester group in place of the ethyl ester. The presence and quantity of this and other impurities must be carefully monitored.

Developing a reliable analytical method is therefore not merely a quality control exercise; it is fundamental to guaranteeing patient safety. An effective method must be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products, the API, and other potential impurities.[5] This guide provides the foundational principles and actionable protocols to achieve this.

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is the cornerstone of logical method development. These properties dictate choices for solvents, column chemistry, and pH.

PropertyValueSource
Chemical Name Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[6][7]
Synonyms Amlodipine Impurity F, Amlodipine EP Impurity F[1][7]
Molecular Formula C₁₉H₂₃ClN₂O₅[6]
Molecular Weight 394.85 g/mol [7][8]
Melting Point 42-45°C[7][8]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[6][7]
Stability Hygroscopic; should be stored in a refrigerator under an inert atmosphere.[6][8]
pKa (Predicted) 8.97 ± 0.10[6]

Part I: High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method is the workhorse for routine quality control, offering a balance of performance, cost-effectiveness, and robustness for quantifying impurities in bulk drugs and finished products.

A. Rationale for Method Development Choices

The goal is to achieve baseline separation of this compound from Amlodipine and other potential degradants with good peak shape and sensitivity.

  • Technique Selection (Reversed-Phase HPLC): this compound is a moderately polar molecule, making reversed-phase chromatography the ideal choice. A non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.

  • Stationary Phase (C18 Column): An octadecylsilyl (C18) column is the most common starting point for separating pharmaceutical compounds and offers excellent retention for Amlodipine and its analogues.[9][10] A column with dimensions of 4.6 mm x 150 mm and 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving separation.

    • Buffer and pH: Amlodipine and its related substances contain a basic amino group. Working at an acidic pH (e.g., pH 3.0) ensures this group is protonated, leading to better peak shapes and preventing interactions with residual silanols on the column surface.[11][12] A phosphate or triethylamine buffer is commonly used to maintain a stable pH.[10][12]

    • Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. A mixture of these is often used to fine-tune selectivity.[10][13] A gradient elution (where the proportion of organic solvent is increased over time) is typically required to separate early-eluting polar impurities from the more retained main components.

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan a range of wavelengths. Amlodipine and its dihydropyridine analogues exhibit strong UV absorbance around 237-240 nm.[12][14] This wavelength is selected to maximize sensitivity for the impurity.

B. HPLC Method Development Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Define Analyte (this compound) B Select Column (e.g., C18, 150x4.6mm, 5µm) A->B Physicochemical Properties C Screen Mobile Phase (pH, Buffer, Organic) B->C Initial Screening D Optimize Elution (Isocratic vs. Gradient) C->D Fine-tuning Selectivity E Set Detection (UV at ~237 nm) D->E Maximize Sensitivity F System Suitability E->F Method Ready for Validation G Specificity (Forced Degradation) F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOQ & LOD I->J K Robustness J->K

Caption: Logical workflow for HPLC method development and validation.

C. Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a validated method for the quantification of this compound.

1. Equipment and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • Chromatographic data system (CDS).

  • Analytical balance, pH meter, volumetric flasks, pipettes.

  • Reference standards: this compound, Amlodipine Besylate.

  • HPLC-grade acetonitrile, methanol, triethylamine, and phosphoric acid.

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for pharmaceutical analysis.[9][12]
Mobile Phase A 0.1% Triethylamine in water, pH adjusted to 3.0 with Phosphoric AcidBuffering at acidic pH for good peak shape of basic analytes.[10][12]
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)Common organic modifiers providing good elution strength and selectivity.
Gradient Elution Time (min)% B
0.030
20.070
25.070
25.130
30.030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[10]
Detection UV at 237 nmWavelength of maximum absorbance for the dihydropyridine chromophore.[12]
Injection Vol. 10 µL
Run Time 30 minutesAllows for elution of all components and column re-equilibration.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a suitable diluent (e.g., Acetonitrile:Water 50:50) to create calibration standards ranging from the LOQ to ~150% of the target specification limit.

D. Method Validation Protocol (ICH Q2(R2) Framework)

Validation demonstrates that the analytical procedure is fit for its intended purpose.[15]

1. System Suitability:

  • Procedure: Inject the working standard solution (e.g., 1 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.[16]

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can separate the analyte from potential degradation products.

  • Procedure: Subject a solution of Amlodipine Besylate (spiked with this compound) to stress conditions to achieve 10-30% degradation.[4][17]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[18]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[17]

    • Thermal: 80°C for 48 hours (solid state).[4]

    • Photolytic: Expose solution to light (1.2 million lux-hours visible, 200 W-h/m² UVA).[17]

  • Analysis: Analyze all stressed samples. Assess peak purity of the this compound peak using the PDA detector to ensure no co-eluting peaks.

3. Linearity and Range:

  • Procedure: Analyze at least five concentrations across the desired range (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Analysis: Plot a graph of peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (% Recovery):

  • Procedure: Spike a sample matrix (e.g., a solution of the API) with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target level) in triplicate.

  • Analysis: Calculate the percentage recovery of the impurity at each level.

  • Acceptance Criteria: Recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criteria: %RSD for the results should be ≤ 5.0%.

6. LOQ and LOD:

  • Procedure: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

  • Acceptance Criteria: The LOQ must be precise and accurate.

7. Robustness:

  • Procedure: Intentionally vary method parameters slightly and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase pH (± 0.2 units).

  • Analysis: Check system suitability parameters after each change.

Part II: LC-MS/MS Method Development

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level impurity identification, LC-MS/MS is the premier technique.

A. Rationale for Method Development
  • Superior Sensitivity and Specificity: LC-MS/MS achieves low detection limits (pg/mL) by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion.[19] This two-stage filtering provides exceptional specificity, minimizing interference from matrix components.

  • Structural Confirmation: The fragmentation pattern provides structural information, confirming the identity of the analyte.

  • Ionization and Tuning: Electrospray Ionization (ESI) in positive mode is ideal for protonating the basic amino group on this compound. The first step is to directly infuse a standard solution into the mass spectrometer to optimize the precursor ion ([M+H]⁺) and identify the most stable and abundant product ions after fragmentation in the collision cell.

For this compound (MW 394.85), the expected precursor ion [M+H]⁺ is m/z 395.8. The fragmentation is likely to be similar to Amlodipine (m/z 409.1), which fragments to stable ions at m/z 238.2 and 294.1.[19][20] Similar fragments should be investigated for this compound during the tuning process.

B. LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection A Sample Injection B Fast Gradient Separation (e.g., C18, <5 min) A->B C Ionization (ESI+) B->C D Q1: Precursor Ion Selection (m/z 395.8) C->D E q2: Collision Cell (Fragmentation) D->E F Q3: Product Ion Selection E->F G Detector F->G Data Data Acquisition (MRM) G->Data

Caption: The sequential process of LC-MS/MS analysis.

C. Detailed Protocol: LC-MS/MS Method

This protocol is designed for high-sensitivity quantification.

1. Equipment and Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • Nitrogen gas generator.

  • LC columns suitable for fast gradients (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • LC-MS grade solvents (acetonitrile, methanol, formic acid).

2. Optimized LC-MS/MS Parameters:

ParameterCondition
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B in 3 minutes
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition Precursor (Q1)
Primarym/z 395.8
Confirmatorym/z 395.8

3. Protocol Steps:

  • Tuning: Directly infuse a 100 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid into the mass spectrometer.

  • Precursor Ion Identification: Acquire a full scan spectrum to confirm the [M+H]⁺ ion at m/z 395.8.

  • Product Ion Scan: Select m/z 395.8 in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the most abundant and stable product ions generated in the collision cell (q2). Optimize collision energy for each transition.

  • Method Setup: Integrate the optimized LC gradient with the MS parameters, setting up the MRM transitions identified in the previous step.

  • Validation: The LC-MS/MS method should be validated following the same principles as the HPLC method (specificity, linearity, accuracy, precision, etc.), often with more stringent acceptance criteria due to the nature of the applications (e.g., bioanalysis).

Conclusion

The development of a robust, stability-indicating analytical method is a prerequisite for the quality control of any pharmaceutical product. This guide has detailed the logical, science-driven approach to creating and validating methods for this compound using both HPLC-UV and LC-MS/MS. By understanding the physicochemical properties of the analyte and following the principles outlined by ICH guidelines, researchers can develop methods that are not only compliant but also scientifically sound, ensuring the purity, safety, and efficacy of Amlodipine formulations.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Amlodipine Dimethyl Ester, a known process-related impurity of Amlodipine. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described protocol provides the specificity, accuracy, and precision required for quality control in both bulk drug substance and finished pharmaceutical products. The causality behind chromatographic parameter selection is discussed, ensuring the method's scientific soundness and transferability.

Introduction and Scientific Rationale

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[4] Its chemical synthesis involves the formation of a dihydropyridine ring with two different ester groups: a methyl ester and an ethyl ester. This compound, where both ester functionalities are methyl groups, is a potential process-related impurity that can arise during synthesis.[5] Regulatory agencies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished products to ensure patient safety and drug efficacy.

Therefore, a validated analytical method capable of accurately quantifying this compound in the presence of the main Amlodipine peak and other potential degradants is crucial for quality assurance. This document presents a stability-indicating HPLC method designed for this purpose. The choice of a reversed-phase C18 column is predicated on its proven efficacy in separating amlodipine from its structurally similar impurities due to subtle differences in hydrophobicity.[6][7] The mobile phase, a buffered acetonitrile/methanol mixture, is optimized to achieve sharp, symmetrical peaks and adequate resolution by controlling the ionization state of the analytes.

Chemical Structures

To visually differentiate the analyte of interest from the active pharmaceutical ingredient, their chemical structures are presented below. The key difference lies in the ester groups at the 3- and 5-positions of the dihydropyridine ring.

G Fig. 1: Chemical Structures cluster_0 Amlodipine cluster_1 This compound amlodipine amlodipine dimethyl_ester dimethyl_ester

Caption: Structures of Amlodipine and this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: Agilent 1260/1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[8]

  • Chromatography Software: Empower or ChemStation software for data acquisition and processing.[7][9]

  • Analytical Column: Waters C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[6]

  • Analytical Balance: Mettler Toledo or equivalent, capable of weighing to 0.01 mg.

  • pH Meter: Calibrated pH meter.

  • Ultrasonic Bath & Filtration Assembly: For solvent degassing and sample filtration.

Reagents and Chemicals
  • Amlodipine Besylate Reference Standard (USP or equivalent).

  • This compound Reference Standard.[10][11]

  • Acetonitrile (ACN), HPLC Grade.

  • Methanol (MeOH), HPLC Grade.

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄), Analytical Grade.

  • Orthophosphoric Acid (OPA), Analytical Grade.

  • Water, HPLC Grade or Milli-Q.

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[6]

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0), Methanol, and Acetonitrile in the ratio of 50:35:15 (v/v/v). Degas prior to use.[12][13]

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (Amlodipine): Accurately weigh and transfer about 25 mg of Amlodipine Besylate Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL of Amlodipine.

  • Impurity Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution (Amlodipine) and 1.0 mL of the Impurity Stock Solution (this compound) into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Amlodipine and 2.0 µg/mL of this compound.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 25 mg of Amlodipine and transfer it to a 50 mL volumetric flask.[14]

  • Add about 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[8][15]

Chromatographic Conditions

All quantitative data should be generated using the parameters summarized in the table below.

ParameterConditionRationale
Column Waters C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for amlodipine and its non-polar impurities based on hydrophobic interactions.[6]
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile (50:35:15, v/v/v)The acidic pH ensures that amlodipine (a weak base) is protonated, leading to sharp, symmetrical peaks and consistent retention.[12][13]
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable run times.[6][7]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[12]
Detection DAD at 237 nmThis wavelength corresponds to a UV absorbance maximum for the dihydropyridine chromophore, providing high sensitivity.[12][14]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.[12]
Run Time 20 minutesSufficient to allow for the elution of the main peak and all relevant impurities.

Method Validation Protocol (per ICH Q2(R1))

The developed method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guidelines.[1][2][16]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. The working standard solution is injected six times, and the parameters must meet the acceptance criteria listed below.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Resolution (Rs) > 2.0 (between Amlodipine and Dimethyl Ester)Confirms that the two peaks are baseline separated for accurate quantification.
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are performed to demonstrate that the method is stability-indicating.[17][18] Amlodipine drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 6 hours.[18][19]

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 6 hours.[18][19]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17][19]

  • Thermal Degradation: Solid drug stored at 105°C for 3 days.[20]

  • Photolytic Degradation: Exposed to 1.2 million lux-hours (Vis) & 200 W-h/m² (UVA).[20]

The results should show that the degradation product peaks are well-resolved from the Amlodipine and this compound peaks, with no interference. Peak purity analysis using the DAD is used to confirm homogeneity.

Linearity and Range

The linearity of the method was established by analyzing solutions of this compound at five concentration levels, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 µg/mL). The calibration curve of peak area versus concentration should demonstrate a correlation coefficient (R²) of ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s) - Hypothetical Data
0.515,250
1.030,100
2.060,500
3.090,800
4.0121,100
0.9998
Accuracy (Recovery)

Accuracy was determined by performing spike-recovery studies. A known amount of this compound was added to a sample solution at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1.61.5898.8%
100%2.02.01100.5%
120%2.42.3798.7%
Mean ± SD 99.3 ± 0.95%

The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous batch were analyzed on the same day. The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day using a different instrument. The % RSD between the two sets of data should be ≤ 2.0%.

Precision Type% w/w (n=6) - Hypothetical DataMean (% w/w)% RSD
Repeatability 0.15, 0.14, 0.15, 0.15, 0.16, 0.140.1480.65%
Intermediate 0.15, 0.16, 0.15, 0.15, 0.14, 0.150.1500.45%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and LOQ is the concentration that yields a ratio of approximately 10:1. The LOQ must be precise and accurate.

  • LOD (Hypothetical): 0.15 µg/mL

  • LOQ (Hypothetical): 0.50 µg/mL

Analytical Workflow and Data Processing

The overall analytical process follows a systematic workflow to ensure consistency and accuracy from sample receipt to final reporting.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting start Receive Sample/Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Diluent (Sonication) weigh->dissolve dilute Dilute to Final Volume dissolve->dilute filter Filter through 0.45µm Syringe Filter dilute->filter sst System Suitability Test (6 Injections of Standard) filter->sst sequence Run Analytical Sequence (Standard, Blanks, Samples) sst->sequence acquire Data Acquisition sequence->acquire integrate Integrate Chromatograms acquire->integrate calculate Calculate Impurity % integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for the HPLC analysis of this compound.

Calculation

The percentage of this compound in the sample is calculated using the following formula:

% Impurity = (AT / AS) × (WS / WT) × (P / 100) × 100

Where:

  • AT = Peak area of this compound in the sample solution

  • AS = Average peak area of this compound in the working standard solution

  • WS = Weight of the this compound standard taken (mg)

  • WT = Weight of the sample taken (mg)

  • P = Purity of the this compound standard (%)

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in pharmaceutical samples. The comprehensive validation study confirms its adherence to ICH guidelines, making it a reliable and robust method for routine quality control analysis and stability studies. The detailed explanation of the rationale behind the chosen parameters facilitates method understanding and potential future troubleshooting.

References

Application Note: High-Resolution Impurity Profiling of Amlodipine and its Dimethyl Ester Process-Related Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process and storage of the active pharmaceutical ingredient (API) can introduce impurities, which may compromise the safety and effectiveness of the final drug product.[][4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities in drug substances and products.[5]

This application note details a robust and sensitive analytical methodology for the impurity profiling of amlodipine, with a specific focus on the process-related impurity, Amlodipine Dimethyl Ester (also known as Amlodipine EP Impurity F).[6][7] This impurity is structurally similar to amlodipine, differing by the presence of a methyl ester in place of an ethyl ester group. A comprehensive understanding of the impurity profile is critical for ensuring the quality and consistency of amlodipine production.

This guide provides a detailed protocol using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accepted technique for pharmaceutical quality control. Furthermore, it explores the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive structural elucidation of unknown impurities.

The Significance of Impurity Profiling in Amlodipine

The presence of impurities, even at trace levels, can have a significant impact on the safety and efficacy of a drug. For amlodipine, various related compounds have been identified, arising from the synthesis process, degradation, or interaction with excipients. The this compound is a key process-related impurity that requires careful monitoring.[6][7] Effective impurity profiling is not merely a regulatory requirement but a cornerstone of robust drug development, ensuring patient safety and product consistency.

Chemical Structures

A clear understanding of the molecular structures of amlodipine and its dimethyl ester impurity is fundamental to developing a selective analytical method.

Amlodipine: (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.

This compound (Impurity F): 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester.[6]

Experimental Workflow

A systematic approach is essential for accurate and reliable impurity profiling. The following diagram illustrates the general workflow from sample preparation to data analysis.

Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Amlodipine & Impurity F) HPLC_UPLC HPLC/UPLC Analysis (Separation & Quantification) Standard_Prep->HPLC_UPLC Sample_Prep Test Sample Preparation (Drug Substance/Product) Sample_Prep->HPLC_UPLC Spike_Prep Spiked Sample Preparation (for Specificity & Accuracy) Spike_Prep->HPLC_UPLC LC_MS LC-MS Analysis (Identification & Confirmation) HPLC_UPLC->LC_MS For characterization Integration Peak Integration & Quantification HPLC_UPLC->Integration System_Suitability System Suitability Assessment Integration->System_Suitability Reporting Reporting of Results System_Suitability->Reporting

Caption: A generalized workflow for the impurity profiling of amlodipine.

Protocol 1: Quantification of Amlodipine and Dimethyl Ester Impurity by RP-HPLC

This protocol outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of amlodipine and its dimethyl ester impurity. The choice of a C18 column is based on its proven efficacy in separating compounds with moderate polarity, such as amlodipine and its related substances. The gradient elution program is designed to provide optimal resolution between the main analyte and its closely related impurities.

Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 237 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of Amlodipine Besylate Reference Standard (RS) and 1 mg of this compound RS in the diluent to obtain a solution with a known concentration.

  • Sample Solution: Accurately weigh and dissolve a quantity of the amlodipine drug substance or powdered tablets equivalent to 10 mg of amlodipine in the diluent.

  • System Suitability Solution: A solution containing both amlodipine and the dimethyl ester impurity at a concentration suitable for assessing system performance.

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8]

Protocol 2: Identification and Structural Confirmation by LC-MS

For the definitive identification of unknown impurities and confirmation of known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. The high resolution and accuracy of modern mass spectrometers enable the determination of elemental compositions and fragmentation patterns, leading to confident structural elucidation.[9]

Instrumentation and Conditions:

ParameterCondition
Instrument LC-MS/MS System (e.g., Q-TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Mode
LC Conditions Similar to the HPLC method, with potential modifications for MS compatibility (e.g., using volatile buffers like ammonium acetate).[10][11]
MS Scan Mode Full Scan (for parent ion masses) and Product Ion Scan (for fragmentation patterns)
Collision Energy Optimized for fragmentation of amlodipine and its impurities.

Data Analysis:

The acquired mass spectral data is processed to:

  • Determine the accurate mass of the parent ion, which is used to predict the elemental composition.

  • Analyze the fragmentation pattern (MS/MS spectrum) to identify characteristic fragments and deduce the molecular structure.[9]

Data Presentation

The following table presents hypothetical data to illustrate the expected performance of the HPLC method.

CompoundRetention Time (min)Relative Retention TimeResolutionTailing Factor
Amlodipine10.21.00-1.1
Dimethyl Ester9.50.93> 2.01.2

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical method, the analytes, and the desired outcomes, emphasizing the self-validating nature of the protocol.

Self_Validating_Protocol cluster_inputs Inputs cluster_method Analytical Method cluster_outputs Outputs & Validation Amlodipine_API Amlodipine API/Product HPLC_Method Validated HPLC Method Amlodipine_API->HPLC_Method Impurity_Standard Dimethyl Ester Standard Impurity_Standard->HPLC_Method LCMS_Confirmation LC-MS Confirmation HPLC_Method->LCMS_Confirmation Quantification Accurate Quantification HPLC_Method->Quantification Identification Confident Identification LCMS_Confirmation->Identification Purity_Profile Comprehensive Purity Profile Quantification->Purity_Profile Identification->Purity_Profile

Caption: The interplay between inputs, methods, and validated outputs in impurity profiling.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the impurity profiling of amlodipine, with a specific emphasis on the dimethyl ester impurity. The detailed HPLC protocol, coupled with the confirmatory power of LC-MS, offers a robust solution for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of accurate and reliable data, which is paramount for regulatory compliance and the assurance of drug quality and safety.[12]

References

Application Notes and Protocols: Forced Degradation Studies of Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Stability Landscape of Amlodipine

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] These studies are not merely a regulatory hurdle; they provide profound insights into the intrinsic stability of the drug substance, elucidate potential degradation pathways, and are instrumental in the development and validation of stability-indicating analytical methods.[1] By subjecting Amlodipine to conditions more severe than accelerated stability testing, we can proactively identify degradation products that could emerge over the product's shelf-life, ensuring both safety and efficacy.

The Amlodipine molecule possesses specific "soft spots," primarily the dihydropyridine ring and the ester functional groups, that are susceptible to degradation under various stress conditions.[3][4] Understanding the behavior of Amlodipine under hydrolytic, oxidative, photolytic, and thermal stress is paramount for formulating a robust drug product and establishing appropriate storage conditions. This guide provides a comprehensive, scientifically grounded protocol for conducting forced degradation studies on Amlodipine Besylate, designed for researchers, scientists, and drug development professionals.

Core Principles and Rationale

The objective of a forced degradation study is to achieve a target degradation of 10-30%. This range is optimal as it is significant enough to generate and detect degradation products without being so excessive that it leads to secondary degradation, complicating the analysis. The choice of stress conditions is based on the chemical structure of Amlodipine and established scientific literature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a forced degradation study of Amlodipine Besylate.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Amlodipine Besylate API/Formulation Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) Start->Stock_Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Stock_Solution->Acid Expose under controlled conditions Alkali Alkaline Hydrolysis (e.g., 0.1M NaOH) Stock_Solution->Alkali Expose under controlled conditions Oxidation Oxidative (e.g., 3% H2O2) Stock_Solution->Oxidation Expose under controlled conditions Thermal Thermal (e.g., 80°C) Stock_Solution->Thermal Expose under controlled conditions Photo Photolytic (ICH Q1B) Stock_Solution->Photo Expose under controlled conditions Neutralization Neutralization/Dilution Acid->Neutralization Alkali->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization HPLC HPLC-UV/PDA Analysis Neutralization->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS If unknown peaks Report Report Generation HPLC->Report LCMS->Report Amlodipine_Degradation cluster_pathways Degradation Pathways Amlodipine Amlodipine (Dihydropyridine Ring) Oxidative Oxidative Stress (e.g., H2O2) Amlodipine->Oxidative Acidic Acidic Hydrolysis (e.g., HCl) Amlodipine->Acidic Photolytic Photolytic Stress (UV/Vis Light) Amlodipine->Photolytic Alkaline Alkaline Hydrolysis (e.g., NaOH) Amlodipine->Alkaline Impurity_D Pyridine Derivative (Impurity D - Aromatized Ring) Oxidative->Impurity_D Aromatization Acidic->Impurity_D Aromatization Photolytic->Impurity_D Aromatization Hydrolysis_Product Ester Hydrolysis Products Alkaline->Hydrolysis_Product Hydrolysis

References

Stability-Indicating Assay Method for Amlodipine: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Amlodipine in bulk drug substance and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and capable of separating Amlodipine from its degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a complete protocol for the HPLC method, forced degradation studies, and method validation, making it an essential resource for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Criticality of Stability-Indicating Assays

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[3][4] The chemical stability of a drug substance like Amlodipine is a critical quality attribute that can affect its safety and efficacy.[2] Regulatory bodies, including the ICH, mandate the use of validated stability-indicating analytical methods to ensure that any changes in the drug product's quality over time are accurately monitored.[1][5][6]

A stability-indicating method is defined as an analytical procedure capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products.[7] Such methods are vital for determining the shelf-life and appropriate storage conditions for pharmaceutical products.[2][8] The primary degradation pathways for Amlodipine involve hydrolysis, oxidation, and photolysis, primarily targeting the dihydropyridine ring, which is susceptible to aromatization.[3][9] This application note describes a reversed-phase HPLC (RP-HPLC) method developed and validated to meet these rigorous requirements.

Experimental Design and Rationale

The development of this stability-indicating method was guided by a systematic approach to achieve optimal separation of Amlodipine from its potential degradants. The choice of a C18 column, a common stationary phase in reversed-phase chromatography, provides excellent retention and separation of moderately polar compounds like Amlodipine.[4][10][11] The mobile phase composition and pH were optimized to ensure good peak shape and resolution. A photodiode array (PDA) detector was selected for its ability to monitor multiple wavelengths and assess peak purity.

Materials and Equipment
Reagents and Materials Equipment
Amlodipine Besylate Reference StandardHigh-Performance Liquid Chromatography (HPLC) system with PDA or UV detector
HPLC Grade AcetonitrileC18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][12]
HPLC Grade Methanol[4][13]Analytical Balance
Potassium Dihydrogen Phosphate (Analytical Grade)pH Meter
Orthophosphoric Acid (Analytical Grade)[14]Sonicator
Hydrochloric Acid (Analytical Grade)[9]Volumetric flasks and pipettes
Sodium Hydroxide (Analytical Grade)[9]0.45 µm Syringe Filters
Hydrogen Peroxide (30%, Analytical Grade)[9]Photostability Chamber[8][15]
HPLC Grade WaterTemperature-controlled oven[8][15]

Detailed Protocols

Protocol 1: HPLC Method for Amlodipine Quantification

This protocol outlines the steps for the quantitative analysis of Amlodipine using a validated RP-HPLC method.

Chromatographic Conditions:

Parameter Condition
Column ODS C18 (250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) (55:45 v/v)[12][14]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 238 nm[4]
Injection Volume 20 µL[12]
Column Temperature Ambient (25°C)[4]
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the 0.05 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount in HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas the buffer and acetonitrile separately before mixing in the specified ratio.

  • Standard Solution Preparation (20 µg/mL): Accurately weigh about 10 mg of Amlodipine Besylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a 100 µg/mL stock solution. Further dilute 2 mL of this stock solution to 10 mL with the mobile phase.[4]

  • Sample Solution Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Amlodipine to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute 2 mL of the filtered solution to 10 mL with the mobile phase.

  • System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[13]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Amlodipine in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method by generating potential degradation products.[7][8]

Procedure:

Prepare a stock solution of Amlodipine Besylate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 50:50 v/v).[8][9] Subject this solution to the following stress conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature for 3 days.[8][15] After the exposure period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 20 µg/mL with the mobile phase for analysis.[8]

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 3 days.[8][15] Neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to the target concentration with the mobile phase.[8]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep the mixture at ambient temperature for 3 days.[8][15] Dilute with the mobile phase to the final concentration for analysis.

  • Thermal Degradation: Place a solid sample of Amlodipine Besylate in an oven at 105°C for 3 days.[15] Also, prepare a solution of Amlodipine (e.g., 20 µg/mL) and keep it in an oven at 80°C for 7 hours.[4][8] After exposure, allow the samples to cool and then dissolve the solid sample or dilute the solution with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Amlodipine Besylate (e.g., 1 mg/mL) in a photostability chamber to a combination of UVA (200 W-h/m²) and visible light (1.2 million lux-hours).[8][15] A control sample should be kept in the dark under the same temperature conditions. Dilute the exposed and control samples with the mobile phase for analysis.

Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 3.1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Amlodipine peak.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][7]

Validation Parameter Acceptance Criteria Typical Results
Specificity The method must resolve Amlodipine from its degradation products and any excipients. Peak purity analysis should confirm no co-elution.The method demonstrated good resolution between Amlodipine and all degradation peaks. Peak purity index was >0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 10-50 µg/mL).[4]r² = 0.9993 over the range of 10-50 µg/mL.[4][12]
Accuracy The percent recovery should be within 98.0% to 102.0%.[12]Mean recovery was found to be between 99.5% and 101.5%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for multiple preparations.Intraday and interday precision RSD values were <1.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.65 µg/mL[10]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.2.16 µg/mL[10]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 mL/min flow rate, ±2 nm wavelength, ±5% mobile phase composition).The results remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.[10]

Data Visualization and Interpretation

Experimental Workflow

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2) A Column & Mobile Phase Selection B Parameter Optimization (Flow, Wavelength) A->B F HPLC Analysis of Stressed Samples B->F C Acid/Base Hydrolysis C->F D Oxidation D->F E Thermal & Photolytic Stress E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD/LOQ & Robustness I->J K Stability-Indicating Method Established J->K

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Amlodipine Degradation Pathways

G cluster_stress Amlodipine Amlodipine Dihydropyridine Ring Degradant Pyridine Derivative (Impurity D) Aromatized Ring Amlodipine->Degradant Aromatization Hydrolysis_Product Hydrolyzed Ester Products Amlodipine->Hydrolysis_Product Ester Cleavage Acid Acid Hydrolysis (HCl) Acid->Degradant Acid->Hydrolysis_Product Base Alkaline Hydrolysis (NaOH) Base->Hydrolysis_Product Oxidation Oxidation (H₂O₂) Oxidation->Degradant Photo Photolysis (UV/Vis Light) Photo->Degradant

Caption: Primary degradation pathways of Amlodipine under stress conditions.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust stability-indicating assay for Amlodipine. The method's specificity is confirmed through comprehensive forced degradation studies, which show effective separation of the parent drug from its degradation products. The validation results confirm that the method is linear, accurate, and precise, meeting all the requirements set forth by the ICH guidelines. This application note serves as a complete guide for the implementation of this method in quality control laboratories for routine analysis and stability testing of Amlodipine in bulk and finished pharmaceutical products.

References

Application Notes and Protocols for the Chiral Separation of Amlodipine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Amlodipine, a widely prescribed dihydropyridine calcium channel blocker, is a chiral molecule administered therapeutically as a racemate. However, its pharmacological activity is stereoselective, with the S-(-)-enantiomer being the primary contributor to its therapeutic effect. The R-(+)-enantiomer is substantially less active and has been associated with adverse effects such as peripheral edema.[1][2][3][4] This stereoselectivity necessitates the development of robust analytical methods to separate and quantify the enantiomers of amlodipine and its chiral impurities. Such methods are critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical formulations. This document provides a comprehensive guide to the chiral separation of amlodipine, detailing the underlying principles of various analytical techniques and presenting validated, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Amlodipine Analysis

Amlodipine is chemically designated as (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[5] Its structure contains a single stereocenter at the C4 position of the dihydropyridine ring, giving rise to two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine.

The therapeutic rationale for enantioselective analysis is compelling. The S-(-)-isomer possesses approximately 1000-fold greater calcium channel blocking activity than the R-(+)-isomer and is therefore responsible for the desired antihypertensive and antianginal effects.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly emphasized the need to characterize the pharmacological and toxicological profiles of individual enantiomers.[6][7] The inactive or less active enantiomer is often treated as a chiral impurity, requiring strict control under guidelines such as those from the International Council for Harmonisation (ICH).[8] Therefore, analytical methods must not only separate the primary enantiomers but also resolve them from other potential chiral process impurities or degradation products.[9]

Core Separation Strategies: A Mechanistic Overview

The separation of enantiomers, which share identical physical properties in an achiral environment, requires the introduction of a chiral selector to create transient, diastereomeric complexes with differing energies. This principle is exploited in several advanced analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantioseparation in the pharmaceutical industry.[8] The separation is achieved on a Chiral Stationary Phase (CSP), which creates a chiral environment.

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. Based on derivatives of cellulose or amylose coated or immobilized on a silica support, they offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For amlodipine, columns like Chiralpak® and Chiralcel® have demonstrated effective separation under normal-phase, polar organic, and reversed-phase conditions.[10][11]

  • Crown Ether CSPs: These phases, such as CROWNPAK CR(+), are specifically designed for the separation of compounds with primary amino groups. The chiral crown ether cavity forms inclusion complexes with the protonated amino group of amlodipine. The stability of these complexes is enantiomer-dependent, leading to differential retention and separation.[12][13]

  • Protein-Based CSPs: Columns like the Chiral-AGP, based on α1-acid glycoprotein, are used in reversed-phase mode and mimic biological interactions, offering unique selectivity.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier (e.g., methanol).

  • Advantages: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency.[14][15] This results in higher throughput and a significant reduction in organic solvent consumption, making SFC a greener and more cost-effective technique.[14] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Capillary Electrophoresis (CE)

CE offers exceptionally high separation efficiency, minimal sample and reagent consumption, and rapid method development.[1][16] In chiral CE, a chiral selector is typically added to the background electrolyte (BGE).

  • Mechanism with Cyclodextrins (CDs): Cyclodextrins are the most common chiral selectors for amlodipine in CE.[5][17] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The amlodipine enantiomers partition into the CD cavity, forming transient diastereomeric inclusion complexes. The subtle differences in the stability and conformation of these complexes result in different effective electrophoretic mobilities, leading to their separation.[1] Neutral (e.g., HP-β-CD) and anionic (e.g., CM-β-CD) derivatives are highly effective.[5][16]

Method Development and Optimization Workflow

Effective chiral method development follows a systematic approach to screen for and optimize selectivity. The choice of technique (HPLC, SFC, CE) and the specific parameters depend on the analytical objective, whether it be routine quality control, impurity profiling, or bioanalysis.

MethodDevelopmentWorkflow DefineObjective Define Analytical Objective (QC, Impurity Profile, Bioanalysis) SelectTechnique Select Primary Technique (HPLC / SFC / CE) DefineObjective->SelectTechnique HPLCScreen HPLC/SFC Screening SelectTechnique->HPLCScreen HPLC/SFC CEScreen CE Screening SelectTechnique->CEScreen CE SelectCSP Select CSPs (Polysaccharide, Crown Ether) HPLCScreen->SelectCSP SelectMP Select Mobile Phases (NP, RP, Polar Organic) HPLCScreen->SelectMP HPLCOptimize Optimization HPLCScreen->HPLCOptimize OptimizeModifier Modifier Type & % (MeOH, EtOH, IPA) HPLCOptimize->OptimizeModifier OptimizeAdditive Additive Type & Conc. (Acidic/Basic) HPLCOptimize->OptimizeAdditive OptimizeTempFlow Temperature & Flow Rate HPLCOptimize->OptimizeTempFlow Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) HPLCOptimize->Validation SelectCS Select Chiral Selector (CS) (HP-β-CD, CM-β-CD) CEScreen->SelectCS SelectBGE Select BGE (Phosphate, Borate) CEScreen->SelectBGE CEOptimize Optimization CEScreen->CEOptimize OptimizeCS_Conc CS Concentration CEOptimize->OptimizeCS_Conc OptimizeBGE_pH BGE pH & Concentration CEOptimize->OptimizeBGE_pH OptimizeVoltageTemp Voltage & Temperature CEOptimize->OptimizeVoltageTemp CEOptimize->Validation

Caption: Logical workflow for chiral method development and validation.

Causality in Optimization:

  • Mobile Phase Additives (HPLC/SFC): Basic additives (e.g., diethylamine) are often used for basic compounds like amlodipine to improve peak shape by masking residual acidic silanols on the silica support. Acidic additives (e.g., trifluoroacetic acid) can modify the ionization state of the analyte, which alters its interaction with the CSP.[14]

  • BGE pH (CE): The pH of the background electrolyte is critical.[1] It determines the charge state of amlodipine (a basic compound) and the magnitude of the electroosmotic flow (EOF). At low pH, amlodipine is fully protonated and migrates as a cation, while at high pH, the EOF is stronger. Optimal separation is often a balance between analyte mobility and interaction time with the chiral selector.[1][17]

  • Temperature: Lowering the temperature in both HPLC and CE can enhance enantioselectivity by increasing the stability differences between the transient diastereomeric complexes, although this may lead to broader peaks and longer analysis times.

Protocols for Chiral Separation

The following protocols are provided as robust starting points for the chiral analysis of amlodipine. All methods should be fully validated according to ICH guidelines before implementation for GMP use.[18][19]

Protocol 1: HPLC Separation of Amlodipine Enantiomers on a Crown Ether CSP

This method provides excellent resolution for the quantification of S-Amlodipine in the presence of its R-enantiomer, making it suitable for assay and enantiomeric purity testing.[12][13]

  • Objective: To separate and quantify the enantiomers of amlodipine using a chiral crown ether stationary phase.

  • Instrumentation: HPLC system with UV detector.

  • Reagents and Materials:

    • Amlodipine Besylate reference standard (racemic)

    • S-Amlodipine reference standard

    • Methanol (HPLC grade)

    • Perchloric acid (70%, analytical grade)

    • Water (HPLC grade)

Table 1: Chromatographic Conditions for Protocol 1

ParameterCondition
Column Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)
Mobile Phase Perchloric acid solution (pH 2.0) : Methanol (95:5, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 238 nm
Injection Volume 20 µL
  • Sample Preparation:

    • Prepare a stock solution of racemic amlodipine besylate at 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for approximately 15 minutes.

  • Data Analysis:

    • The expected elution order is S-amlodipine followed by R-amlodipine.

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 2.0 is generally considered baseline separation.

    • Determine the enantiomeric purity by calculating the area percentage of the undesired enantiomer relative to the total area of both peaks.

Protocol 2: Simultaneous CE Separation of Amlodipine and Chiral Impurities

This method is adapted from a capillary electrochromatography (CEC) approach and is highly effective for the simultaneous resolution of amlodipine enantiomers and two of its known chiral impurities.[9] This is crucial for comprehensive impurity profiling.

  • Objective: To achieve baseline separation of the enantiomers of amlodipine and its key chiral impurities in a single run.

  • Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD).

  • Reagents and Materials:

    • Amlodipine and its chiral impurities reference standards

    • Acetonitrile (HPLC grade)

    • Ammonium borate

    • Water (ultrapure)

Table 2: Electrophoretic Conditions for Protocol 2

ParameterCondition
Capillary Fused-silica packed with Cellulose tris(4-chloro-3-methylphenylcarbamate) CSP (e.g., Sepapak 4), 100 µm I.D.
Background Electrolyte Acetonitrile : Water (90:10, v/v) containing 5 mM ammonium borate, pH 9.0
Applied Voltage +25 kV
Temperature 25°C
Detection UV at 238 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
  • Sample Preparation:

    • Prepare a stock solution containing a mixture of racemic amlodipine and its chiral impurities in the background electrolyte at a concentration of approximately 100 µg/mL each.

  • Procedure:

    • Condition the capillary with the background electrolyte until a stable current is observed.

    • Perform a blank injection using the background electrolyte.

    • Inject the sample mixture.

    • Run the analysis for up to 30 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the six enantiomers based on their migration times relative to individual standards.

    • This high-efficiency method allows for the detection and quantification of chiral impurities at low levels, essential for meeting regulatory requirements.[20]

Protocol 3: Rapid CE Separation of Amlodipine Enantiomers using a Cyclodextrin Selector

This protocol is a fast and efficient method for routine quality control of amlodipine enantiomeric composition in pharmaceutical preparations.[2][5][16]

  • Objective: To achieve rapid, baseline separation of amlodipine enantiomers using a cyclodextrin-modified background electrolyte.

  • Instrumentation: Capillary Electrophoresis system with UV detector.

  • Reagents and Materials:

    • Amlodipine Besylate reference standard (racemic)

    • Sodium phosphate monobasic

    • Sodium hydroxide

    • Carboxymethyl-β-cyclodextrin (CM-β-CD)

    • Methanol (HPLC grade)

    • Water (ultrapure)

Table 3: Electrophoretic Conditions for Protocol 3

ParameterCondition
Capillary Uncoated fused-silica, 50 µm I.D., ~50 cm total length
Background Electrolyte 25 mM Phosphate buffer, pH 9.0, containing 15 mM CM-β-CD
Applied Voltage +25 kV
Temperature 15°C
Detection UV at 230 nm
Injection Hydrodynamic injection (e.g., 30 mbar for 1 second)
  • Sample Preparation:

    • Prepare a stock solution of racemic amlodipine besylate at 1 mg/mL in methanol.

    • Dilute with water to a working concentration of 50 µg/mL.

  • Procedure:

    • Precondition the capillary between runs by flushing with 0.1 M NaOH, water, and then the background electrolyte.

    • Inject the sample.

    • Apply the voltage and record the electropherogram. The analysis is typically complete within 5 minutes.[16]

  • Data Analysis:

    • The migration order is typically S-amlodipine followed by R-amlodipine.[5]

    • Calculate the resolution factor and enantiomeric purity as described in Protocol 1.

Data Summary and Validation Insights

The performance of these methods is summarized below. These values are typical and may vary based on specific instrumentation and laboratory conditions.

Table 4: Typical Performance Data for Amlodipine Chiral Separation Methods

MethodAnalyteRetention/Migration Time (min)Resolution (Rs)
HPLC (Crown Ether) S-Amlodipine~8.5> 2.5
R-Amlodipine~10.2
CEC (Polysaccharide) Impurity 1 (Enantiomer 1)~15> 2.0 (between all pairs)
Impurity 1 (Enantiomer 2)~16.5
S-Amlodipine~19
R-Amlodipine~21
Impurity 2 (Enantiomer 1)~24
Impurity 2 (Enantiomer 2)~26
CE (Cyclodextrin) S-Amlodipine~4.2> 2.6
R-Amlodipine~4.5

Method Validation: A robust chiral separation method must be validated to ensure it is fit for its intended purpose. Key validation parameters according to ICH Q2(R1) guidelines include:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and other impurities. This is demonstrated by achieving baseline resolution.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.[12][18]

  • Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results (inter-day and intra-day).[12][21]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity testing.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[18][19]

ValidationRelationship ReliableMethod Reliable & Validated Chiral Method Specificity Specificity (Resolution) ReliableMethod->Specificity Accuracy Accuracy (% Recovery) ReliableMethod->Accuracy Precision Precision (%RSD) ReliableMethod->Precision Linearity Linearity (r²) ReliableMethod->Linearity Robustness Robustness ReliableMethod->Robustness LOQ LOQ Specificity->LOQ determines Accuracy->LOQ defines Precision->LOQ defines Range Range Linearity->Range

Caption: Interrelationship of key ICH validation parameters.

Conclusion

The stereoselective action of amlodipine mandates the use of high-performance chiral separation techniques for the quality control and development of pharmaceutical products. Robust methods using HPLC, SFC, and CE are readily available to separate the enantiomers of amlodipine and its related chiral impurities. By understanding the underlying separation mechanisms—whether through interaction with a chiral stationary phase or a chiral selector in solution—scientists can systematically develop and optimize methods tailored to their specific analytical needs. The protocols and strategies outlined in this guide provide a solid foundation for achieving accurate, reliable, and regulatory-compliant chiral analysis, ultimately contributing to the delivery of safer and more effective medicines.

References

Application Note: A Robust Sample Preparation Strategy for the Analysis of Amlodipine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically-grounded guide for the sample preparation of Amlodipine, a widely prescribed calcium channel blocker, for the analysis of its process-related and degradation impurities. Amlodipine's susceptibility to degradation via hydrolysis, oxidation, and photolysis necessitates a meticulously controlled sample preparation procedure to ensure the accuracy and reliability of analytical results.[1][2] This document moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol, including diluent selection, pH control, and protection from light. Detailed, step-by-step protocols for both the active pharmaceutical ingredient (API) and tablet dosage forms are provided, alongside troubleshooting advice and key experimental parameters, to empower researchers and quality control professionals in developing robust, stability-indicating methods.

Scientific Foundation: The Criticality of Sample Preparation

The Causality Behind Experimental Choices

Diluent Selection and pH Control: The choice of diluent is paramount for maintaining Amlodipine's stability in solution. Amlodipine is susceptible to both acid and base hydrolysis.[1][3][5]

  • Acidic Conditions: Can lead to the formation of Impurity F.[2]

  • Alkaline Conditions: Also a major degradation pathway, leading to different hydrolysis products.[1][2]

  • Oxidation: The dihydropyridine ring can be oxidized to its pyridine analogue (Impurity D), a common degradant.[1][2]

Consequently, the diluent must be carefully chosen to create a stable environment. A mixture of an aqueous buffer and organic solvents (like methanol or acetonitrile) is commonly employed. The pH of the aqueous component is often adjusted to a slightly acidic range (e.g., pH 2.5-4.0) to inhibit degradation.[6][7][8] This choice also ensures compatibility with reversed-phase HPLC columns, which are typically stable in this pH range, and promotes good peak shape for the basic Amlodipine molecule.

Photostability: Amlodipine is highly sensitive to light. Exposure to UV and visible light can induce complex degradation pathways, leading to the formation of the pyridine derivative and other photoproducts.[1] This necessitates stringent light protection throughout the entire sample preparation and analysis workflow. The use of amber glassware, light-protective storage, and minimizing exposure time to ambient light are non-negotiable practices.

Extraction Efficiency from Solid Dosage Forms: For tablet analysis, the goal is the complete and efficient extraction of the Amlodipine API from the excipient matrix without inducing degradation. This is typically achieved by:

  • Mechanical Disruption: Grinding tablets to a fine powder increases the surface area for extraction.

  • Sonication and Shaking: These techniques provide the energy needed to dissolve the API and break any interactions with excipients.[6]

  • Filtration/Centrifugation: Removal of insoluble excipients is crucial to prevent clogging of HPLC/UPLC columns and tubing, which could otherwise lead to system pressure issues and poor chromatography.[6][8][9]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, forming a self-validating system when executed with precision. All steps involving sample solutions must be performed with protection from light.

Protocol 1: Preparation from Amlodipine Besylate API

Objective: To prepare a stock solution of the Amlodipine drug substance for impurity analysis.

Materials:

  • Amlodipine Besylate API

  • Diluent (e.g., Methanol:Acetonitrile:Buffer (pH 3.0) 35:15:50 v/v/v)

  • Class A amber volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • 0.45 µm syringe filter (PTFE or PVDF, validated for non-adsorption)

Procedure:

  • Weighing: Accurately weigh approximately 25 mg of Amlodipine Besylate API.

  • Transfer: Quantitatively transfer the powder into a 25 mL amber volumetric flask.

  • Initial Dissolution: Add approximately 15 mL of diluent to the flask.

  • Sonication: Sonicate for 5-10 minutes, or until the API is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This yields a nominal concentration of 1.0 mg/mL.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Preparation from Amlodipine Besylate Tablets

Objective: To extract Amlodipine and its related impurities from a tablet formulation for analysis.

Materials:

  • Amlodipine Besylate tablets (e.g., 10 mg strength)

  • Mortar and pestle

  • Diluent (e.g., Methanol:Acetonitrile:Buffer (pH 3.0) 35:15:50 v/v/v)

  • Class A amber volumetric flasks

  • Analytical balance

  • Ultrasonic bath and/or mechanical shaker

  • Centrifuge

  • 0.45 µm syringe filter (PTFE or PVDF, validated for non-adsorption)

Procedure:

  • Tablet Powder Preparation: Weigh no fewer than 20 tablets and calculate their average weight. Finely grind the tablets to a homogeneous powder using a mortar and pestle.

  • Weighing: Accurately weigh a portion of the tablet powder equivalent to 25 mg of Amlodipine and transfer it into a 25 mL amber volumetric flask.

  • Extraction: Add approximately 15 mL of diluent.

  • Mechanical Agitation: Sonicate the flask for 15 minutes, followed by mechanical shaking for 15 minutes to ensure complete extraction of the drug from the excipients.[9]

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Centrifugation: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10-15 minutes to pellet the insoluble excipients.[6][9]

  • Filtration: Carefully draw the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Visualization and Data Presentation

Workflow for Tablet Sample Preparation

G cluster_prep Tablet Crushing & Weighing cluster_extraction Extraction & Dilution cluster_clarification Sample Clarification weigh_tablets 1. Weigh ≥20 Tablets & Calculate Average grind 2. Grind to Fine Homogeneous Powder weigh_tablets->grind weigh_powder 3. Weigh Powder Equivalent to Target API Amount grind->weigh_powder transfer 4. Transfer Powder to Amber Volumetric Flask weigh_powder->transfer add_diluent 5. Add ~70% Diluent Volume transfer->add_diluent sonicate 6. Sonicate & Shake for Complete Extraction add_diluent->sonicate dilute 7. Dilute to Final Volume & Mix sonicate->dilute centrifuge 8. Centrifuge to Pellet Excipients dilute->centrifuge filter 9. Filter Supernatant (0.45 µm) centrifuge->filter final_sample 10. Transfer to HPLC Vial for Analysis filter->final_sample

Caption: Workflow for Amlodipine Tablet Sample Preparation.

Data Tables for Method Development

Table 1: Recommended Diluent Compositions for Amlodipine Impurity Analysis

Diluent Composition (v/v/v)pH of Aqueous PhaseTypical ApplicationReference
Buffer : Methanol : Acetonitrile (70:15:15)2.8 (Phosphate buffer with triethylamine)HPLC analysis of tablet dosage forms[6]
0.04 M Sodium Dihydrogen Phosphate : Ethanol (60:40)4.0Green HPLC method for tablets[7][8]
10mM Ammonium Acetate : Acetonitrile (50:50)3.0 (Adjusted with formic acid)LC-MS method for genotoxic impurities[4]
MethanolN/ADissolving API for EP related substances test[10]
Acetonitrile : Methanol : WaterN/AGeneral purpose diluent for API[11]

Table 2: Critical Sample Preparation Parameters and Controls

ParameterRecommendationRationale
Glassware Use amber (actinic) volumetric flasks and vials.Prevents photodegradation of Amlodipine.[1]
Storage Store prepared solutions protected from light, at controlled room temperature or refrigerated if stability data supports it.Minimizes degradation between preparation and analysis.
Solution Stability Establish stability for at least 24 hours.[6]Ensures results are not skewed by degradation over the course of a long analytical run.
Sonication Use controlled temperature water bath.Prevents potential thermal degradation from excessive sonication energy.
Filtration Use 0.45 µm PTFE or PVDF syringe filters. Perform filter validation study.Removes particulates to protect the column. Filter study ensures no API or impurities are adsorbed onto the membrane.[8]
pH Control Use a buffered diluent, typically between pH 2.5 and 4.0.Enhances the stability of Amlodipine in solution by preventing hydrolysis.[6][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete extraction from tablet matrix. 2. Adsorption of analyte onto filter membrane. 3. Degradation during preparation.1. Increase sonication/shaking time; try a different diluent with higher solubilizing power. 2. Validate the filter; try a different filter material (e.g., nylon if using PTFE). 3. Double-check light protection and diluent pH; prepare samples fresh.
Extraneous Peaks in Chromatogram 1. Contamination from glassware or solvents. 2. Sample degradation after preparation. 3. Leaching from filter or vial septa.1. Use high-purity (HPLC grade) solvents and meticulously clean glassware. 2. Re-inject the sample after several hours to see if peak areas change, confirming instability. 3. Inject a diluent blank that has been passed through the filter and stored in the vial to isolate the source.
High System Backpressure 1. Incomplete removal of excipients. 2. Inappropriate filter pore size.1. Increase centrifugation time/speed; use a pre-filter if the sample is particularly "dirty". 2. Ensure the filter pore size is appropriate (e.g., 0.45 µm or 0.22 µm).

Conclusion

The development of a robust and reliable stability-indicating method for Amlodipine is critically dependent on a well-designed sample preparation protocol. By understanding the inherent chemical instabilities of the Amlodipine molecule, analysts can proactively control variables such as pH, light exposure, and extraction efficiency. The protocols and principles outlined in this document provide a comprehensive framework for achieving accurate, reproducible, and scientifically sound results in the analysis of Amlodipine impurities, thereby ensuring the quality and safety of this vital medication.

References

Troubleshooting & Optimization

Amlodipine Dimethyl Ester Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amlodipine Dimethyl Ester synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the synthesis of amlodipine analogs, specifically focusing on the dimethyl ester variant. The synthesis of 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch reaction is a classic and powerful method; however, it is not without its challenges, particularly when employing sterically hindered substrates like 2-chlorobenzaldehyde.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles in your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Why is the yield of my Hantzsch condensation reaction unexpectedly low?

Low yields in the Hantzsch synthesis of amlodipine analogs are a frequent challenge, often attributable to several factors:

  • Steric Hindrance: The primary culprit is often the 2-chloro substituent on the benzaldehyde ring. Ortho-substituted benzaldehydes are known to give lower yields in the Hantzsch reaction due to steric hindrance, which impedes the cyclization and condensation steps.[1] The bulky chlorine atom can interfere with the optimal positioning of the reactants during the formation of the dihydropyridine ring.

  • Incomplete Knoevenagel Condensation: The initial condensation between 2-chlorobenzaldehyde and one equivalent of methyl acetoacetate to form the benzylidene intermediate can be slow or incomplete. This equilibrium reaction may not favor the product, leading to a lower concentration of this key intermediate for the subsequent steps.

  • Side Reactions: Several side reactions can compete with the main Hantzsch condensation, consuming starting materials and reducing the overall yield. These can include self-condensation of the β-ketoester or the formation of other impurities.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products. The choice of solvent (e.g., isopropanol, ethanol) also plays a crucial role in reactant solubility and reaction rate.[2][3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reactants Verify Purity of Starting Materials (2-chlorobenzaldehyde, methyl acetoacetate) start->check_reactants check_conditions Optimize Reaction Conditions check_reactants->check_conditions temp Adjust Temperature (e.g., reflux at 85°C) check_conditions->temp time Increase Reaction Time (e.g., 10-24 hours) check_conditions->time solvent Evaluate Solvent Choice (e.g., Isopropanol, Ethanol) check_conditions->solvent monitor_reaction Monitor Reaction Progress (TLC/HPLC) temp->monitor_reaction time->monitor_reaction solvent->monitor_reaction workup Optimize Workup & Isolation monitor_reaction->workup purification Refine Purification Method (Column Chromatography, Recrystallization) workup->purification end_node Improved Yield purification->end_node

Caption: A troubleshooting workflow for addressing low reaction yields.

Question 2: My final product is contaminated with a significant amount of impurities. How can I identify and minimize them?

Impurity formation is a key challenge. The most prominent process-related impurity in this context is the symmetrical 1,4-DHP derived from the self-condensation of methyl acetoacetate with ammonia, and the starting 2-chlorobenzaldehyde. The primary target, this compound, is itself often referred to as "Amlodipine Impurity G" in the context of Amlodipine (ethyl methyl ester) synthesis.[2][3][4][5]

Key Impurities and Their Formation:

  • Amlodipine Impurity G (The Target Molecule): Dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is formed from the Hantzsch condensation of two equivalents of methyl acetoacetate with one equivalent of 2-chlorobenzaldehyde and an ammonia source.[2][3][4]

  • Oxidation Products: 1,4-dihydropyridines are susceptible to oxidation, which leads to the formation of the corresponding pyridine derivative. This is a common degradation pathway and can be accelerated by exposure to air, light, or certain oxidizing agents during workup or storage.[6] This aromatization is often a driving force in subsequent reactions.[6]

  • Incomplete Reaction Intermediates: Unreacted starting materials or intermediates like the Knoevenagel adduct can persist in the final product if the reaction does not go to completion.

Strategies for Minimizing Impurities:

  • Control Stoichiometry: Ensure precise molar ratios of your reactants. An excess of one reactant can favor the formation of side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of oxidative impurities.

  • Purification Method: Column chromatography is an effective method for separating this compound from other impurities. A solvent system such as dichloromethane and ethyl acetate (e.g., 98:2) has been shown to be effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can further enhance the purity of the final product.[7]

Relationship between Amlodipine and Key Impurities

G Amlodipine Amlodipine (Ethyl Methyl Ester) DimethylEster This compound (Impurity G) Amlodipine->DimethylEster Related Substance OxidizedProduct Oxidized Pyridine Derivative (Degradation Product) DimethylEster->OxidizedProduct Oxidation StartingMaterials Starting Materials (e.g., 2-chlorobenzaldehyde) StartingMaterials->DimethylEster Hantzsch Synthesis

Caption: Key relationships between Amlodipine and related substances.

Question 3: My product oils out during recrystallization. How can I achieve a crystalline solid?

Oiling out during crystallization is a common issue, especially when impurities are present that act as eutectic melting point depressants.

Troubleshooting Recrystallization:

  • Solvent System: The choice of solvent is critical. If a single solvent is not working, try a binary solvent system. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

  • Purity Check: Ensure the material entering crystallization is of high purity. If significant impurities are present, consider an additional chromatographic purification step.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Slow Cooling: Avoid rapid cooling (e.g., placing the flask directly in an ice bath). Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch synthesis for this compound?

The Hantzsch synthesis involves a multi-component reaction. For this compound, the key steps are:

  • Knoevenagel Condensation: 2-chlorobenzaldehyde reacts with one equivalent of methyl acetoacetate to form a benzylidene intermediate.

  • Enamine Formation: A second equivalent of methyl acetoacetate reacts with an ammonia source (like ammonium acetate) to form an enamine.

  • Michael Addition: The enamine acts as a nucleophile and attacks the benzylidene intermediate via a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the final 1,4-dihydropyridine ring.

Hantzsch Reaction Mechanism

G cluster_0 Reactant Set 1 cluster_1 Reactant Set 2 Aldehyde 2-Chlorobenzaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 Methyl Acetoacetate Ketoester1->Knoevenagel Ammonia Ammonia Source Enamine Enamine Intermediate Ammonia->Enamine Ketoester2 Methyl Acetoacetate Ketoester2->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct FinalProduct This compound (1,4-DHP) MichaelAdduct->FinalProduct Cyclization & Dehydration

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Q2: What are the recommended starting materials and solvents?

Based on reported syntheses of this compound (Impurity G), the following reagents are typically used:

  • Reactants: 2-chlorobenzaldehyde, methyl acetoacetate, and an ammonia source such as ammonium acetate.

  • Solvent: Alcohols like 2-propanol (isopropanol) or ethanol are commonly employed.[2][3]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final product and quantifying any impurities.[2]

  • Structural Confirmation: The structure of the synthesized this compound should be confirmed using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for confirming the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups.[2]

Experimental Protocol: Synthesis of this compound (Impurity G)

This protocol is adapted from the reported synthesis of Amlodipine Impurity G.[2][3][4]

Materials:

  • 2-chlorobenzaldehyde

  • Methyl acetoacetate

  • Ammonium acetate

  • 2-Propanol (Isopropanol)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), methyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in 2-propanol.

  • Heating: Heat the reaction mixture to reflux (approximately 85°C) with stirring.[2]

  • Reaction Time: Maintain the reflux for approximately 10-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A yellow powder may precipitate.

  • Isolation: Isolate the crude product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in dichloromethane.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a powder. The purity should be confirmed by HPLC, and the structure verified by NMR, MS, and IR.[2]

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Reaction Temperature Reflux (~85°C in 2-propanol)[2]
Reaction Time ~10 hours[2]
Solvent 2-Propanol (Isopropanol)[2][3]
Purification Method Column Chromatography[2]
Expected Yield Up to 78% (for Impurity G)

References

Technical Support Center: Optimizing Chromatographic Separation of Amlodipine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to the chromatographic analysis of Amlodipine and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind method optimization, enabling you to overcome common challenges in achieving robust and reliable separations.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the chromatographic separation of Amlodipine impurities in a direct question-and-answer format.

Q1: I'm observing poor resolution between Amlodipine and its impurities, particularly Impurity D. What are the likely causes and how can I resolve this?

A1: Poor resolution between Amlodipine and its closely eluting impurities, such as Impurity D (the pyridine derivative), is a common challenge.[1][2] This issue often stems from several key factors related to your chromatographic conditions.

Causality and Scientific Rationale:

Amlodipine is a basic compound with a pKa of approximately 8.6.[1] When the mobile phase pH is close to the pKa, Amlodipine can exist in both ionized and non-ionized forms, leading to peak broadening and tailing, which in turn compromises resolution. Impurity D, formed through the aromatization of the dihydropyridine ring in Amlodipine, is structurally very similar to the parent compound, making their separation challenging.[3][4]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: To ensure consistent ionization and improve peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of Amlodipine.[1]

    • Action:

      • For reversed-phase HPLC, consider a mobile phase pH around 3.0 using a phosphate or acetate buffer.[5][6] At this pH, Amlodipine will be fully protonated, leading to sharper peaks.

      • Alternatively, a high pH mobile phase (e.g., pH > 9.0) using a buffer like ammonium hydroxide can also be effective, provided you are using a pH-stable column.[7]

  • Organic Modifier Optimization:

    • Rationale: The choice and concentration of the organic solvent in the mobile phase significantly influence selectivity. Methanol and acetonitrile interact differently with the stationary phase and analytes.

    • Action:

      • If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., Buffer:Acetonitrile:Methanol).[1]

      • Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.[1]

  • Column Chemistry Evaluation:

    • Rationale: Not all C18 columns are identical. Differences in end-capping and bonding density can affect selectivity for basic compounds like Amlodipine.[1]

    • Action:

      • If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl or biphenyl column can offer alternative selectivity through pi-pi interactions.[5][8]

Q2: My Amlodipine peak is exhibiting significant tailing. What is causing this and what are the corrective actions?

A2: Peak tailing for basic compounds like Amlodipine is a frequent issue in reversed-phase chromatography.[9] This phenomenon is primarily caused by secondary interactions between the analyte and the stationary phase.

Causality and Scientific Rationale:

The basic amine group in Amlodipine can interact with acidic residual silanol groups on the silica-based stationary phase.[9] These strong, secondary interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak shape.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH and Buffer Strength:

    • Rationale: Operating at a low pH (e.g., 2.5-3.5) protonates the amine group of Amlodipine and also suppresses the ionization of silanol groups, minimizing secondary interactions.[9] An adequate buffer concentration (typically 20-50 mM) is crucial to maintain the on-column pH.[1]

    • Action: Ensure your mobile phase is buffered at an appropriate low pH and that the buffer concentration is sufficient.

  • Use of Mobile Phase Additives:

    • Rationale: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, reducing their interaction with Amlodipine.

    • Action: Add a small concentration of TEA (e.g., 0.1%) to your mobile phase and adjust the pH accordingly.

  • Column Selection:

    • Rationale: Modern HPLC columns often feature advanced end-capping to minimize exposed silanol groups.

    • Action: Utilize a high-quality, end-capped C18 or C8 column. If tailing persists, consider a column with a different stationary phase, such as a polymer-based or hybrid silica column, which are less prone to silanol interactions.[9]

  • Sample Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Action: Reduce the injection volume or the concentration of your sample.

Q3: I am struggling with co-elution of several Amlodipine impurities. How can I improve the overall separation?

A3: Co-elution of multiple structurally similar impurities is a complex challenge that often requires a multi-faceted optimization approach.[1]

Causality and Scientific Rationale:

Amlodipine impurities can have very similar physicochemical properties, making them difficult to resolve with a standard C18 column and a simple mobile phase. Achieving separation requires enhancing the subtle differences in their interactions with the stationary and mobile phases.

Troubleshooting Decision Tree:

CoElutionTroubleshooting Start Co-elution of Impurities AdjustGradient Optimize Gradient Slope (Shallower Gradient) Start->AdjustGradient ChangeSolvent Change Organic Modifier (ACN vs. MeOH vs. Ternary) AdjustGradient->ChangeSolvent If resolution is still poor AdjustTemp Modify Column Temperature (e.g., 30-40°C) ChangeSolvent->AdjustTemp If co-elution persists ChangeColumn Select Alternative Column Chemistry (e.g., Phenyl-Hexyl, Biphenyl) AdjustTemp->ChangeColumn If further optimization is needed Success Resolution Achieved ChangeColumn->Success

Caption: A decision tree for troubleshooting co-elution of Amlodipine impurities.

Detailed Protocol for Improving Separation:

  • Gradient Optimization:

    • Action: Decrease the rate of change of the organic solvent concentration (i.e., create a shallower gradient). This gives the analytes more time to interact with the stationary phase, improving separation.[1]

  • Solvent Selectivity:

    • Action: As mentioned in Q1, switching between acetonitrile and methanol can alter the elution order of impurities due to different interaction mechanisms (dipole-dipole vs. hydrogen bonding).

  • Temperature Effects:

    • Action: Increase the column temperature (e.g., to 35-40°C). This can decrease mobile phase viscosity, improve mass transfer, and sometimes alter selectivity.[10]

  • Advanced Column Chemistries:

    • Action: If a standard C18 column is not providing adequate separation, explore columns with different selectivities. Phenyl-based columns can provide unique pi-pi interactions that can be beneficial for separating aromatic compounds like Amlodipine and its impurities.[5][8]

Frequently Asked Questions (FAQs)

What are the major degradation pathways for Amlodipine?

Amlodipine is susceptible to degradation under several conditions:

  • Hydrolysis: The ester linkages in Amlodipine can be hydrolyzed under both acidic and alkaline conditions.[3][4]

  • Oxidation: The dihydropyridine ring is prone to oxidation, leading to the formation of the corresponding pyridine derivative (Impurity D).[2][3][4] This is a major degradation pathway.

  • Photodegradation: Exposure to light can also cause the aromatization of the dihydropyridine ring to form Impurity D.[3][11]

Why is mobile phase pH so critical for Amlodipine analysis?

The mobile phase pH is critical because Amlodipine is a basic compound with a pKa of around 8.6.[1] The pH directly controls the ionization state of the molecule.

  • At low pH (e.g., < 4) , Amlodipine is fully protonated (positively charged), leading to good peak shapes on reversed-phase columns.

  • At high pH (e.g., > 10) , it is in its neutral form.

  • At a pH near the pKa , a mixture of ionized and non-ionized forms exists, causing significant peak broadening and tailing.[1] Therefore, maintaining a consistent and appropriate pH is essential for reproducible and sharp peaks.

What type of HPLC column is best suited for Amlodipine impurity profiling?

A high-quality, end-capped C18 column is a good starting point for developing a method for Amlodipine and its impurities.[9] However, due to the presence of several structurally similar impurities, a standard C18 may not always provide the necessary resolution.[7] In such cases, columns with alternative selectivities, such as:

  • Phenyl-Hexyl or Biphenyl columns: These offer pi-pi interactions which can be advantageous for separating aromatic compounds.[5][8]

  • Polar-embedded columns: These can offer different selectivity and improved peak shape for basic compounds.

How can I perform a forced degradation study for Amlodipine?

Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method.[4][12] A typical protocol involves subjecting Amlodipine to the following stress conditions:

Experimental Workflow for Forced Degradation:

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 5M HCl, 80°C) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 5M NaOH, 80°C) Base->HPLC Oxidation Oxidation (e.g., 30% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS For structural elucidation Amlodipine Amlodipine Stock Solution Amlodipine->Acid Amlodipine->Base Amlodipine->Oxidation Amlodipine->Thermal Amlodipine->Photo

Caption: A typical experimental workflow for forced degradation studies of Amlodipine.

Protocol Summary:

  • Prepare a stock solution of Amlodipine besylate in a suitable solvent (e.g., methanol/water).[4]

  • Acid Hydrolysis: Treat with an acid (e.g., 5M HCl) at an elevated temperature (e.g., 80°C) for a set period.[3] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat with a base (e.g., 5M NaOH) at an elevated temperature.[12] Neutralize before injection.

  • Oxidative Degradation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 30% H₂O₂).[2]

  • Photodegradation: Expose the solution to UV and visible light in a photostability chamber.[4]

  • Thermal Degradation: Expose the solid drug substance to heat.

  • Analysis: Analyze the stressed samples by HPLC-UV to separate the degradation products.[4] Use LC-MS to identify the structures of the formed impurities.[2][13]

What are the key parameters for a starting HPLC method for Amlodipine impurities?

The following table provides a typical starting method based on common literature and pharmacopeial guidelines, which can be further optimized.

ParameterTypical Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA good general-purpose column for reversed-phase separation.[10]
Mobile Phase A 10-25 mM Phosphate Buffer, pH 3.0Low pH for good peak shape of basic Amlodipine.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 30-40 minutesA broad gradient to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[10]
Column Temp. 35°CElevated temperature can improve efficiency and reduce backpressure.[10]
Detection UV at 237 nmA common wavelength for detecting Amlodipine and its impurities.[7][14]

References

Technical Support Center: Amlodipine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amlodipine impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Amlodipine and its related substances. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and pharmacopeial standards.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Amlodipine?

Amlodipine impurities can originate from the manufacturing process or from degradation. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) list several specified impurities. Key impurities include:

  • Impurity D (USP Related Compound A): A primary degradation product resulting from the oxidation of the dihydropyridine ring to a pyridine ring.[1][2] It is often observed in forced degradation studies under oxidative and acidic conditions.[3][4]

  • Impurity A, B, E, F, G, H: These are typically process-related impurities arising from starting materials or side reactions during synthesis.[5][]

  • Formulation-specific impurities: Adducts with excipients like lactose or glucose can form in tablet dosage forms.[7]

Q2: Why is the chromatographic separation of Amlodipine and its impurities often challenging?

The primary challenges stem from the chemical nature of Amlodipine and its impurities:

  • Structural Similarity: Many impurities are structurally very similar to the parent Amlodipine molecule, making them difficult to resolve with standard chromatographic methods.

  • Basic Nature: Amlodipine is a basic compound with a pKa of approximately 8.6.[5] This can lead to undesirable interactions with silica-based columns, resulting in poor peak shape (tailing). Operating the mobile phase at a pH far from the pKa is crucial for good chromatography.[5][8]

  • Co-elution: Certain impurity pairs, such as Impurity B and H, are known to be difficult to separate and often co-elute under suboptimal conditions.[9] Similarly, Impurity A and D can co-elute with unknown degradants.[5]

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific co-elution problems in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Problem: I'm observing poor resolution and significant peak tailing for the main Amlodipine peak.

Answer: This is a classic issue for basic compounds like Amlodipine on silica-based C18 columns. The problem is twofold: insufficient selectivity and secondary ionic interactions between the protonated analyte and residual acidic silanol groups on the column surface.

The Underlying Science: At a mobile phase pH near Amlodipine's pKa (8.6), the molecule exists in both ionized and non-ionized forms, leading to peak broadening. Furthermore, ionized silanol groups (Si-O⁻) on the silica backbone can interact with the positively charged Amlodipine, causing peak tailing.

Systematic Solution:

  • Verify and Adjust Mobile Phase pH: This is the most critical parameter.[8] The goal is to ensure Amlodipine is in a single, consistent ionic state and to suppress the ionization of silanol groups.

    • Low pH Approach (e.g., pH 2.5-3.0): At this pH, Amlodipine is fully protonated (positively charged). The low pH also suppresses the ionization of silanol groups, minimizing secondary interactions. Many successful methods use a phosphate buffer adjusted to pH 2.8 or 3.0.[10][11]

    • High pH Approach (e.g., pH > 9.0): At a pH above the pKa, the basic Amlodipine is in its neutral form, which can improve retention and peak shape on some columns. This requires a pH-stable column, such as a hybrid-silica or core-shell particle column.[5]

  • Ensure Adequate Buffer Strength: A buffer concentration of 20-50 mM is typically required to control the on-column pH effectively and provide reproducible chromatography.[8]

Problem: Impurity D is co-eluting with the Amlodipine peak or another impurity.

Answer: Impurity D, the pyridine derivative, has different polarity and basicity compared to Amlodipine. This difference can be exploited by manipulating the mobile phase. Co-elution here suggests that the current method lacks the necessary selectivity.

Systematic Solution:

  • Optimize Mobile Phase pH: As described above, a systematic pH adjustment is the first step. The change in ionization state of both Amlodipine and Impurity D as pH changes will alter their retention times differently, often resolving the co-elution. A study that encountered co-elution of impurities A and D with the official Ph. Eur. method found success by developing a new method with a mobile phase at high pH (0.4% ammonium hydroxide).[5]

  • Modify Organic Solvent Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a combination of both. Acetonitrile and methanol have different selectivities and can alter the elution order of closely related compounds.

    • Adjust the Gradient Slope: If using a gradient method, making the gradient shallower around the elution time of the co-eluting pair provides more time for separation. For instance, changing from a 10-minute to a 20-minute gradient for the same organic percentage change can significantly improve resolution.[8]

Problem: Two process-related impurities, such as Impurity B and Impurity H, are co-eluting.

Answer: When structurally similar process impurities co-elute, optimizing the mobile phase may not be enough. The choice of stationary phase (the HPLC column) becomes a critical factor.

Systematic Solution:

  • Column Screening: Not all C18 columns are created equal. They differ in surface area, carbon load, end-capping, and silica purity.

    • Try a Different C18: Switch to a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., high-density bonding).

    • Consider an Alternative Stationary Phase: If C18 columns fail, a phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity. The pi-pi interactions offered by a phenyl column can be particularly effective in separating compounds with aromatic rings. A method for a combination drug product successfully used a Phenyl column to achieve separation.[11]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization
  • Baseline: Run your current method and record the resolution between the critical peak pair and the tailing factor of the Amlodipine peak.

  • Preparation: Prepare a series of aqueous mobile phase buffers (e.g., 25 mM potassium phosphate) with pH values adjusted in 0.2 unit increments (e.g., pH 2.6, 2.8, 3.0, 3.2) using phosphoric acid.[9]

  • Analysis: For each pH value, equilibrate the column for at least 15-20 column volumes with the new mobile phase. Inject a system suitability solution containing Amlodipine and key impurities.

  • Evaluation: Create a table to compare the resolution (Rs) and tailing factor at each pH. Select the pH that provides the optimal separation (goal: Rs ≥ 2.0 for all specified impurities) and peak symmetry.[8]

pHOrganic ModifierResolution (Amlodipine/Impurity D)Tailing Factor (Amlodipine)
2.6Acetonitrile1.81.4
2.8Acetonitrile2.11.2
3.0Acetonitrile2.51.1
3.2Acetonitrile2.41.1

Table 1: Example data for pH optimization. In this example, pH 3.0 provides the best resolution and peak shape.

Protocol 2: Forced Degradation Study to Confirm Peak Identity

Forced degradation studies are essential for developing stability-indicating methods and confirming that no degradation products co-elute with the main peak or other impurities.[5]

  • Prepare Stock Solution: Prepare a stock solution of Amlodipine Besylate at approximately 1 mg/mL in a suitable solvent (e.g., diluent used in your HPLC method).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at ambient temperature for 3 days.[5]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at ambient temperature for 3 days.[5] Amlodipine is known to degrade significantly under basic conditions.[5]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at ambient temperature for 3 days.[5] This condition is known to generate Impurity D.[3]

    • Thermal Stress: Store the solid drug substance in an oven at 105°C for 3 days.[5]

    • Photolytic Stress: Expose the stock solution to UV light (200 W-h/m²) and visible light (1.2 million lux-h).[5]

  • Sample Preparation: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

  • Analysis: Analyze the stressed samples using your developed HPLC method alongside an unstressed control sample. A photodiode array (PDA) detector is highly recommended to check for peak purity.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting co-elution issues in Amlodipine analysis.

TroubleshootingWorkflow start Start: Co-elution or Poor Peak Shape Observed check_ph Is Mobile Phase pH Optimized? (e.g., pH 2.8-3.2 or >9.0) start->check_ph adjust_ph Protocol 1: Perform Systematic pH Adjustment check_ph->adjust_ph No check_organic Is Organic Modifier Optimized? check_ph->check_organic Yes adjust_ph->check_ph Re-evaluate adjust_organic Try Alternative Organic Solvent (e.g., MeOH vs. ACN) or Adjust Gradient Slope check_organic->adjust_organic No check_column Is Column Providing Selectivity? check_organic->check_column Yes adjust_organic->check_organic Re-evaluate screen_columns Screen Alternative Stationary Phases (e.g., Different C18, Phenyl-Hexyl) check_column->screen_columns No end_ok Resolution Achieved (Rs > 2.0) check_column->end_ok Yes screen_columns->check_column Re-evaluate

A systematic workflow for troubleshooting co-eluting peaks in Amlodipine HPLC analysis.

References

minimizing Amlodipine Dimethyl Ester formation in drug products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Amlodipine Formulation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the formation of critical impurities in amlodipine drug products, with a specific focus on Amlodipine Dimethyl Ester (Amlodipine Impurity F).

As Senior Application Scientists, we understand the complexities of formulation development and the critical importance of controlling impurities to ensure drug product safety, efficacy, and regulatory compliance. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, also known as Amlodipine USP Related Compound F or EP Impurity F, is a known impurity of Amlodipine.[1] Its chemical name is Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[1] Structurally, the ethyl ester group at the C3 position of the dihydropyridine ring in amlodipine is replaced by a methyl ester group.

This impurity is a concern for several reasons:

  • Regulatory Scrutiny: Regulatory bodies like the ICH, FDA, and EMA require strict control over impurities in drug substances and products.[2] The presence of this compound above established thresholds must be monitored and controlled.

  • Potential Impact on Safety and Efficacy: The pharmacological and toxicological profile of this impurity may differ from the parent amlodipine molecule, potentially impacting the safety and efficacy of the final drug product.[]

  • Indication of Process Control: The level of this impurity can be an indicator of the robustness and control of the manufacturing process.

Q2: What are the primary formation pathways for this compound?

A2: this compound can arise from two main pathways: as a process-related impurity from the synthesis of the Active Pharmaceutical Ingredient (API) or as a degradation product formed during the manufacture or storage of the drug product.

  • Process-Related Impurity: The synthesis of amlodipine often involves the Hantzsch pyridine synthesis.[4] If methyl acetoacetate is used as a starting material or is present as an impurity in the ethyl acetoacetate starting material, it can be incorporated into the final molecule, leading to the formation of the dimethyl ester analogue.[5][6] Some synthetic routes may generate this impurity through transesterification during intermediate steps.[6]

  • Degradation Product (Transesterification): Amlodipine, which is an ethyl methyl ester, can undergo a transesterification reaction. This occurs if a methylating agent or a source of methanol is present in the formulation or manufacturing environment under conditions that favor the reaction (e.g., presence of acidic or basic catalysts). Residual methanol from granulation or coating processes is a common culprit.

Q3: What analytical techniques are recommended for detecting and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the separation and quantification of amlodipine and its related substances, including the dimethyl ester impurity.[7][8][9]

Key considerations for a stability-indicating HPLC method include:

  • Column: A C18 column is typically used.[7][8][9]

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or ammonium acetate buffer) with an organic modifier like methanol or acetonitrile is common.[8][10] Gradient elution is often necessary to achieve adequate separation of all impurities.[7][8]

  • Detection: UV detection at approximately 237-240 nm is suitable for amlodipine and its impurities.[9][10]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for the initial identification and structural confirmation of unknown peaks suspected to be the dimethyl ester impurity.[11]

Troubleshooting Guide: Minimizing this compound Formation

This section provides direct, actionable advice for specific issues encountered during formulation development and stability testing.

Issue 1: this compound is detected in the initial API batch.
  • Root Cause Analysis: This strongly suggests the impurity is process-related from the API synthesis.

    • Diagram: Origin of Process-Related Dimethyl Ester Impurity

      cluster_synthesis API Synthesis (Hantzsch Reaction) Starting_Materials Starting Materials Amlodipine_API Amlodipine API Starting_Materials->Amlodipine_API Intended Reaction Methyl_Acetoacetate Methyl Acetoacetate (Impurity or Reactant) Dimethyl_Ester_Impurity This compound (Impurity F) Methyl_Acetoacetate->Dimethyl_Ester_Impurity Side Reaction

      Caption: Process-related formation of this compound.

  • Troubleshooting Steps & Solutions:

    • API Source Qualification:

      • Action: Request the Certificate of Analysis (CoA) from the API manufacturer, specifically looking for the level of this compound (Impurity F).

      • Rationale: A robust API sourcing program is the first line of defense. The impurity should be controlled at the source.

    • Orthogonal Analytical Testing:

      • Action: Independently test the incoming API batches using a validated, in-house HPLC method capable of resolving amlodipine from the dimethyl ester impurity.

      • Rationale: Do not rely solely on the manufacturer's CoA. Independent verification ensures the quality of the material entering your manufacturing process.

    • Communication with API Manufacturer:

      • Action: If levels are unacceptable, engage with the API supplier. Discuss their control strategy for this specific impurity. They may need to modify their synthesis or purification steps.

      • Rationale: A collaborative relationship with your supplier is key. They have the most control over the synthetic process and can often adjust parameters to reduce the generation of specific impurities.[5]

Issue 2: this compound levels increase during formulation processing or on stability.
  • Root Cause Analysis: This points towards degradation via transesterification, most likely caused by the presence of residual methanol under favorable conditions.

    • Diagram: Transesterification Degradation Pathway

      Amlodipine Amlodipine (Ethyl Methyl Ester) Dimethyl_Ester This compound Amlodipine->Dimethyl_Ester Transesterification Methanol Methanol (CH3OH) (Residual Solvent) Methanol->Dimethyl_Ester Catalyst Catalyst (e.g., H+ or OH- ions from excipients) Catalyst->Dimethyl_Ester Ethanol Ethanol (C2H5OH) (Byproduct) Dimethyl_Ester->Ethanol

      Caption: Degradation of Amlodipine via Methanol Transesterification.

  • Troubleshooting Steps & Solutions:

    • Solvent Selection and Control:

      • Action: Scrutinize all manufacturing steps (e.g., wet granulation, film coating) for the use of methanol.

      • Solution: If methanol is used, replace it with a less reactive solvent like ethanol or isopropanol. If replacement is not feasible, implement stringent controls on residual solvent levels in the final product.

      • Rationale: Removing the reactant (methanol) is the most effective way to prevent the transesterification reaction.

    • Excipient Compatibility Screening:

      • Action: Evaluate the pH and reactive nature of your chosen excipients. Some excipients can create micro-environmental pH conditions that may catalyze transesterification.

      • Protocol: Conduct binary excipient compatibility studies. Mix amlodipine with each excipient (and methanol) in a 1:1 ratio, store at accelerated conditions (e.g., 40°C/75% RH), and analyze for the dimethyl ester impurity at set time points.

      • Rationale: This proactive screening identifies problematic excipients early in development, preventing costly reformulations later.

    • Control of Manufacturing Process Parameters:

      • Action: Optimize drying processes during granulation and coating to ensure efficient removal of solvents.

      • Quantitative Target: Set a tight specification for Loss on Drying (LOD) and specifically for residual methanol using Gas Chromatography (GC).

      • Rationale: Inadequate drying is a primary cause of high residual solvent levels, which directly increases the risk of degradation.[2]

    • Packaging and Storage Conditions:

      • Action: Ensure the drug product is stored in well-sealed containers that protect it from moisture ingress.

      • Rationale: While methanol is the direct reactant, water can influence the stability of the drug product and the local pH, indirectly affecting degradation pathways. Amlodipine is known to be sensitive to humidity.[12]

Summary of Control Strategies

Parameter Control Strategy Rationale
API Quality Source API with a specification of NMT 0.15% for this compound (Impurity F). Verify with in-house testing.Prevents introduction of the impurity from the primary source.
Solvent Usage Avoid methanol in the manufacturing process (granulation, coating). Use ethanol or other non-reactive solvents.Eliminates the key reactant required for transesterification.
Residual Solvents If methanol use is unavoidable, implement a strict in-process control and final product specification for residual methanol.Minimizes the concentration of the reactant, thereby slowing the reaction rate.
Excipient Selection Perform compatibility studies to select non-reactive, pH-neutral excipients. Avoid excipients that can act as catalysts.Prevents catalytic acceleration of the transesterification reaction.
Process Control Optimize and validate drying parameters to ensure effective and consistent solvent removal. Monitor LOD.Ensures that the process consistently produces granules/tablets with low residual solvent levels.
Packaging Use packaging with a low moisture vapor transmission rate (MVTR) to protect the product from humidity.Protects the overall stability of the formulation, which can indirectly influence impurity formation.

Experimental Protocols

Protocol 1: HPLC Method for Amlodipine and Impurity F
  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer, add 7 ml of triethylamine per 1000 ml, adjust pH to 2.8 with orthophosphoric acid.

    • Mobile Phase B: Methanol and Acetonitrile.

    • Gradient: A typical gradient might run from ~60% Mobile Phase A to a higher organic concentration over 15-20 minutes to elute all impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: 237 nm.

    • Column Temperature: 35°C. (Note: This is an illustrative method. The specific gradient and mobile phase composition must be developed and optimized for your specific impurity profile and system.[7][9])

  • Standard Preparation:

    • Prepare a stock solution of Amlodipine Besylate reference standard.

    • Prepare a stock solution of this compound (Impurity F) reference standard.

    • Create a resolution solution containing both amlodipine and Impurity F to confirm separation.

  • Sample Preparation:

    • Accurately weigh and transfer tablet powder equivalent to 25 mg of amlodipine into a 100 mL volumetric flask.

    • Add diluent (e.g., a mixture of buffer, methanol, and acetonitrile), sonicate to dissolve, and dilute to volume.[7]

    • Centrifuge and filter through a 0.45 µm filter before injection.

References

Technical Support Center: Amlodipine Degradation Pathways and the Formation of the Dimethyl Ester Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for understanding and managing the degradation of Amlodipine, with a specific focus on the formation of its Dimethyl Ester impurity. Our goal is to equip you with the expertise to anticipate, identify, and troubleshoot challenges in your stability studies and analytical method development.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the analysis of Amlodipine and its degradation products.

Q1: We are observing an unexpected peak in our Amlodipine stability samples that has been tentatively identified as a dimethyl ester. Isn't Amlodipine a mixed ethyl-methyl ester?

A1: Yes, Amlodipine is chemically designated as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. The presence of a dimethyl ester impurity is a known, albeit sometimes unexpected, degradation product. This impurity, dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is often referred to as Amlodipine Impurity F or Amlodipine Related Compound F.[1] It arises from a transesterification reaction where the ethyl ester group at the 3-position is replaced by a methyl group.

Q2: What conditions favor the formation of the Amlodipine Dimethyl Ester impurity?

A2: The formation of the Dimethyl Ester is primarily driven by the presence of methanol under either acidic or alkaline stress conditions.[2] Under acidic conditions, the carboxylic moiety is protonated, making it susceptible to nucleophilic attack by methanol.[2] In alkaline conditions, methanol can be deprotonated to the more nucleophilic methoxide ion, which then attacks the ester.[2] Therefore, if methanol is used as a solvent or is present as a residual solvent in your drug substance or formulation, there is a higher risk of forming this impurity during stability studies, especially at elevated temperatures.

Q3: How is the this compound degradant different from Amlodipine Impurity G?

A3: This is a crucial distinction. The this compound degradant retains the core structure of Amlodipine, including the 2-[(2-aminoethoxy)methyl] side chain. In contrast, Amlodipine Impurity G, which is also a dimethyl ester (dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), lacks this side chain. Impurity G is typically considered a process-related impurity, arising from the Hantzsch synthesis of the dihydropyridine ring, rather than a degradation product of the Amlodipine molecule itself.

Q4: What are the primary degradation pathways for Amlodipine that we should be aware of?

A4: Amlodipine is susceptible to degradation through several pathways:

  • Hydrolysis: It degrades in both acidic and alkaline conditions. This can lead to the hydrolysis of the ester groups to form the corresponding carboxylic acids.

  • Oxidation: The dihydropyridine ring can be oxidized to a pyridine ring, forming Impurity D (dehydro-Amlodipine).[3] This is a common degradation pathway.

  • Photolysis: Amlodipine is known to be light-sensitive, and exposure to UV and visible light can lead to complex degradation pathways, including the formation of the pyridine derivative.[3]

  • Transesterification: As discussed, in the presence of alcohols like methanol, transesterification can occur, leading to impurities such as the Dimethyl Ester.[2]

Troubleshooting Guides

This section provides practical, step-by-step guidance for specific issues you may encounter in your experiments.

Guide 1: Unexpectedly High Levels of Dimethyl Ester Impurity in Stability Samples

Problem: You are observing a consistent and growing peak corresponding to the this compound in your stability samples, exceeding acceptable limits.

Potential Causes and Solutions:

  • Cause 1: Residual Methanol in Drug Substance or Excipients:

    • Troubleshooting Step 1: Review the certificate of analysis (CoA) for your Amlodipine drug substance and all excipients for residual solvent content, specifically methanol.

    • Troubleshooting Step 2: If not specified, consider testing your starting materials for residual methanol using a suitable technique like gas chromatography (GC).

    • Solution: Source materials with lower and tightly controlled residual methanol content.

  • Cause 2: Use of Methanol in the Formulation Process:

    • Troubleshooting Step 1: Scrutinize your manufacturing process to identify any steps where methanol is used (e.g., granulation, coating).

    • Troubleshooting Step 2: Evaluate the efficiency of your drying processes to ensure adequate removal of methanol.

    • Solution: If possible, explore alternative, less reactive solvents. If methanol is essential, optimize the drying process and implement in-process controls for residual solvent levels.

  • Cause 3: Inappropriate Analytical Method Conditions:

    • Troubleshooting Step 1: If your HPLC mobile phase contains a high concentration of methanol and is acidic or basic, there is a potential for on-column or in-vial degradation, especially if samples are stored in the autosampler for extended periods.

    • Solution: Minimize sample residence time in the autosampler. Consider using a mobile phase with a different organic modifier, such as acetonitrile, and ensure the pH is as close to neutral as is feasible for good chromatography.

Guide 2: Difficulty in Separating the Dimethyl Ester from Amlodipine or Other Impurities

Problem: Your current HPLC method shows poor resolution between the this compound peak and the main Amlodipine peak or another known impurity.

Potential Causes and Solutions:

  • Cause 1: Sub-optimal Chromatographic Selectivity:

    • Troubleshooting Step 1: The Dimethyl Ester is structurally very similar to Amlodipine, differing only by a single methylene group in the ester side chain. This can make separation challenging.

    • Solution 1 (Column Chemistry): Experiment with different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity compared to a standard C18 column.

    • Solution 2 (Mobile Phase pH): Adjust the pH of the aqueous portion of your mobile phase. Small changes in pH can alter the ionization state of Amlodipine and its impurities, potentially improving resolution.

    • Solution 3 (Organic Modifier): If you are using methanol, switching to acetonitrile (or vice versa), or using a ternary mixture, can significantly impact selectivity.

  • Cause 2: Inadequate Method Gradient:

    • Troubleshooting Step 1: An isocratic method or a shallow gradient may not provide sufficient resolving power.

    • Solution: Develop a gradient elution method. Start with a higher aqueous composition to retain the polar impurities and then ramp up the organic solvent concentration to elute Amlodipine and the less polar Dimethyl Ester. A shallower gradient during the elution window of these two peaks can improve their separation.

Visualizing the Degradation Pathway

The formation of the this compound is a specific degradation pathway that warrants visualization for clarity.

G Amlodipine Amlodipine (3-ethyl 5-methyl ester) Dimethyl_Ester This compound (Impurity F) Amlodipine->Dimethyl_Ester Transesterification Methanol Methanol (CH3OH) Methanol->Amlodipine Stress Acidic or Alkaline Conditions Stress->Amlodipine

Caption: this compound formation via transesterification.

Experimental Protocol: Forced Degradation Study for this compound Formation

This protocol is designed to intentionally generate the Dimethyl Ester impurity for analytical method development and validation.

Objective: To induce the formation of this compound through forced degradation and to confirm its identity.

Materials:

  • Amlodipine Besylate reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification confirmation)

Workflow Diagram:

Caption: Experimental workflow for forced degradation of Amlodipine.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate at a concentration of 1 mg/mL in methanol.

  • Stress Sample Preparation:

    • Acidic Stress: In a volumetric flask, mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Alkaline Stress: In a separate flask, mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Unstressed Control: In a third flask, mix 5 mL of the stock solution with 5 mL of water.

  • Incubation: Loosely cap the flasks and place them in a water bath or oven at 60°C for 24 hours.

  • Sample Neutralization and Dilution:

    • After incubation, allow the samples to cool to room temperature.

    • Neutralize the acidic sample with an equivalent amount of 0.1 N NaOH and the alkaline sample with 0.1 N HCl.

    • Dilute all samples (including the control) with mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of resolving Amlodipine from its potential degradation products.

  • Peak Identification: Tentatively identify the Dimethyl Ester peak based on its retention time relative to the Amlodipine peak. For unambiguous identification, collect the fraction corresponding to the new peak and analyze it by LC-MS to confirm its mass-to-charge ratio, which should correspond to the molecular weight of the this compound.

Quantitative Data Summary:

The following table provides a summary of typical conditions and expected outcomes for Amlodipine forced degradation studies.

Stress ConditionReagents and ConditionsExpected DegradationPrimary Impurities Formed
Acid Hydrolysis 0.1 N HCl, 60°C, 24hModerateHydrolysis products, Impurity D
Alkaline Hydrolysis 0.1 N NaOH, 60°C, 24hSignificantHydrolysis products
Oxidative 3% H₂O₂, RT, 24hModerateImpurity D
Photolytic ICH Q1B conditionsVariableImpurity D, other photoproducts
Transesterification Methanol with Acid/Base, 60°C, 24hDependent on conditionsThis compound

References

Amlodipine HPLC Analysis: Your Guide to Perfect Peaks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amlodipine HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a focus on achieving optimal peak shape. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them.

Understanding Amlodipine: The Key to a Good Method

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of amlodipine that influence its behavior in reverse-phase HPLC. Amlodipine is a basic compound with a pKa of approximately 8.6.[1][2][3] This means that the pH of your mobile phase will dictate its ionization state, which in turn significantly impacts its interaction with the stationary phase and, consequently, your peak shape.

PropertyValueSignificance in HPLC
pKa ~8.6[1][2][3]At pH < 8.6, amlodipine is protonated (positively charged). At pH > 8.6, it is in its neutral form. This is the most critical parameter for controlling retention and peak shape.
Solubility Slightly soluble in water[3]Affects sample preparation and the choice of injection solvent.
Structure Contains a basic primary amine group[1]This group is prone to secondary interactions with acidic silanol groups on silica-based columns, a primary cause of peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my amlodipine peak tailing, and how can I fix it?

Peak tailing is the most common issue in amlodipine analysis and is typically characterized by an asymmetric peak with a drawn-out trailing edge. A USP tailing factor (Tf) greater than 1.2 often indicates a problem that needs addressing.[4]

The Primary Culprit: Secondary Interactions

The leading cause of peak tailing for a basic compound like amlodipine is secondary interactions with the stationary phase.[1][5][6] Specifically, the protonated amine group on amlodipine can interact electrostatically with ionized residual silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[1][6] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[6]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) start->ph Primary Action overload Check for Sample Overload start->overload Independent Check buffer Optimize Buffer Concentration (10-70 mM) ph->buffer If tailing persists result Symmetrical Peak (Tf ≈ 1.0) ph->result column Evaluate Column (End-capped, Base-deactivated) buffer->column If tailing persists buffer->result additive Use Mobile Phase Additive (e.g., Triethylamine) column->additive Alternative/Additional Step column->result additive->result overload->result

Caption: Troubleshooting workflow for amlodipine peak tailing.

Step-by-Step Solutions:

1. Adjust Mobile Phase pH (The Most Effective Tool)

  • The Rationale: By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions.

  • Protocol:

    • Prepare a mobile phase with a pH in the range of 2.5 to 3.5.[1][6] A common choice is a phosphate buffer adjusted with phosphoric acid.[7]

    • At this low pH, the silanol groups (Si-OH) are protonated and thus neutral, preventing strong electrostatic interactions with the positively charged amlodipine molecule.[6][8]

    • Equilibrate your column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

2. Optimize Buffer Concentration

  • The Rationale: An adequate buffer concentration is essential to maintain a consistent pH across the column and prevent localized pH shifts, especially upon sample injection.[1]

  • Protocol:

    • Ensure your buffer concentration is sufficient, typically in the range of 10-20 mM.[1] Some methods have successfully used concentrations as high as 70 mM.[7]

    • Higher buffer concentrations can help to mask the silanol sites, improving peak shape.

3. Choose the Right Column

  • The Rationale: Not all C18 columns are created equal. Modern columns are designed to minimize silanol interactions.

  • Recommendations:

    • High-Purity, End-Capped Columns: Use columns made from high-purity silica that have been thoroughly "end-capped." End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, making them inaccessible to basic analytes.[6][9]

    • Base-Deactivated Columns: These columns are specifically engineered and tested to provide excellent peak shape for basic compounds.[6]

4. Use a Competing Base as a Mobile Phase Additive

  • The Rationale: A competing base, such as triethylamine (TEA), can be added to the mobile phase in small concentrations.[1] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from amlodipine.[1]

  • Protocol:

    • Add triethylamine to the aqueous portion of your mobile phase at a concentration of around 0.1% (v/v) or as specified in pharmacopeial methods (e.g., 7.0 mL in 1000 mL of water).[10]

    • Adjust the final mobile phase to a low pH (e.g., 3.0) with an acid like phosphoric acid.[10][11]

    • Caution: Dedicate a column for use with TEA, as it can be difficult to wash out completely and may alter the column's selectivity for other methods.

5. Check for Column Overload

  • The Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][5]

  • Protocol:

    • Reduce the concentration of your sample solution. A typical concentration for amlodipine assay is around 0.02 mg/mL.[1][10]

    • Alternatively, reduce the injection volume.[5]

Q2: My amlodipine peak is fronting. What's causing this?

Peak fronting, where the peak is asymmetrical with a sloping leading edge, is less common than tailing for amlodipine but can still occur.

Potential Causes and Solutions for Peak Fronting:

CauseRationaleSolution
Sample Overload High concentrations can lead to a non-linear distribution between the mobile and stationary phases.[12]Decrease the sample concentration or injection volume.[12]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), the analyte may travel too quickly at the column inlet, causing distortion.[12]Prepare your sample and standard in the mobile phase or a solvent with a similar or weaker elution strength.[5]
Column Degradation A void or channel in the column packing at the inlet can cause the sample band to spread unevenly.[12]Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
Low Temperature At low temperatures, mass transfer can be slow, sometimes leading to fronting.Try increasing the column temperature to 30-35 °C to improve efficiency.

Diagnostic Workflow for Peak Fronting

G start Peak Fronting Observed solvent Check Injection Solvent (Match to Mobile Phase) start->solvent concentration Reduce Sample Concentration / Injection Volume solvent->concentration If fronting persists result Symmetrical Peak solvent->result column Inspect Column (Flush or Replace) concentration->column If fronting persists concentration->result temp Increase Column Temperature column->temp If fronting persists column->result temp->result

Caption: Diagnostic workflow for amlodipine peak fronting.

Q3: Why is my amlodipine peak splitting?

Split peaks are a significant issue that can severely impact quantification. This problem usually points to a physical issue in the chromatographic system.

Common Causes of Split Peaks:

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample flow path to be disturbed.[8]

  • Column Void: A void or "channel" at the head of the column can cause the sample band to split as it enters the stationary phase.[8] This can be caused by pressure shocks or operating at a high pH that degrades the silica bed.

  • Sample Solvent/Mobile Phase Incompatibility: A strong mismatch can cause the sample to precipitate at the column head upon injection, leading to a distorted peak.

Troubleshooting Split Peaks:

  • Filter Your Samples: Always filter samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.[8][10]

  • Check Injection Solvent: Ensure your sample is fully dissolved and prepared in a solvent compatible with the mobile phase.

  • Column Maintenance:

    • Disconnect the column and reverse-flush it with a strong solvent (e.g., 100% acetonitrile for a reverse-phase column) at a low flow rate. This may dislodge particulates from the inlet frit.

    • If flushing doesn't work, the column is likely permanently damaged and needs to be replaced.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.

Summary of Recommended Starting Conditions

For a robust amlodipine method with excellent peak shape, consider the following parameters as a starting point, based on common literature and USP methods:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (or similar), high-purity, end-cappedProvides good retention and efficiency while minimizing secondary interactions.
Mobile Phase Acetonitrile/Methanol/Buffer (e.g., 15:35:50 v/v/v)[13][14]A mixture of organic modifiers can optimize selectivity.
Aqueous Buffer Phosphate or Triethylamine bufferProvides pH control and can mask silanol sites.
pH 3.0 ± 0.1 [7][10]Suppresses silanol ionization, which is the key to preventing peak tailing.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C[8][13]Improves efficiency and reduces viscosity.
Detection 237 nm[11][13]A wavelength of maximum absorbance for amlodipine.
Injection Vol. 10-20 µLA typical volume that avoids overload for standard concentrations.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape.

By systematically addressing these parameters and understanding the underlying chemistry of amlodipine, you can effectively troubleshoot and eliminate poor peak shapes, leading to more accurate and reliable results in your HPLC analysis.

References

Amlodipine Impurity Analysis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amlodipine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying Amlodipine and its related substances. Poor recovery of impurities can compromise the accuracy of stability studies, batch release testing, and overall drug quality assessment. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding poor recovery of Amlodipine impurities.

Q1: We are observing low recovery for several specified Amlodipine impurities. What are the most common initial areas to investigate?

Low recovery is a multifaceted issue that can stem from various stages of the analytical workflow. The primary areas to investigate are:

  • Sample Preparation: Amlodipine and some of its impurities are susceptible to degradation under certain conditions (e.g., exposure to light, inappropriate pH, or oxidative stress). Your sample preparation and handling procedures could be inadvertently causing impurity loss.[1][2]

  • Chromatographic Conditions: Suboptimal HPLC/UPLC parameters, particularly mobile phase pH and composition, can lead to poor retention, peak tailing, or on-column degradation, all of which can manifest as low recovery.[3]

  • Analyte Adsorption: Impurities present at very low concentrations can adsorb to glassware, vials, or even the HPLC column itself, leading to significant losses.

Q2: Which Amlodipine impurities are particularly unstable and require special handling?

Amlodipine's dihydropyridine ring is a known "soft spot" in its structure.[4] Impurity D (also known as Dehydro Amlodipine or USP Related Compound A), which is the pyridine derivative, is a major degradation product formed under oxidative and acidic stress.[1][5][6] Its formation indicates the degradation of the parent Amlodipine molecule. Therefore, if you are spiking with Impurity D for recovery studies, its own stability in your sample diluent should be considered, although it is generally more stable than Amlodipine itself. The parent drug, Amlodipine, is particularly susceptible to degradation via oxidation and photolysis, leading to the formation of Impurity D.[1][4]

Q3: Can the choice of sample diluent affect impurity recovery?

Absolutely. The diluent is critical for maintaining the stability of both the active pharmaceutical ingredient (API) and its impurities throughout the analytical sequence. An inappropriate diluent can lead to precipitation, degradation, or poor peak shape. For Amlodipine impurity analysis, diluents are often a mixture of the mobile phase components or a combination of buffer, methanol, and acetonitrile to ensure solubility and stability.[7][8] It is crucial that the diluent is compatible with the initial mobile phase conditions to prevent peak distortion.[9]

In-Depth Troubleshooting Guide: A Systematic Approach to Poor Recovery

This section provides a structured workflow to diagnose and resolve poor recovery of Amlodipine impurities.

Diagram 1: Systematic Troubleshooting Workflow

This diagram outlines the logical progression for identifying the root cause of poor impurity recovery.

Troubleshooting_Workflow start Start: Poor Impurity Recovery sample_prep 1. Investigate Sample Preparation start->sample_prep stability Analyte Stability Issues? sample_prep->stability Check Degradation adsorption Adsorption to Surfaces? stability->adsorption No solution1 Solution: - Use amber vials - Control pH of diluent - Degas solvents - Prepare samples fresh stability->solution1 Yes extraction Incomplete Extraction? adsorption->extraction No solution2 Solution: - Use silanized vials - Check container compatibility adsorption->solution2 Yes hplc 2. Evaluate HPLC/UPLC Method extraction->hplc No solution3 Solution: - Optimize sonication time/temp - Verify diluent solubility extraction->solution3 Yes mobile_phase Incorrect Mobile Phase pH/Composition? hplc->mobile_phase column Column Issues? mobile_phase->column No solution4 Solution: - Adjust pH (e.g., pH 2.8-4.0) - Modify organic ratio - Check buffer concentration mobile_phase->solution4 Yes detector Suboptimal Detector Settings? column->detector No solution5 Solution: - Use a new column - Flush column appropriately - Check for voids column->solution5 Yes solution6 Solution: - Ensure appropriate wavelength (e.g., 237 nm or 340 nm) - Check lamp performance detector->solution6 Yes end Recovery Issue Resolved solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: A step-by-step workflow for troubleshooting poor recovery.

Part 1: Sample Preparation Issues

The most significant losses often occur before the sample is even injected. Amlodipine's susceptibility to light, oxidation, and pH extremes requires careful consideration during sample handling.[1][4]

Issue 1.1: Degradation During Sample Preparation or Storage

  • Causality: Amlodipine is known to degrade when exposed to light (photodegradation) and oxidative conditions.[1] This degradation primarily results in the formation of Impurity D (the pyridine derivative), meaning you are losing the parent drug and potentially other process impurities if they are also unstable. If samples are left on the autosampler for extended periods, this degradation can be significant.

  • Troubleshooting Protocol:

    • Protect from Light: Prepare and store all standard and sample solutions in amber volumetric flasks and autosampler vials to prevent photodegradation.

    • Control Temperature: If samples are queued in an autosampler for a long duration, use a cooled autosampler (e.g., 4°C) to minimize the rate of degradation.

    • Evaluate Sample Stability: Perform a solution stability study. Prepare a spiked sample and analyze it at regular intervals (e.g., 0, 4, 8, 12, 24 hours) while storing it under the same conditions as your typical analytical run. A decrease in the impurity-to-API ratio over time indicates instability.[7]

    • De-gas Solvents: Use freshly prepared and degassed mobile phases and diluents to minimize dissolved oxygen, which can cause oxidative degradation.[5]

Issue 1.2: Incomplete Extraction from Formulation Matrix

  • Causality: For tablet or capsule formulations, the API and its impurities must be completely extracted from the excipients. Insufficient sonication time, an inappropriate diluent, or incorrect centrifugation/filtration can leave impurities behind in the solid matrix.

  • Troubleshooting Protocol:

    • Optimize Sonication: Systematically evaluate sonication time (e.g., 15, 30, 45 minutes). Ensure the temperature of the sonicator bath does not rise significantly, as this could accelerate degradation.[7]

    • Verify Diluent Strength: The diluent must be strong enough to solubilize both Amlodipine and all relevant impurities. Amlodipine besylate is sparingly soluble in water but freely soluble in methanol.[10] A typical diluent combines buffer with organic solvents like methanol and acetonitrile.[7]

    • Check Filtration: Ensure the filter used (e.g., 0.45 µm) is not adsorbing the impurities. Perform a filter study by comparing a filtered and an unfiltered (centrifuged only) solution of a known impurity standard.

Part 2: Chromatographic Method Issues

If sample preparation is confirmed to be robust, the next step is to scrutinize the HPLC/UPLC method parameters.

Issue 2.1: Suboptimal Mobile Phase pH

  • Causality: Amlodipine is a basic compound with a pKa of approximately 8.6.[3] The pH of the mobile phase dictates the ionization state of the molecule and its impurities, which in turn significantly affects their retention and peak shape on a reverse-phase column. If the mobile phase pH is too close to the pKa of an impurity, it can lead to split peaks or severe tailing, which complicates integration and results in artificially low recovery values.

  • Troubleshooting Protocol:

    • Verify pH: Physically measure the pH of your aqueous mobile phase after preparation. Do not rely solely on theoretical calculations.

    • Adjust pH: For robust separation of Amlodipine and its impurities, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa. Most methods use an acidic pH, typically between 2.8 and 4.0, using buffers like phosphate or ammonium acetate.[7][11][12] This ensures that the basic nitrogen on the Amlodipine molecule is consistently protonated, leading to sharper peaks.

    • Ensure Buffer Capacity: Use an adequate buffer concentration (typically 10-50 mM). A low buffer concentration may not be sufficient to control the on-column pH, leading to inconsistent results.[3]

Issue 2.2: Poor Retention on the Column

  • Causality: If impurities are eluting very early, close to the solvent front, their recovery can be poor due to co-elution with matrix components or poor peak shape. This can be caused by a mobile phase that is too strong (too much organic solvent) or a column that has lost its stationary phase (column degradation).

  • Troubleshooting Protocol:

    • Modify Mobile Phase: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method to increase retention of early-eluting impurities.

    • Evaluate Column Health: Inject a standard mixture on a new, validated column of the same type to determine if the original column has degraded. Column degradation can lead to a loss of retention over time.

    • Consider Alternative Stationary Phases: While C18 is the most common stationary phase, some impurities may show better retention and selectivity on other phases like a Phenyl-Hexyl column.[2][12]

Table 1: Common Amlodipine Impurities and Typical HPLC Wavelengths
Impurity Name (EP)Corresponding Name (USP)Typical Detection WavelengthNotes
Impurity AAmlodipine Related Compound D237 nmProcess impurity from synthesis.[13][14]
Impurity C-237 nmProcess-related impurity.[15][16]
Impurity DAmlodipine Related Compound A237 nm, 270 nm, or 340 nmPrimary degradation product (aromatized pyridine ring).[6][8][17]
Impurity F-237 nmProcess-related impurity.[11][]
Impurity G-237 nmProcess-related impurity.[19]

Note: The optimal wavelength can vary. A photodiode array (PDA) detector is recommended to evaluate the UV spectra of all peaks to ensure an appropriate wavelength is chosen for quantification. Some methods use 340 nm to monitor most impurities while using 270 nm specifically for Impurity D.[7][8]

Diagram 2: Amlodipine Degradation Pathway

This diagram illustrates the primary degradation pathway of Amlodipine.

Amlodipine_Degradation Amlodipine Amlodipine (Dihydropyridine Ring) ImpurityD Impurity D (Pyridine Ring) Amlodipine->ImpurityD Oxidation / Light / Acid

Caption: Formation of Impurity D from Amlodipine.

By systematically working through these troubleshooting steps, from sample preparation to the final chromatographic detection, you can effectively diagnose and resolve the root causes of poor recovery for Amlodipine impurities, ensuring the accuracy and integrity of your analytical results.

References

Technical Support Center: Method Robustness Testing for Amlodipine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amlodipine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during analytical method robustness testing. Our focus is on ensuring your High-Performance Liquid Chromatography (HPLC) methods are reliable, reproducible, and compliant with global regulatory standards.

Introduction to Method Robustness

Method robustness is a critical component of analytical method validation, demonstrating the reliability of a method during normal usage. It evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2][3][4] A robust method ensures consistency and reliability across different laboratories, analysts, and instruments. For Amlodipine, a widely used calcium channel blocker, ensuring the accuracy of impurity profiling is paramount for patient safety and regulatory compliance.[5][6]

This guide will delve into the practical aspects of robustness testing for Amlodipine impurity analysis, offering troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory guidelines I should follow for robustness testing of an Amlodipine impurity analysis method?

A1: The primary guidelines to follow are the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compial Procedures".[1][7][8][9][10] These documents provide a framework for the validation of analytical procedures and define robustness as a key validation characteristic. They outline the expectation that a method's reliability during normal use should be evaluated by deliberately varying method parameters.[1][3]

Q2: Which parameters should I intentionally vary during a robustness study for an HPLC-based Amlodipine impurity method?

A2: For a typical reversed-phase HPLC method for Amlodipine impurity analysis, you should consider varying the following parameters:

  • Mobile Phase pH: Vary the pH of the aqueous component by ±0.2 units. The pKa of Amlodipine is approximately 8.6, so small changes in pH can significantly impact the retention time and peak shape of the main component and its impurities.[11]

  • Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer by ±2%.[12]

  • Column Temperature: Alter the column temperature by ±5 °C. Temperature can affect analyte retention times and the viscosity of the mobile phase.[12]

  • Flow Rate: Change the flow rate by ±10% of the nominal value.

  • Wavelength: Vary the detection wavelength by ±2 nm.

  • Different HPLC Columns: If possible, test the method using columns from different batches or manufacturers.

  • Different HPLC Systems: Running the method on different HPLC instruments can reveal variability in system dwell volume and pumping mechanisms.

Q3: What are the typical acceptance criteria for a robustness study?

A3: The acceptance criteria for a robustness study are primarily based on the system suitability test (SST) results.[12] For each varied condition, the SST parameters should remain within the limits defined in your validated method. Key SST parameters to monitor for Amlodipine impurity analysis include:

  • Resolution (Rs): The resolution between Amlodipine and the closest eluting impurity, as well as between critical impurity pairs, should be maintained (typically Rs > 2.0).

  • Tailing Factor (Tf): The tailing factor for the Amlodipine peak should generally be ≤ 2.0.

  • Theoretical Plates (N): The column efficiency should not significantly decrease.

  • Relative Standard Deviation (RSD) of peak areas: For replicate injections, the RSD should be within acceptable limits (e.g., < 2.0% for the main analyte).

There are no strict numerical acceptance criteria for the assay or impurity values during a robustness study; the focus is on demonstrating that the method remains suitable for its intended purpose under the varied conditions.[13][14]

Q4: How can forced degradation studies help in designing a robust Amlodipine impurity method?

A4: Forced degradation studies are essential for developing a stability-indicating method, which is a prerequisite for robust impurity analysis.[15] By subjecting Amlodipine to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, you can identify its potential degradation products.[11][16][17] This information is crucial for:

  • Ensuring Specificity: You can confirm that the analytical method can separate the main Amlodipine peak from all potential degradation products and known impurities.

  • Identifying Critical Separations: Forced degradation studies highlight the "most difficult" separations, which should be the primary focus during robustness testing.

  • Understanding Degradation Pathways: Knowledge of how Amlodipine degrades helps in troubleshooting out-of-specification results during stability studies. Amlodipine is known to be susceptible to degradation in basic and acidic conditions, and also shows degradation under oxidative and photolytic stress.[11][16]

Experimental Protocol: A General Workflow for Robustness Testing

This protocol outlines a systematic approach to robustness testing for an HPLC method for Amlodipine impurity analysis.

  • Develop a Robustness Study Plan:

    • Identify the critical method parameters to be investigated based on method development data and experience.

    • Define the range of variation for each parameter.

    • Outline the experimental design (one-factor-at-a-time or a Design of Experiments approach).

  • Prepare Test Solutions:

    • Use a well-characterized batch of Amlodipine drug substance or product.

    • Prepare a solution containing Amlodipine and spike it with known impurities at a concentration relevant to the specification limit.

  • Execute the Study:

    • Perform the analysis under the nominal method conditions to establish a baseline.

    • Systematically vary each parameter as defined in the study plan, keeping other parameters constant.

    • For each condition, perform replicate injections of the test solution.

  • Data Analysis:

    • Evaluate the SST parameters for each experimental run.

    • Assess the impact of each parameter variation on the resolution of critical peak pairs, peak shape, and retention times.

    • Quantify the impurities and compare the results to the nominal conditions.

  • Reporting:

    • Summarize the findings in a validation report.

    • Conclude on the robustness of the analytical method. If any parameter is found to be sensitive to small changes, it may be necessary to tighten the control over that parameter in the method procedure.

Visualizing the Robustness Testing Workflow

Robustness_Workflow Robustness Testing Workflow for Amlodipine Impurity Analysis cluster_Plan 1. Planning cluster_Prep 2. Preparation cluster_Exec 3. Execution cluster_Analysis 4. Data Analysis cluster_Report 5. Conclusion Plan Develop Robustness Study Plan Identify Identify Critical Parameters (pH, Temp, etc.) Plan->Identify Define Define Variation Ranges (e.g., pH ±0.2) Identify->Define Prep Prepare Test Solutions (Amlodipine + Impurities) Define->Prep Execute Execute Study Prep->Execute Nominal Run Nominal Conditions Execute->Nominal Vary Vary Parameters Systematically Nominal->Vary Analysis Analyze Data Vary->Analysis SST Evaluate SST (Resolution, Tailing) Analysis->SST Impact Assess Impact on Chromatography SST->Impact Quantify Quantify Impurities Impact->Quantify Report Generate Report Quantify->Report Conclusion Conclude on Method Robustness Report->Conclusion

Caption: A flowchart illustrating the key stages of a robustness testing study.

Troubleshooting Guide

This section addresses specific issues that may arise during the robustness testing of your Amlodipine impurity analysis method.

Observed Problem Potential Cause(s) Recommended Action(s)
Significant shift in retention time of Amlodipine or impurities with a small change in mobile phase pH. The pH of the mobile phase is close to the pKa of Amlodipine or one of its impurities.Consider adjusting the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes to ensure consistent ionization and more stable retention times.
Loss of resolution between a critical peak pair when changing the column temperature. The selectivity of the stationary phase for the two analytes is highly temperature-dependent.Evaluate the method at a different temperature where the resolution is more stable. Alternatively, you may need to specify a tighter temperature control range in the method.
Peak splitting or tailing observed at a lower mobile phase organic content. The sample solvent may be too strong, causing the analyte band to spread at the head of the column. Impurities may be less soluble in the modified mobile phase.Ensure the sample diluent is of a similar or weaker solvent strength than the initial mobile phase. If solubility is an issue, you may need to adjust the mobile phase composition.
Baseline noise or drift increases when using a different HPLC system. Inadequate mobile phase degassing on the new system. Differences in pump performance leading to pressure fluctuations. Contamination in the new system.Ensure thorough degassing of the mobile phase.[18] Check the pump's pressure ripple and perform maintenance if necessary.[19] Flush the system thoroughly before use.
Inconsistent impurity results when using a new batch of HPLC columns. Variations in the stationary phase chemistry between column batches.Test multiple column batches during method development to understand potential variability. If a particular brand or batch is critical, this should be specified in the method.
Appearance of new, unknown peaks during the study. Degradation of the sample or standard solutions. Contamination from the mobile phase or system.Prepare fresh solutions and re-inject.[6] Ensure high-purity solvents and freshly prepared mobile phases are used.[20]

Visualizing Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Robustness Failures cluster_Identify Identify Parameter cluster_pH pH Variation cluster_Temp Temperature Variation cluster_Other Other Parameters Start Robustness Test Failure (e.g., Loss of Resolution) Param Which parameter variation caused the failure? Start->Param pH_Check Is pH close to pKa? Param->pH_Check pH Temp_Check Is separation highly temperature sensitive? Param->Temp_Check Temperature Other_Check e.g., Mobile Phase Ratio, Flow Rate, Column Batch Param->Other_Check Other pH_Action Adjust pH further from pKa or tighten pH range in method. pH_Check->pH_Action End Method Optimized and Robustness Confirmed pH_Action->End Temp_Action Optimize temperature or tighten temperature control. Temp_Check->Temp_Action Temp_Action->End Other_Action Re-evaluate method parameters and specify tighter controls. Other_Check->Other_Action Other_Action->End

Caption: A decision tree for troubleshooting common robustness testing failures.

Conclusion

Robustness testing is an indispensable part of validating an analytical method for Amlodipine impurity analysis. A systematic and scientifically sound approach to evaluating the impact of minor parameter variations will ensure the development of a reliable and transferable method. This guide provides a framework for conducting these studies and troubleshooting common issues. By understanding the underlying principles and potential pitfalls, you can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

preventing photodegradation of Amlodipine during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ATC-2026-01-AML-PD

Version: 1.0

Last Updated: January 4, 2026

Introduction

Welcome to the technical support center for Amlodipine analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Amlodipine and need to ensure the integrity of their analytical results by preventing its photodegradation. Amlodipine, a 1,4-dihydropyridine calcium channel blocker, is notoriously sensitive to light, and exposure can lead to the formation of degradation products, compromising the accuracy of quantification and impurity profiling.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of Amlodipine analysis.

The Science of Amlodipine Photodegradation

Amlodipine's photosensitivity is rooted in its 1,4-dihydropyridine ring structure. When exposed to light, particularly in the UV-A range, this ring can undergo oxidation, leading to its aromatization into a pyridine derivative.[1][3][4] This transformation is the primary pathway of photodegradation and results in a complete loss of the drug's pharmacological activity.[3] Understanding this mechanism is crucial as it underscores the necessity of light protection at every stage of the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Amlodipine degradation during analysis?

A1: The primary cause is exposure to light, both natural sunlight and artificial laboratory light.[5] Amlodipine is a photosensitive compound, and light exposure can trigger a chemical reaction that alters its molecular structure, leading to the formation of a pyridine derivative as the main degradation product.[3][4]

Q2: At what wavelengths is Amlodipine most sensitive?

A2: Photodegradation of Amlodipine and other dihydropyridines typically occurs upon absorption of short-wavelength light, generally between 300 and 500 nm, which includes the UV-A and visible blue/violet light spectrums.[5][6]

Q3: Can the solvent I use for sample preparation affect Amlodipine's stability?

A3: Yes, the choice of solvent can influence the rate of photodegradation. For instance, a methanolic solution of Amlodipine besylate has been shown to be unstable when directly exposed to daylight.[1] Some studies suggest that reducing the concentration of methanol in aqueous solutions can decrease the degradation rate.[1] It is crucial to test the stability of Amlodipine in your chosen analytical solvent system as part of method development.

Q4: What are the best practices for storing Amlodipine stock solutions and samples?

A4: To ensure stability, Amlodipine stock solutions and prepared samples should be stored in amber or opaque containers to block UV and visible light.[5][7] For added protection, you can wrap the containers in aluminum foil.[5][6] Refrigeration at 5°C is also recommended to slow down any potential degradation.[8]

Q5: How can I minimize light exposure during the actual analytical run (e.g., in an HPLC autosampler)?

A5: Use amber autosampler vials or vials specifically designed for light-sensitive samples. If your autosampler is not refrigerated, consider the stability of your samples at room temperature over the duration of the analytical run. A study on Amlodipine besylate oral suspensions showed better stability at 5°C compared to 25°C.[8] If possible, use a refrigerated autosampler set to a low temperature (e.g., 10°C) to maintain sample integrity.[8] Additionally, covering the autosampler tray with a light-blocking cover can provide an extra layer of protection.

Troubleshooting Guide

This section addresses common problems encountered during Amlodipine analysis and provides step-by-step solutions.

Problem Potential Cause Troubleshooting Steps
Appearance of a new, unexpected peak in the chromatogram, especially one eluting near the main Amlodipine peak. Photodegradation of Amlodipine.1. Confirm Peak Identity: If you have a reference standard for the Amlodipine pyridine derivative, inject it to confirm if the retention time matches the unexpected peak. 2. Review Sample Handling: Scrutinize your entire analytical workflow for potential light exposure. Were samples prepared under ambient light? Were clear glassware and vials used? 3. Re-prepare and Re-analyze: Prepare a fresh sample, taking meticulous care to protect it from light at every step (see Protocol 1). Analyze this sample immediately and compare the chromatogram to the previous one. A significant reduction or disappearance of the unknown peak indicates that photodegradation was the likely cause.
Low recovery or inconsistent quantification of Amlodipine. Degradation of the analyte in stock solutions or during sample preparation.1. Assess Stock Solution Stability: Prepare a fresh stock solution of Amlodipine in a low-actinic volumetric flask and immediately dilute it to a known concentration for analysis. Compare the result with that obtained from an older stock solution. 2. Minimize Exposure During Preparation: Use a dimly lit area or a laboratory with yellow or red light for sample preparation.[9] Work efficiently to reduce the time samples are exposed to any light. 3. Use Protective Labware: Consistently use amber glassware, vials, and pipette tips.[5][6] For highly sensitive analyses, wrap all vessels in aluminum foil.[5]
Assay results drift over the course of a long analytical run. Degradation of Amlodipine in the autosampler.1. Evaluate Autosampler Conditions: If your autosampler is not temperature-controlled, the ambient light and temperature in the lab could be causing degradation over time. 2. Conduct a Stability Study: Place a prepared sample in the autosampler and inject it at regular intervals over a period that mimics your longest analytical run. A decreasing peak area for Amlodipine over time confirms instability in the autosampler. 3. Implement Protective Measures: Use a refrigerated autosampler if available.[8] If not, use amber vials and cover the autosampler. Consider preparing smaller batches of samples to reduce the time they spend in the autosampler before injection.

Experimental Protocols

Protocol 1: Light-Protected Sample Preparation for HPLC Analysis

This protocol outlines the steps for preparing Amlodipine samples for HPLC analysis while minimizing light exposure.

Materials:

  • Amlodipine Besylate reference standard

  • Amber or low-actinic volumetric flasks

  • Amber HPLC vials with caps

  • Aluminum foil

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Analytical balance

  • Sonicator

Procedure:

  • Work Environment: Whenever possible, perform these steps in a dimly lit area of the laboratory. Avoid working in direct sunlight or under harsh fluorescent lighting. Using yellow or red light sources can be beneficial.[9]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of Amlodipine Besylate reference standard.

    • Transfer the powder to an amber volumetric flask.

    • Add a portion of the chosen solvent and sonicate briefly to dissolve.

    • Dilute to the mark with the solvent and mix well.

    • Wrap the flask with aluminum foil for extra protection and store it in a refrigerator at 2-8°C when not in use.

  • Working Standard and Sample Preparation:

    • Perform all dilutions using amber volumetric flasks.

    • Once prepared, immediately transfer the solutions to amber HPLC vials.

  • Analysis:

    • Place the amber vials in the autosampler. If the autosampler is not covered, use a light-blocking cover.

    • Proceed with the HPLC analysis as soon as possible after sample preparation.

Protocol 2: Forced Photodegradation Study

This protocol is for conducting a forced degradation study to identify photodegradation products and validate the stability-indicating nature of an analytical method, based on ICH Q1B guidelines.[10]

Materials:

  • Amlodipine Besylate

  • Chosen solvent (e.g., methanol:water 50:50, v/v)

  • Clear, chemically inert containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps)

  • Control sample containers wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of Amlodipine Besylate at a known concentration (e.g., 1 mg/mL) in the chosen solvent.[11]

  • Exposure:

    • Transfer a portion of the solution to a clear container and place it in the photostability chamber.

    • Transfer another portion of the same solution to a container completely wrapped in aluminum foil to serve as a dark control. Place this alongside the exposed sample in the chamber to ensure identical temperature conditions.

  • ICH Q1B Recommended Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Analysis:

    • At appropriate time points, withdraw aliquots from both the exposed and control samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using your developed analytical method (e.g., HPLC).

  • Data Evaluation: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a decrease in the Amlodipine peak area in the exposed sample indicates photodegradation. This data can be used to validate that your method can separate the parent drug from its photodegradants.

Visualizations

Amlodipine Photodegradation Pathway

G Amlodipine Amlodipine (1,4-Dihydropyridine Ring) Degradation_Product Pyridine Derivative (Aromatized Ring) Amlodipine->Degradation_Product Oxidation Light Light Exposure (UV/Visible Light) Light->Amlodipine Loss_of_Activity Loss of Pharmacological Activity Degradation_Product->Loss_of_Activity

Caption: Amlodipine's dihydropyridine ring is oxidized upon light exposure, forming an inactive pyridine derivative.

Analytical Workflow for Preventing Photodegradation

G cluster_prep Sample Preparation cluster_storage Storage & Handling cluster_analysis Analysis Weighing Weighing in Low Light Dissolving Dissolving in Amber Flask Weighing->Dissolving Diluting Diluting in Amber Flask Dissolving->Diluting Transfer Transfer to Amber Vials Diluting->Transfer Storage Refrigerate (2-8°C) Wrapped in Foil Transfer->Storage If not immediate use Autosampler Covered/Refrigerated Autosampler Transfer->Autosampler HPLC Immediate HPLC Analysis Autosampler->HPLC

Caption: A light-protected workflow from sample preparation to HPLC analysis is essential for accurate results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of Amlodipine Dimethyl Ester, a known impurity and process-related compound of Amlodipine. As drug safety and purity are paramount, the robust validation of analytical methods used to quantify such impurities is a critical regulatory requirement.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[3][4][5] We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, providing the rationale behind experimental choices and presenting supporting data to guide your selection process.

The Analytical Challenge: this compound

This compound (CAS: 140171-66-0) is identified as Impurity F in the European Pharmacopoeia for Amlodipine Besylate.[6] Its chemical structure is closely related to the active pharmaceutical ingredient (API), Amlodipine. The primary analytical objective is to develop a method that can selectively and accurately quantify this impurity, often in the presence of a large excess of the Amlodipine API and other potential degradation products.

Chemical Properties of this compound:

  • Molecular Formula: C₁₉H₂₃ClN₂O₅[6][7]

  • Molecular Weight: 394.85 g/mol [7]

  • Solubility: Slightly soluble in Chloroform, DMSO, and Methanol.[6]

  • Nature: It is a diester analog of Amlodipine, which is a mixed ethyl/methyl ester.[8][9] This structural similarity necessitates a highly specific analytical method to ensure proper separation and quantification.

Strategic Approach to Method Validation

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[5] Our strategy follows a logical progression, ensuring that each step builds a foundation of trust and reliability in the final method.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Execution (ICH Q2(R2)) cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Method Development (Selectivity & Sensitivity Focus) P1->P2 P3 System Suitability Parameter Definition P2->P3 V1 Specificity (Peak Purity, Resolution) P3->V1 V2 Linearity & Range V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V6 Robustness D1 Compile Data V6->D1 D2 Generate Validation Report D1->D2

Caption: General workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for specificity, sensitivity, throughput, and cost. We compare three viable alternatives for this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the preeminent technique for impurity profiling in pharmaceuticals due to its high resolution, sensitivity, and specificity.[10][11] A reversed-phase HPLC (RP-HPLC) method is particularly suitable for separating Amlodipine and its related impurities.

Why RP-HPLC is the Preferred Method: The causality behind this choice lies in the polarity difference between this compound and the Amlodipine API. A C18 column, with its non-polar stationary phase, allows for effective separation based on hydrophobicity when using a polar mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer). The more non-polar compound will be retained longer, enabling distinct quantification.

Experimental Protocol: Validated RP-HPLC Method

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 237 nm.[13]

    • Column Temperature: 30°C.[13]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution of the stock solution.

  • Sample Preparation (from Amlodipine Drug Substance):

    • Accurately weigh 100 mg of the Amlodipine drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution is used for analysis to quantify the impurity against the reference standard.

  • System Suitability Test (SST):

    • Before analysis, inject the 1 µg/mL standard solution six times.

    • Acceptance Criteria: The %RSD of the peak area must be ≤ 2.0%, and the tailing factor should not be more than 2.0.[13] This confirms the system is performing correctly before proceeding.

G prep Sample & Mobile Phase Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject pc Data Acquisition System (Chromatogram) hplc->pc Detect calc Quantification (Peak Area vs. Concentration) pc->calc Integrate

Caption: High-level workflow for the HPLC analysis.

High-Performance Thin-Layer Chromatography (HPTLC): The High-Throughput Alternative

HPTLC is a sophisticated form of planar chromatography that offers significant advantages in terms of sample throughput and reduced solvent consumption.[14][15] Unlike HPLC, where samples are analyzed sequentially, HPTLC allows for the simultaneous analysis of numerous samples on a single plate, making it highly efficient for screening purposes.[14][16]

Why Consider HPTLC? The primary benefit is parallelism. Multiple samples and standards are applied to the plate and developed simultaneously under identical conditions, which can improve precision.[14] It is an open system, offering flexibility in post-chromatographic derivatization to enhance detection.[14]

Experimental Protocol: HPTLC Method

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample Application: Apply 5 µL of standard and sample solutions as 8 mm bands using an automated applicator.

  • Mobile Phase: Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.

  • Densitometric Analysis: Scan the dried plate at 240 nm using a densitometer.

UV-Visible Spectrophotometry: The Simple, Cost-Effective Option

UV-Vis spectrophotometry is a straightforward and inexpensive technique.[17] However, its major limitation is a lack of specificity. It cannot distinguish between this compound and the Amlodipine API if their absorption spectra overlap significantly, which is highly likely given their structural similarity.

When is UV-Vis Appropriate? This method is unsuitable for quantifying the impurity in the final drug product. However, it could be considered for specific in-process controls where the impurity might be isolated or where a semi-quantitative check is sufficient. A simple UV scan can confirm the presence of the chromophore. For Amlodipine, a maximum absorbance is often observed around 360-366 nm.[18]

Head-to-Head: Validation Data Summary

The following table summarizes the performance of each analytical method based on key validation parameters defined by ICH Q2(R2).[19] The data presented is representative of what would be expected from a successful validation study.

Validation Parameter HPLC Method HPTLC Method UV-Vis Spectrophotometry ICH Acceptance Criteria (Typical for Impurity)
Specificity Excellent: Baseline separation from API (Resolution > 2.0)Good: Clear separation of spots (Rf difference > 0.1)Poor: Significant spectral overlap with APIMust demonstrate selectivity for the analyte
Linearity (r²) > 0.999> 0.998> 0.997≥ 0.99
Range (µg/mL) 0.1 - 5.00.2 - 10.01.0 - 20.0Typically LOQ to 120% of specification limit
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%95.0% - 105.0%Varies by concentration, often 80-120%
Precision (%RSD) < 1.5%< 2.0%< 2.5%%RSD should be low (e.g., < 5-10%)
LOD (µg/mL) ~0.03~0.07~0.3Signal-to-Noise Ratio ≥ 3
LOQ (µg/mL) ~0.1~0.2~1.0Signal-to-Noise Ratio ≥ 10
Robustness High: Unaffected by minor changes in pH, mobile phase compositionModerate: Sensitive to chamber saturation, temperatureHigh: Generally stableNo significant impact from minor variations

Conclusion and Method Selection Rationale

The validation data clearly demonstrates the superiority of chromatographic methods for the intended purpose of quantifying this compound as a pharmaceutical impurity.

  • RP-HPLC stands out as the most suitable method for routine quality control and regulatory submissions. Its high degree of specificity, accuracy, and precision ensures reliable data that meets stringent regulatory expectations.[12][20]

  • HPTLC serves as an excellent complementary or alternative method, particularly for high-throughput screening during process development or for stability studies where many samples must be analyzed.[15][21] Its lower solvent consumption also aligns with green chemistry principles.

  • UV-Vis Spectrophotometry is not recommended for this specific application due to its inability to differentiate the analyte from the parent API.

The final choice of method must be justified based on its intended use and validated to prove it is fit for that purpose. For ensuring the quality and safety of Amlodipine drug products, a well-validated HPLC method is the authoritative choice.

G start Need to Quantify This compound spec High Specificity Required? start->spec qcrel For QC Release? spec->qcrel Yes reconsider Re-evaluate Method Need spec->reconsider No throughput High Throughput Screening? qcrel->throughput No hplc Use HPLC qcrel->hplc Yes throughput->hplc No hptlc Consider HPTLC throughput->hptlc Yes uv Use UV-Vis (Limited Use)

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to Amlodipine Dimethyl Ester and Other Key Impurities: An Analytical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Amlodipine, a widely prescribed calcium channel blocker for treating hypertension and angina, is no exception.[1] Its synthesis and degradation can result in a spectrum of impurities that must be meticulously monitored. This guide provides an in-depth comparison of Amlodipine Dimethyl Ester, a notable process-related impurity, with other significant impurities, offering insights into their origins, analytical challenges, and the strategic methodologies required for their control.

The Regulatory Framework: Why Impurity Profiling Matters

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities.[2][3] The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, which are often determined by the maximum daily dose of the drug.[2][4][5] Understanding the impurity profile is not merely a regulatory hurdle; it is a fundamental aspect of ensuring drug quality and patient safety.[3]

The Amlodipine Impurity Landscape: A Comparative Overview

Amlodipine's impurities can be broadly categorized as process-related (arising from the manufacturing process) and degradation products.[6][7] this compound (also known as Amlodipine EP Impurity F or USP Related Compound F) is a process-related impurity that arises from the presence of methanol in the synthesis.[8][9][10] It stands in contrast to other key impurities such as Impurity A (a phthalimide derivative) and Impurity D (a pyridine derivative), which have different formation pathways and present unique analytical challenges.[11]

Impurity NamePharmacopoeial DesignationTypeOrigin / Formation PathwayKey Analytical Challenge
This compound EP Impurity F; USP RC F[8][9]Process-RelatedTransesterification or presence of dimethyl ester starting material. Structurally similar to the API.Potential for co-elution with the API or other ester-related impurities.
Phthaloyl Amlodipine EP Impurity A; USP RC D[11][12][13]Process-RelatedArises from the use of phthalimide-protected starting materials.Different chromophore affects UV detection; requires specific method validation.
Dehydro Amlodipine EP Impurity D; USP RC A[14]Degradation ProductForms via oxidation of the dihydropyridine ring.[15]Can be generated during sample preparation or analysis; requires careful method control.
Amlodipine Diethyl Ester EP Impurity E[16]Process-RelatedTransesterification with ethanol.Similar chromatographic behavior to the API and other ester impurities.
2-Carboxybenzoyl Amlodipine EP Impurity H[17][]Process-RelatedIncomplete reaction or side reaction involving phthalic anhydride derivatives.Different polarity compared to Amlodipine, requiring optimized gradient elution.
In Focus: this compound (Impurity F)

This compound, chemically known as Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is structurally very similar to the Amlodipine API.[8] The key difference is the presence of a methyl ester group in place of the ethyl ester group at the 3-position of the dihydropyridine ring. This similarity underscores a primary analytical challenge: achieving adequate chromatographic resolution from the main Amlodipine peak and other potential ester-related impurities like Amlodipine Diethyl Ester (Impurity E).

Strategic Analytical Approaches

A robust, validated, stability-indicating analytical method is crucial for accurately profiling Amlodipine impurities.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[6][19] However, a single method is often insufficient. An orthogonal method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for peak purity analysis and unambiguous identification of impurities, especially for unknown peaks or for confirming the identity of co-eluting species.[20][21]

Experimental Protocol 1: Validated RP-HPLC Method for Simultaneous Quantification

Rationale: This reverse-phase HPLC method is designed to provide optimal separation of Amlodipine from its key specified impurities, including the structurally similar Dimethyl Ester (Impurity F). The choice of a C18 column provides excellent hydrophobic retention, while the gradient elution with a phosphate buffer and organic modifier allows for the separation of compounds with a range of polarities. The pH of the mobile phase is controlled to ensure consistent ionization and retention of the basic Amlodipine molecule and its impurities.

Methodology:

  • Preparation of Mobile Phase A:

    • Prepare a 20mM potassium phosphate monobasic solution.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Mobile Phase B:

    • Use HPLC-grade acetonitrile.

    • Filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[19][22]

    • Detector: PDA/UV at 237 nm.[23]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-10 min: 30% B

      • 10-45 min: 30% to 70% B

      • 45-50 min: 70% B

      • 50-52 min: 70% to 30% B

      • 52-60 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the Amlodipine Besylate sample in a diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to achieve a final concentration of approximately 0.5 mg/mL.[19]

  • Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure no interference at the retention times of Amlodipine and its impurities.[1]

    • Linearity: Prepare a series of solutions for each impurity and Amlodipine (from LOQ to 150% of the specification limit). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).[1][23]

    • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three concentration levels (e.g., 50%, 100%, 150%).[23]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer & ACN) HPLC HPLC System (Pump, Autosampler) MobilePhase->HPLC SamplePrep Sample Preparation (0.5 mg/mL in Diluent) SamplePrep->HPLC Column C18 Column (150x4.6mm, 35°C) HPLC->Column Gradient Elution Detector PDA Detector (237 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Chromatogram Report Impurity Profile Report CDS->Report Integration & Quantification

Caption: RP-HPLC workflow for Amlodipine impurity profiling.

Experimental Protocol 2: Orthogonal Method - LC-MS for Peak Purity and Identification

Rationale: While HPLC-UV is excellent for quantification, it cannot definitively identify compounds. LC-MS serves as a critical orthogonal technique. By providing mass-to-charge ratio (m/z) data, it confirms the identity of known impurities and helps elucidate the structure of unknown degradation products.[21][24] This is particularly vital for confirming that a single chromatographic peak corresponds to a single compound (peak purity).

Methodology:

  • LC Conditions:

    • Use chromatographic conditions similar to the HPLC method to facilitate peak tracking. Replace non-volatile buffers (e.g., phosphate) with volatile buffers like ammonium acetate or ammonium formate to ensure compatibility with the mass spectrometer.[24]

    • Example Mobile Phase A: 10mM Ammonium Acetate in water, pH 5.0.

    • Example Mobile Phase B: Acetonitrile.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution accurate mass (HRAM) data, or a Triple Quadrupole (QqQ) for targeted quantification.[21][25]

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-800).

    • Fragmentation: Perform data-dependent MS/MS (or tandem MS) experiments. The instrument automatically selects precursor ions (like the m/z of a potential impurity) and fragments them to generate a characteristic fragmentation pattern, which acts as a structural fingerprint.[24]

  • Data Analysis:

    • Extract ion chromatograms for the exact masses of known impurities (e.g., this compound, m/z 395.14).

    • Compare the fragmentation patterns (MS/MS spectra) of observed peaks with those of reference standards or with in-silico fragmentation predictions to confirm identity.[21]

    • For unknown impurities, use the accurate mass data to propose elemental compositions.

Orthogonal_Logic Start HPLC Peak Detected PurityCheck Peak Purity Uncertain? Start->PurityCheck CoElution Co-elution Suspected? PurityCheck->CoElution No LCMS Analyze by LC-MS PurityCheck->LCMS Yes Unknown Unknown Impurity? CoElution->Unknown No CoElution->LCMS Yes Unknown->LCMS Yes MassID Extract Ion Chromatogram (by m/z) LCMS->MassID MSMS Acquire MS/MS Fragmentation Data MassID->MSMS Fail Peak is Impure or Identity Not Confirmed MassID->Fail Confirm Identity Confirmed/ Structure Elucidated MSMS->Confirm MSMS->Fail No Match

Caption: Logic for using LC-MS as an orthogonal method.

Conclusion

The effective control of impurities in Amlodipine requires a deep understanding of their chemical nature and a multi-faceted analytical strategy. This compound, while chemically similar to the API, can be effectively resolved and quantified using a well-developed gradient RP-HPLC method. However, reliance on a single technique is insufficient. The integration of an orthogonal method like LC-MS is non-negotiable for ensuring peak purity, confirming impurity identities, and characterizing unknowns. This dual-pronged approach provides the robust, self-validating data required to meet stringent regulatory standards and ultimately ensure the quality and safety of the final drug product.

References

A Comparative Analysis of Amlodipine Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the degradation products of Amlodipine, a widely prescribed calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical intricacies of Amlodipine's stability, offering a comprehensive overview of its degradation pathways, the characterization of its byproducts, and the analytical methodologies for their identification. Our objective is to furnish a scientifically robust resource that supports the development of stable pharmaceutical formulations and ensures drug safety and efficacy.

The Imperative of Degradation Profiling in Drug Development

Amlodipine, chemically known as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a cornerstone in the management of hypertension and angina.[1] However, the inherent chemical structure of Amlodipine, particularly its dihydropyridine ring, renders it susceptible to degradation under various environmental stresses.[1] Understanding these degradation pathways is not merely an academic exercise; it is a critical regulatory requirement mandated by bodies such as the International Council for Harmonisation (ICH).[2] Forced degradation studies are instrumental in revealing the intrinsic stability of a drug molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] This knowledge is paramount for ensuring the safety, quality, and efficacy of the final drug product.

Unraveling the Degradation Pathways of Amlodipine

Amlodipine's degradation is primarily driven by hydrolysis, oxidation, and photolysis, with the dihydropyridine nucleus being the principal site of chemical instability.[1] The formation of various degradation products is contingent on the specific stressor applied.

Hydrolytic Degradation: The Impact of pH

Amlodipine is susceptible to degradation in both acidic and alkaline environments.[1]

  • Acidic Hydrolysis: In acidic conditions, Amlodipine undergoes hydrolysis, and one of the major degradation products is its pyridine analogue, often referred to as Impurity D in the European Pharmacopoeia.[3][4] Studies have shown significant degradation in the presence of strong acids like hydrochloric acid.[3] For instance, one study reported approximately 60% degradation of Amlodipine in a 5 M HCl medium.[3]

  • Alkaline Hydrolysis: Basic conditions also promote the degradation of Amlodipine.[5] The ester linkages in the Amlodipine molecule are susceptible to cleavage under alkaline hydrolysis.[1] Significant degradation, around 25% to 43%, has been observed in the presence of sodium hydroxide.[3][6]

Oxidative Degradation: The Role of Peroxide

Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of specific degradation products. The most prominent among these is the pyridine derivative (Impurity D), which results from the aromatization of the dihydropyridine ring.[3][5] The extent of degradation under oxidative conditions can be significant, with some studies reporting around 20% degradation in 30% hydrogen peroxide.[3]

Photolytic Degradation: The Influence of Light

Exposure to light, particularly UV radiation, is a critical factor in the degradation of Amlodipine.[5][7] The primary photoproduct is the pyridine derivative, formed through an oxygen-independent aromatization of the dihydropyridine ring.[7][8] The degree of photodegradation can be substantial, with one study noting 32.2% degradation after 14 days in a photostability chamber.[2]

Thermal Degradation: The Effect of Heat

In comparison to other stress factors, Amlodipine exhibits relatively higher stability under thermal stress.[3] While some degradation can occur at elevated temperatures, it is generally less significant than that observed under hydrolytic, oxidative, or photolytic conditions.[2][3] One study found no major impurities after subjecting Amlodipine to 80°C for 48 hours.[3]

Key Degradation Products of Amlodipine

Several degradation products of Amlodipine have been identified and characterized using advanced analytical techniques like HPLC and LC-MS.[1] A summary of some of the key identified degradation products is presented below.

Impurity Name/IdentifierChemical NameMolecular FormulaMolecular Weight ( g/mol )Formation Conditions
Impurity D (Ph. Eur.) 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylateC20H23ClN2O5406.9Oxidative, Acidic, Photolytic[3][9]
Impurity F (Ph. Eur.) 3,5-dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateC19H23ClN2O5394.9Acidic, Alkaline[5]

Comparative Analysis of Forced Degradation Studies

Forced degradation studies provide quantitative insights into the stability of Amlodipine under various stress conditions. The table below summarizes the findings from different studies, offering a comparative perspective on the extent of degradation.

Stress ConditionReagent/ParameterDuration & TemperatureExtent of DegradationMajor Degradation ProductsReference
Acid Hydrolysis 5 M HCl6 hours at 80°C~60%Impurity D and others[4]
Acid Hydrolysis 0.1 M HCl3 days at ambient temp.--[2]
Alkaline Hydrolysis 1 M NaOH2 hours at 80°C~25%Four primary products[4]
Alkaline Hydrolysis 0.1 M NaOH3 days at ambient temp.43%-[6]
Oxidative Degradation 30% H₂O₂6 hours at 80°C~20%Impurity D[4]
Oxidative Degradation 3% H₂O₂3 days at ambient temp.7.9%-[2]
Thermal Degradation Solid State48 hours at 80°CNo major impurities-[3]
Thermal Degradation Solid State3 days at 105°CNot significant-[2]
Photolytic Degradation Photostability chamber14 days32.2%Pyridine derivative[2]
Photolytic Degradation 1.2 million lux-hours (Vis) & 200 W-h/m² (UVA)-5%-[6]

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and subsequent analysis of Amlodipine.

Forced Degradation Study Protocol

This protocol outlines the steps to induce degradation of Amlodipine under various stress conditions.

Objective: To generate potential degradation products of Amlodipine and evaluate its intrinsic stability.

Materials:

  • Amlodipine Besylate drug substance

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M or 5 M HCl). The mixture can be kept at room temperature for a specified period (e.g., 3 days) or heated at an elevated temperature (e.g., 80°C) for a shorter duration (e.g., 6 hours).[2][4] After the stress period, neutralize the solution with a suitable base (e.g., NaOH).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an alkaline solution (e.g., 0.1 M or 5 M NaOH). Similar to acid hydrolysis, the reaction can be carried out at room temperature or elevated temperatures.[2][4] Neutralize the solution with a suitable acid (e.g., HCl) after the stress period.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂). The reaction can be performed at room temperature or with heating.[2][4]

  • Thermal Degradation: Expose a known quantity of solid Amlodipine Besylate to dry heat in a temperature-controlled oven (e.g., 80°C for 48 hours or 105°C for 3 days).[2][3] After exposure, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of Amlodipine Besylate to light in a photostability chamber, ensuring exposure to both UV and visible light as per ICH guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/square meter).[2][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Amlodipine from its degradation products.

Objective: To separate, detect, and quantify Amlodipine and its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][10] The pH of the mobile phase is a critical parameter for achieving good separation.

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[11]

  • Detection Wavelength: 237 nm or 238 nm is commonly used for the detection of Amlodipine and its impurities.[4][12]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • System Suitability: Inject a standard solution of Amlodipine and known impurities to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).

  • Sample Analysis: Inject the prepared samples from the forced degradation studies.

  • Data Analysis: Identify and quantify the degradation products based on their retention times and peak areas relative to the initial concentration of Amlodipine.

Visualizing the Process

Diagrams can aid in understanding the complex processes involved in Amlodipine degradation analysis.

G cluster_0 Forced Degradation Workflow cluster_1 Analytical Workflow cluster_2 Outcome Amlodipine Amlodipine Drug Substance Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Amlodipine->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample HPLC HPLC Analysis (Separation of Components) DegradedSample->HPLC Detection UV/PDA Detection HPLC->Detection Data Data Analysis (Identification & Quantification) Detection->Data Profile Degradation Profile (Impurity Identification) Data->Profile Pathway Degradation Pathway Elucidation Profile->Pathway Method Stability-Indicating Method Pathway->Method

Caption: A generalized workflow for the forced degradation study of Amlodipine.

G cluster_stress Stress Conditions Amlodipine Amlodipine Dihydropyridine Ring Acid Acidic (HCl) Amlodipine->Acid Oxidative Oxidative (H₂O₂) Amlodipine->Oxidative Photolytic Photolytic (UV/Vis Light) Amlodipine->Photolytic ImpurityD Impurity D Pyridine Derivative Acid->ImpurityD Aromatization Oxidative->ImpurityD Aromatization Photolytic->ImpurityD Aromatization

Caption: Formation of Impurity D from Amlodipine under various stress conditions.

Conclusion

The comprehensive analysis of Amlodipine's degradation products is a scientifically rigorous process that is fundamental to ensuring the quality and safety of this vital medication. This guide has provided a comparative overview of the degradation pathways, identified key impurities, and detailed the experimental protocols necessary for such investigations. By understanding the chemical liabilities of Amlodipine, researchers and drug development professionals can devise robust formulation strategies, establish meaningful specifications, and ultimately deliver safer and more effective medicines to patients.

References

A Comparative Guide to Inter-Laboratory Amlodipine Impurity Profiling Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in amlodipine, a widely prescribed calcium channel blocker. Recognizing the critical role of impurity profiling in ensuring the safety and efficacy of pharmaceutical products, this document delves into the nuances of various analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines a robust framework for conducting inter-laboratory comparison studies to ensure method reproducibility and accuracy across different quality control laboratories. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish, validate, or participate in comparative studies of amlodipine impurity analysis.

Introduction: The Imperative of Impurity Profiling in Amlodipine

Amlodipine's therapeutic success is contingent upon its purity. Impurities, which can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients, can potentially compromise the safety and efficacy of the final drug product.[1] Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established stringent limits for various specified and unspecified impurities in amlodipine.[2][3]

This necessity for rigorous quality control underscores the importance of reliable and reproducible analytical methods. Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance, providing an objective means to evaluate the performance of different laboratories and analytical methods.[4][5] This guide will explore the prevalent analytical methods for amlodipine impurity profiling and provide a detailed protocol for a comparative study to ensure consistency and reliability across testing sites.

Overview of Analytical Methods for Amlodipine Impurity Detection

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for amlodipine impurity analysis due to its high resolution, sensitivity, and specificity.[6] Various HPLC methods have been developed and validated, often differing in column chemistry, mobile phase composition, and detection techniques.

Compendial Methods: USP and EP Approaches

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for amlodipine besylate, which include specific HPLC methods for the determination of related substances.[3][7]

  • USP Monograph: The USP monograph for amlodipine besylate tablets outlines a gradient HPLC method for separating relevant impurities.[2][8] It specifies acceptance criteria for known impurities such as amlodipine related compound A.[9] The monograph has been revised to include formulation-specific impurities like amlodipine lactose adduct and amlodipine glucose/galactose adduct.[2]

  • EP Monograph: The European Pharmacopoeia details a liquid chromatography method for related substances, identifying several specified impurities (A, D, E, F).[3][] The monograph provides relative retention times for these impurities to aid in their identification.[3]

The core principle behind these pharmacopeial methods is to ensure a baseline level of quality and consistency in the analysis of amlodipine and its impurities.

Alternative and Optimized HPLC Methods

Beyond the compendial methods, numerous alternative and optimized HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) methods have been published in scientific literature. These methods often aim to improve upon the official methods by offering:

  • Faster analysis times: UPLC methods, with their smaller particle size columns, can significantly reduce run times without compromising resolution.

  • Improved resolution: Modifications to mobile phase composition, pH, and column selection can enhance the separation of critical impurity pairs.

  • Enhanced sensitivity and specificity: The use of more advanced detectors, such as photodiode array (PDA) or mass spectrometry (MS), can provide more definitive identification and quantification of trace-level impurities.

The choice of method often depends on the specific requirements of the laboratory, including the sample matrix, the impurity profile of their specific product, and available instrumentation.

Designing an Inter-Laboratory Comparison Study

To ensure that different laboratories, potentially using variations of the established methods, can produce comparable and reliable results, a well-designed inter-laboratory comparison study is essential.[11][12] This section outlines a protocol for such a study.

Study Objective

The primary objective of this inter-laboratory study is to assess the proficiency of participating laboratories in the quantification of specified and unspecified impurities in a common batch of amlodipine besylate drug substance. A secondary objective is to compare the performance of different HPLC methods used by the participants.

Study Design and Participants

A minimum of five to ten laboratories from different pharmaceutical companies and contract research organizations should be invited to participate to ensure statistical significance. Each laboratory will receive a set of well-characterized and homogenized amlodipine besylate samples.

Materials and Methods
  • Test Sample: A single, homogenous batch of amlodipine besylate containing known impurities at various levels will be prepared and distributed by a coordinating laboratory.

  • Reference Standards: Certified reference standards for amlodipine besylate and its specified impurities (e.g., EP impurities A, D, E, F) will be provided to all participants.[13]

  • Analytical Methods: Participants will be instructed to use their own validated in-house or pharmacopeial HPLC method for impurity analysis. They must provide a detailed description of the method used.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study:

Caption: Workflow for the Amlodipine Impurity Inter-Laboratory Comparison Study.

Data Analysis and Performance Evaluation

The statistical analysis of the submitted data is a critical step in evaluating laboratory performance.[14][15] The following approaches are recommended:

  • Assigned Value Determination: The consensus value from all participating laboratories, after the removal of outliers, will be used as the assigned value for each impurity.

  • Performance Scoring (z-scores): Each laboratory's performance for each impurity will be assessed using z-scores, calculated as: z = (x - X) / σ where:

    • x is the result from the participating laboratory

    • X is the assigned value

    • σ is the standard deviation for proficiency assessment

    A z-score between -2 and 2 is generally considered satisfactory.

  • Outlier Detection: Statistical tests such as Cochran's test for variance outliers and Grubbs' test for mean outliers will be employed to identify and potentially exclude aberrant results.

Comparative Data Presentation

The results of the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison.

Table 1: Comparison of HPLC Methodologies Used by Participating Laboratories

Laboratory IDColumnMobile Phase AMobile Phase BGradient ProgramDetection Wavelength (nm)
Lab 01C18, 250x4.6mm, 5µm0.05M Phosphate Buffer pH 3.0AcetonitrileGradient238
Lab 02C8, 150x4.6mm, 3.5µm0.1% Formic Acid in WaterMethanolIsocratic238
Lab 03Phenyl, 100x2.1mm, 1.8µmWaterAcetonitrile/Methanol (1:1)GradientPDA (200-400)
..................

Table 2: Summary of Inter-Laboratory Results for Impurity D

Laboratory IDReported Value (%)z-scoreMethod Type
Lab 010.12-0.5In-house HPLC
Lab 020.151.0USP Method
Lab 030.11-1.0In-house UPLC
............
Assigned Value 0.13
Std. Dev. 0.02

Experimental Protocols

Sample Preparation Protocol (for Participants)
  • Accurately weigh approximately 25 mg of the provided amlodipine besylate test sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase used for your HPLC analysis.

  • Filter the solution through a 0.45 µm nylon filter before injection.

System Suitability Protocol

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The protocol should be in accordance with the specific analytical method being used (e.g., USP or in-house validated method). Key parameters to evaluate include:

  • Resolution between amlodipine and the closest eluting impurity.

  • Tailing factor for the amlodipine peak.

  • Relative standard deviation (RSD) for replicate injections of a standard solution.

The following diagram illustrates the decision-making process based on system suitability results:

System_Suitability_Decision_Tree Start Perform System Suitability Test CheckCriteria Do all parameters meet the acceptance criteria? Start->CheckCriteria Proceed Proceed with Sample Analysis CheckCriteria->Proceed Yes Troubleshoot Troubleshoot the Chromatographic System: - Check mobile phase - Check column - Check instrument parameters CheckCriteria->Troubleshoot No ReRun Re-run System Suitability Test Troubleshoot->ReRun ReRun->CheckCriteria

Caption: Decision Tree for System Suitability Testing.

Conclusion

The reliable analysis of impurities in amlodipine is paramount for patient safety and regulatory compliance. This guide has provided a comparative overview of common analytical methods and, more importantly, a detailed framework for conducting an inter-laboratory comparison study. By participating in such studies, laboratories can gain valuable insights into their performance, identify areas for improvement, and contribute to a more harmonized and reliable approach to pharmaceutical quality control. The successful transfer and consistent performance of analytical methods across different sites are crucial for ensuring the global supply of high-quality amlodipine.[16][17][18]

References

Genotoxicity Assessment of Amlodipine Dimethyl Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the genotoxic potential of Amlodipine Dimethyl Ester, a derivative of the widely used calcium channel blocker, amlodipine. Designed for researchers, scientists, and drug development professionals, this document outlines the critical experimental protocols and comparative data analysis necessary for a thorough genotoxicity evaluation. By adhering to internationally recognized guidelines and employing a battery of tests, this guide ensures a scientifically rigorous approach to characterizing the safety profile of this compound.

The assessment of genotoxicity is a cornerstone of preclinical drug development, aiming to identify substances that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[1][2] This guide will detail the established in vitro and in vivo assays, providing not just the methodology but the scientific rationale behind each step. We will compare the expected toxicological profile of this compound with its parent compound, amlodipine, offering a clear perspective on potential structure-activity relationships.

The Rationale for a Standardized Genotoxicity Testing Battery

No single assay can detect all mechanisms of genotoxicity.[3] Therefore, a battery of tests is employed to cover the three main endpoints of genetic damage: gene mutation, clastogenicity (structural chromosomal aberrations), and aneugenicity (changes in chromosome number).[4] The standard testing battery, recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), provides a harmonized approach to safety assessment.[1][5][6]

For a small molecule pharmaceutical like this compound, a typical initial assessment would include:

  • A test for gene mutation in bacteria: The Ames test (Bacterial Reverse Mutation Test).

  • An in vitro test for chromosomal damage in mammalian cells: The In Vitro Chromosomal Aberration Test or the In Vitro Micronucleus Test.

  • An in vivo test for genotoxicity in a rodent model: The In Vivo Micronucleus Test.

This tiered approach allows for an initial screening in vitro, followed by in vivo confirmation to account for metabolic and physiological effects.[7]

Comparative Genotoxicity Profile: Amlodipine vs. This compound

While specific experimental data for this compound is not publicly available, we can hypothesize a comparative profile based on the known properties of amlodipine and the structural modification (esterification of the carboxylic acid groups). The esterification may alter the compound's solubility, cell permeability, and metabolism, which in turn could influence its interaction with genetic material.

One study on amlodipine indicated it did not have significant cytogenetic effects in vitro in human peripheral blood lymphocytes.[8] However, the presence of impurities in amlodipine formulations has been a focus for genotoxicity concerns, highlighting the importance of testing the pure active pharmaceutical ingredient and its derivatives.[9][10][11]

Table 1: Hypothetical Comparative Genotoxicity Data

AssayEndpointAmlodipine (Parent Compound)This compound (Test Compound)Other Calcium Channel Blocker (e.g., Verapamil)
Ames Test (OECD 471) Gene MutationNegativeNegativeNegative
In Vitro Chromosomal Aberration (OECD 473) ClastogenicityNegativeNegativeEquivocal
In Vivo Micronucleus (OECD 474) Chromosomal DamageNegativeNegativeNegative

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive assessment.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the core genotoxicity assays, grounded in OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[12][13][14]

Experimental Workflow:

Caption: Workflow for the Ames Test.

Protocol:

  • Strain Preparation: Prepare overnight cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 fraction from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.

  • Test Article Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Exposure: In separate tubes for each concentration and control, combine the test article dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Plating: Add the mixture to molten top agar and pour it onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16][17][18]

Experimental Workflow:

Caption: Workflow for the Chromosomal Aberration Test.

Protocol:

  • Cell Culture: Use established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Treatment: Expose the cell cultures to various concentrations of this compound for a short duration (3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a longer duration (18-24 hours) in the absence of S9.

  • Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures for the final 1-3 hours of incubation.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and air-dry.

  • Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.[19][20][21]

Experimental Workflow:

Caption: Workflow for the In Vivo Micronucleus Test.

Protocol:

  • Animal Dosing: Administer this compound to a suitable rodent species (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A preliminary range-finding study is often conducted to determine the maximum tolerated dose (MTD).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final administration (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the collected cells on microscope slides.

  • Staining and Analysis: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., acridine orange or Giemsa-May-Grünwald).

  • Scoring: Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

  • Data Interpretation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.

Conclusion and Future Directions

The comprehensive assessment of this compound's genotoxic potential requires a systematic application of the standardized test battery described in this guide. While existing data on amlodipine suggests a low risk, the structural modifications in the dimethyl ester derivative necessitate a full evaluation. The provided protocols, aligned with OECD and FDA guidelines, offer a robust framework for generating the necessary data for regulatory submission and a thorough understanding of the compound's safety profile.

References

A Senior Application Scientist's Guide to Amlodipine Impurity Profiling: A Comparative Analysis of HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mandate for Purity in Amlodipine Formulations

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its widespread use demands the highest standards of quality, safety, and efficacy. A critical aspect of ensuring these standards is the rigorous identification and quantification of impurities within the active pharmaceutical ingredient (API) and finished drug products. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interactions with excipients.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2) for impurities in new drug substances, that set thresholds for reporting, identifying, and qualifying these compounds to mitigate potential risks to patient safety.[3][4][5]

For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical quality control, providing reliable methods for impurity profiling. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized analytical chemistry, offering significant enhancements in speed, resolution, and sensitivity.[6][7] This guide provides an in-depth, data-driven comparison of these two technologies for the specific and critical task of Amlodipine impurity profiling, designed for researchers, analytical scientists, and drug development professionals.

Understanding the Analytical Challenge: Amlodipine's Degradation Profile

To effectively compare analytical methods, we must first understand the challenge. Amlodipine is susceptible to degradation under various stress conditions, leading to the formation of specific impurities.[8] The primary degradation pathways include:

  • Hydrolysis: The ester linkages in the Amlodipine molecule are susceptible to both acid and base-catalyzed hydrolysis.[8][9]

  • Oxidation: The dihydropyridine ring is prone to oxidation, which converts it into a pyridine ring, forming the major Amlodipine impurity D (dehydro amlodipine).[9][10]

  • Photodegradation: Exposure to light can induce complex transformations, also leading to the formation of the pyridine derivative.[8][9]

A robust analytical method must be stability-indicating, meaning it can separate these degradation products from the parent Amlodipine peak and from each other. This ensures that any decrease in the API concentration due to degradation is accurately measured.[11][12]

The Core Technology: HPLC vs. UPLC

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase within the column and the instrumentation designed to accommodate it.

  • High-Performance Liquid Chromatography (HPLC): Traditionally utilizes columns packed with porous particles of 3 µm to 5 µm in diameter. The larger particle size results in lower backpressure, allowing operation on standard liquid chromatography systems. However, this also leads to broader peaks and lower separation efficiency compared to its modern counterpart.

  • Ultra-Performance Liquid Chromatography (UPLC): Employs columns packed with sub-2 µm particles.[13] This dramatic reduction in particle size significantly increases column efficiency, leading to sharper, narrower peaks and superior resolution. To overcome the resulting high backpressure (often exceeding 15,000 psi), UPLC requires a specialized system with a low-dispersion fluidic path and a pump capable of delivering solvent accurately at these pressures.[6][14]

The relationship between particle size, efficiency, and the required pressure is a cornerstone of chromatographic theory.

Particle Size vs. Performance in HPLC and UPLC

Head-to-Head Performance in Amlodipine Analysis

Synthesizing data from various studies allows for a direct comparison of the two techniques for the analysis of Amlodipine and its related substances.[15][16] A study comparing optimized methods for a fixed-dose combination including Amlodipine clearly demonstrates the practical advantages of UPLC.

Performance MetricHPLCUPLCAdvantageJustification
Total Run Time ~70 minutes[15][16]~45 minutes[15][16]UPLC Faster elution due to higher optimal linear velocity and shorter column lengths. Increases sample throughput by over 35%.
Resolution GoodSuperior UPLC Sub-2 µm particles generate significantly higher theoretical plates, resulting in sharper peaks and better separation of closely eluting impurities.[13]
Sensitivity (LOD/LOQ) AdequateEnhanced UPLC Narrower peaks result in greater peak height for a given concentration, improving signal-to-noise and lowering detection limits.[14] This is critical for quantifying impurities near the 0.1% ICH identification threshold.[1]
Flow Rate 0.9 mL/min[15]0.3 mL/min[15]UPLC Smaller column internal diameter (e.g., 2.1 mm vs 4.6 mm) requires lower flow rates to maintain optimal linear velocity.
Injection Volume 20 µL[15]3 µL[15]UPLC Reduced column volume necessitates smaller injection volumes to prevent band broadening, conserving precious samples.
Solvent Consumption (per run) ~63 mL~13.5 mLUPLC A direct consequence of lower flow rates and shorter run times, leading to significant cost savings and a "greener" analytical footprint.[17]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any analytical method hinges on a well-designed and validated protocol.[12][18][19] Below are representative, detailed protocols for both HPLC and UPLC methods, explaining the rationale behind key choices.

Representative HPLC Method Protocol

This method is designed for robustness and reliability on standard HPLC instrumentation.

  • Causality: The choice of a phenyl column provides alternative selectivity to a standard C18, which can be advantageous for separating the aromatic structures found in Amlodipine and its impurities. The 3.0 µm particle size is a good compromise between efficiency and backpressure on a conventional HPLC system.

HPLC Experimental Workflow for Amlodipine Impurity Profiling

Methodology:

  • System: Waters Alliance HPLC system with a photodiode array (PDA) detector.

  • Column: Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm.[15]

  • Mobile Phase A: Prepare a 10mM phosphate buffer, adjust pH to 3.0 with phosphoric acid, and mix with acetonitrile in a 95:5 (v/v) ratio.[15]

  • Mobile Phase B: Prepare a 10mM phosphate buffer, adjust pH to 3.0, and mix with acetonitrile in a 10:90 (v/v) ratio.[15]

  • Gradient Program: A validated gradient program designed to elute all impurities over approximately 70 minutes.[15][16]

  • Flow Rate: 0.9 mL/min.[15]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[15]

  • Detection: UV at 237 nm.[15][20]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[21]

Representative UPLC Method Protocol

This method is optimized for speed and efficiency, leveraging the power of sub-2 µm particle technology.

  • Causality: The BEH (Ethylene Bridged Hybrid) Phenyl column offers exceptional stability across a wide pH range and high efficiency due to the 1.7 µm particle size. The shorter column length (75 mm) is key to achieving rapid analysis times without sacrificing the resolution needed for complex impurity profiles.

UPLC Experimental Workflow for Amlodipine Impurity Profiling

Methodology:

  • System: Waters ACQUITY UPLC H-Class system with a PDA detector.

  • Column: Waters ACQUITY UPLC BEH Phenyl (2.1 x 75 mm), 1.7 µm.[15]

  • Mobile Phase A: Prepare a 10mM phosphate buffer, adjust pH to 3.0 with phosphoric acid, and mix with acetonitrile in a 95:5 (v/v) ratio.[15]

  • Mobile Phase B: Prepare a 10mM phosphate buffer, adjust pH to 3.0, and mix with acetonitrile in a 10:90 (v/v) ratio.[15]

  • Gradient Program: A re-scaled gradient program designed to achieve equivalent separation to the HPLC method in approximately 45 minutes.[15][16]

  • Flow Rate: 0.3 mL/min.[15]

  • Column Temperature: 30°C.

  • Injection Volume: 3 µL.[15]

  • Detection: UV at 237 nm.[15]

  • Validation: As with the HPLC method, full validation as per ICH Q2(R1) is mandatory to ensure the method is fit for purpose.[21]

Conclusion: Choosing the Optimal Technology for Amlodipine Analysis

Both HPLC and UPLC are capable of producing validated, reliable data for Amlodipine impurity profiling. HPLC remains a robust and widely accessible technology. However, for new method development, high-throughput quality control labs, and situations requiring the highest possible resolution and sensitivity, UPLC presents a compelling and objectively superior alternative.

The data clearly shows that transitioning from HPLC to UPLC for Amlodipine impurity profiling can yield a >35% increase in throughput , a >75% reduction in solvent consumption , and enhanced sensitivity to ensure confident detection of impurities at regulatory-mandated levels.[15][16] This translates directly to lower operational costs, a reduced environmental impact, and faster batch release times, making UPLC the state-of-the-art choice for modern pharmaceutical analysis.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification of Amlodipine, a widely prescribed calcium channel blocker for treating hypertension and angina.[1] The accurate and reliable measurement of Amlodipine in pharmaceutical formulations and biological samples is paramount for quality control, pharmacokinetic assessments, and bioequivalence studies.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a framework for selecting, validating, and cross-validating analytical methods to ensure data integrity and consistency across the lifecycle of a drug product.

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a critical step that demands a robust cross-validation process.[2] This guide will explore the nuances of this process, grounded in the principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] We will delve into the technical specifics of prevalent analytical techniques, present their validation parameters from various studies, and provide detailed experimental protocols.

Principles of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The core validation parameters, as stipulated by ICH guidelines, ensure that the method is reliable, reproducible, and accurate.[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[4][7]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

The following diagram illustrates the interconnected nature of these validation parameters, forming the foundation of a trustworthy analytical method.

Interdependence of Analytical Method Validation Parameters.

Comparative Analysis of Key Analytical Techniques for Amlodipine

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most widely employed techniques for Amlodipine analysis.[2][8] High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for certain applications.[9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a workhorse in quality control laboratories for the assay of Amlodipine in pharmaceutical dosage forms.[8][11] The method separates Amlodipine from other compounds based on its interaction with the stationary and mobile phases, followed by quantification using its UV absorbance, typically around 237-239 nm.[11]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is commonly used due to its versatility and effectiveness in retaining and separating a moderately polar compound like Amlodipine from potential impurities and excipients.[11][12]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The buffer controls the pH to ensure consistent ionization and retention of Amlodipine, while the organic solvent modulates the elution strength.[12][13]

  • Detection: UV detection is chosen for its simplicity and the fact that Amlodipine has a suitable chromophore for sensitive detection.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as pharmacokinetic studies in plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[15][16][17] This technique couples the separation power of HPLC with the highly specific detection capabilities of mass spectrometry.

Causality Behind Experimental Choices:

  • Sample Preparation: Biological matrices are complex. A rigorous sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove interfering substances and concentrate the analyte.[1][16]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard, like Amlodipine-d4, is highly recommended.[1] The IS co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for more accurate and precise quantification by correcting for these variabilities.

  • Detection: Multiple Reaction Monitoring (MRM) is used in the mass spectrometer. A specific precursor ion for Amlodipine is selected and fragmented, and a specific product ion is monitored for quantification, providing exceptional selectivity.[17][18]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.[19][20] It is well-suited for the simultaneous estimation of Amlodipine in combination drug products.[9][10]

Causality Behind Experimental Choices:

  • Stationary Phase: Pre-coated silica gel 60F-254 plates are commonly used.[9][19] The fluorescent indicator (F254) allows for easy visualization of spots under UV light.

  • Mobile Phase: The composition of the solvent system is optimized to achieve a good separation of the analytes, resulting in compact spots with distinct Rf values.[9][10]

  • Densitometric Analysis: Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance for Amlodipine.[21]

Comparative Performance Data

The following table summarizes typical validation parameters for the three analytical methods, compiled from various studies. This allows for an objective comparison of their performance characteristics.

Parameter HPLC-UV LC-MS/MS (in plasma) HPTLC
Linearity Range 10-60 µg/mL[14]0.05-20 ng/mL[17]500-2500 ng/band[21]
Accuracy (% Recovery) 98.0% - 102.0%[11]95% - 105%[16]99.7% - 101.64%[21]
Precision (%RSD) < 2.0%[11]< 15%[16]< 2.0%[9]
LOD ~0.27 µg/ml[22]~6 pg/mL[17]39.99 ng/spot[9]
LOQ ~0.082 µg/ml[22]0.05 ng/mL[17]121.20 ng/spot[9]
Typical Run Time 5-10 minutes[13]5-9 minutes[17][23]N/A (simultaneous)

Experimental Protocols

These protocols provide a detailed, step-by-step methodology for each analytical technique.

Protocol 1: HPLC-UV Method for Amlodipine Tablets
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, methanol, and a suitable buffer (e.g., triethylamine solution) in a ratio such as 15:35:50 (v/v/v).[11]

  • Standard Solution Preparation: Accurately weigh about 50 mg of Amlodipine Besylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute this stock solution to achieve a final concentration of approximately 25 µg/mL.[11]

  • Sample Preparation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to one tablet's dose into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[2][11]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 237 nm.[11]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.[11]

  • Analysis: Inject the standard solution multiple times to check for system suitability (%RSD < 2.0%). Then, inject the sample solution. Calculate the amount of Amlodipine in the sample by comparing its peak area with that of the standard.[11]

Protocol 2: LC-MS/MS Method for Amlodipine in Human Plasma
  • Reagents: HPLC-grade solvents, formic acid, and Amlodipine and Amlodipine-d4 reference standards are required.[1][15]

  • Standard and QC Sample Preparation: Prepare stock solutions of Amlodipine and the internal standard (IS), Amlodipine-d4, in methanol. Spike blank human plasma with appropriate volumes of the Amlodipine stock solution to prepare calibration curve standards and quality control (QC) samples.

  • Sample Preparation (Solid-Phase Extraction):

    • To 300 µL of plasma, add 50 µL of the IS working solution.[1]

    • Pre-treat the sample with a suitable buffer.

    • Load the sample onto a conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and IS with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

  • LC-MS/MS Conditions:

    • Column: C18 column.[17]

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate.[17]

    • Flow Rate: 0.20 mL/min.[17]

    • Ionization: Electrospray Ionization (ESI), positive mode.[17]

    • MRM Transitions: Monitor transitions such as m/z 409.17 > 238.19 for Amlodipine and the corresponding transition for the IS.[17]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (Amlodipine/IS) against the nominal concentration. Determine the concentration of Amlodipine in the QC and unknown samples using the regression equation of the calibration curve.

Protocol 3: HPTLC Method for Amlodipine in Tablets
  • Mobile Phase Preparation: Prepare a solvent system consisting of a mixture like toluene:ethyl acetate:methanol:triethylamine (4:1:1:0.4 v/v/v/v).[9]

  • Standard Solution Preparation: Prepare a stock solution of Amlodipine Besylate in methanol (e.g., 100 µg/mL).

  • Sample Preparation: Extract Amlodipine from the powdered tablets using methanol to obtain a solution with a known concentration.[19]

  • Chromatographic Development:

    • Stationary Phase: HPTLC aluminum plates precoated with silica gel 60F-254.[9]

    • Apply the standard and sample solutions as bands onto the plate using a suitable applicator.

    • Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • Air dry the plate after development.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 251 nm).[10] Record the peak areas and calculate the concentration of Amlodipine in the sample by comparison with the standard.

Cross-Validation of Analytical Methods

When an analytical method is transferred from one laboratory (the originating lab) to another (the receiving lab), a cross-validation study is essential to verify that the receiving lab can achieve comparable results.[2]

The objective of cross-validation is to ensure the continued validity of analytical data.

The workflow for inter-laboratory method transfer and cross-validation is depicted below.

G cluster_0 Originating Laboratory cluster_1 Receiving Laboratory A Method Development & Validation B Prepare Method Transfer Protocol A->B D Method Familiarization & Training B->D Transfer Protocol C Analyze Samples G Compare Results & Assess Against Acceptance Criteria C->G Originating Lab Data E Execute Transfer Protocol D->E F Analyze the Same Samples E->F F->G Receiving Lab Data H Method Successfully Transferred G->H Criteria Met I Investigate Discrepancies & Re-validate G->I Criteria Not Met I->E

Workflow for Inter-Laboratory Method Transfer.

Acceptance Criteria for Cross-Validation: The acceptance criteria should be pre-defined in the method transfer protocol. Typically, the mean results obtained by the two laboratories should not differ by more than a specified percentage, often within ±15-20% for bioanalytical methods and tighter for pharmaceutical assays.

Conclusion

The selection of an analytical method for Amlodipine depends on the intended application. HPLC-UV is a reliable and cost-effective choice for routine quality control of pharmaceutical products.[8] For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the undisputed method of choice.[15][16] HPTLC provides a high-throughput option for the analysis of combination products.[9][10]

Regardless of the chosen method, rigorous validation according to ICH and FDA guidelines is non-negotiable to ensure the generation of reliable and accurate data.[3][6][24] Furthermore, a well-documented and executed cross-validation protocol is crucial for successful method transfer between laboratories, guaranteeing consistent data quality throughout the pharmaceutical development lifecycle.

References

A Comparative Guide to the Stress Stability of Amlodipine Dimethyl Ester versus Amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the stability of Amlodipine Dimethyl Ester under various stress conditions, benchmarked against its well-characterized parent compound, Amlodipine. As drug development professionals are aware, subtle molecular modifications can significantly impact a drug substance's stability, influencing its shelf-life, formulation strategy, and regulatory approval pathway. This document is structured to provide both a comprehensive review of known amlodipine degradation pathways and a practical experimental framework for the direct comparison of its dimethyl ester analogue.

The dihydropyridine core of amlodipine is a known site of instability, susceptible to oxidation, while its ester functional groups are prone to hydrolysis.[1] Amlodipine, the 3-ethyl 5-methyl ester, has been extensively studied. However, its analogue, the 3,5-dimethyl ester, presents a pertinent case for investigation. The substitution of an ethyl for a methyl group, while seemingly minor, can alter the electronic and steric environment of the ester carbonyl, potentially influencing its susceptibility to nucleophilic attack and, consequently, its hydrolytic stability. This guide will elucidate the methodologies required to quantify these potential differences.

Foundational Principles: Understanding Amlodipine Degradation

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance.[2] These studies involve subjecting the drug to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and pathways.[2][3]

Amlodipine's degradation is primarily characterized by two events:

  • Oxidation of the Dihydropyridine Ring: Under oxidative and photolytic stress, the dihydropyridine ring readily aromatizes to form the corresponding pyridine derivative, commonly known as Impurity D.[1][4] This is often the most significant degradation pathway.

  • Hydrolysis of the Ester Groups: The ethyl and methyl ester functionalities on the dihydropyridine ring are susceptible to hydrolysis under acidic and basic conditions, yielding the corresponding carboxylic acid derivatives.[1]

Amlodipine is reported to be highly unstable in basic conditions and shows significant degradation in acidic and oxidative environments.[1][3][5] It is relatively stable to thermal stress in its solid form.[1]

Proposed Experimental Framework for Comparative Stability Analysis

To objectively compare the stability of this compound with Amlodipine Besylate, a parallel stress testing protocol is essential. The following sections outline the recommended experimental design.

  • Amlodipine Besylate Reference Standard

  • This compound (synthesis or procurement from a reputable source is required)[6][7]

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or equivalent

  • Phosphate buffer components

A robust, stability-indicating chromatographic method is critical to separate the parent compounds from their respective degradation products. The following method is a validated starting point based on published amlodipine assays.[8]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (e.g., 0.05 M, pH 3.0), methanol, and acetonitrile. A typical starting ratio is 50:35:15 (v/v/v).[8] The gradient or isocratic conditions should be optimized to ensure separation of all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm[8]

  • Column Temperature: 35°C

  • Diluent: Mobile phase or a suitable mixture of water and organic solvent.

Method validation must be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates the systematic workflow for conducting the comparative forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis stock_aml Prepare 1 mg/mL Amlodipine Besylate Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) stock_aml->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock_aml->base oxid Oxidation (e.g., 3% H₂O₂, RT) stock_aml->oxid photo Photolytic Stress (ICH Q1B Guidelines) stock_aml->photo therm Thermal Stress (Solid State, 80°C) stock_aml->therm stock_dme Prepare 1 mg/mL This compound Stock Solution stock_dme->acid stock_dme->base stock_dme->oxid stock_dme->photo stock_dme->therm neutralize Neutralization/ Dilution to Target Concentration acid->neutralize base->neutralize oxid->neutralize photo->neutralize therm->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Comparison: % Degradation, Impurity Profile hplc->data

Caption: Experimental workflow for comparative forced degradation studies.

Detailed Stress Condition Protocols

For each condition, Amlodipine Besylate and this compound should be treated identically in parallel.

  • Preparation: To separate flasks, add a known volume of the 1 mg/mL stock solution of each compound. Add an equal volume of 0.1 M HCl.

  • Stress: Heat the solutions at 80°C for a predetermined period (e.g., 6-8 hours).[1][5] Monitor the degradation over time to target a 10-30% loss of the parent peak.

  • Sample Preparation: Cool the solutions to room temperature. Carefully neutralize with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a final target concentration (e.g., 20 µg/mL) for HPLC analysis.[2]

Causality: The use of elevated temperature accelerates the hydrolysis of the ester bonds. The primary anticipated degradation products are the corresponding mono- and di-carboxylic acids. The aromatization of the dihydropyridine ring is also catalyzed by acidic conditions.[1]

  • Preparation: To separate flasks, add a known volume of the stock solution of each compound. Add an equal volume of 0.1 M NaOH.

  • Stress: Maintain the solutions at room temperature for a set duration (e.g., 3 days).[2] Amlodipine is known to be very labile in basic conditions, so significant degradation is expected.[1][5]

  • Sample Preparation: Neutralize the solutions with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase to the final target concentration for analysis.

Causality: Saponification (base-catalyzed hydrolysis) of the ester groups is typically faster than acid hydrolysis. A key point of comparison will be the relative rates of hydrolysis of the methyl vs. ethyl ester groups under these conditions.

  • Preparation: To separate flasks, add a known volume of the stock solution of each compound. Add an equal volume of 3% H₂O₂.

  • Stress: Keep the solutions at room temperature for a specified duration (e.g., 3-24 hours).[2]

  • Sample Preparation: Dilute the solution with the mobile phase to the final target concentration for analysis.

Causality: Hydrogen peroxide is a strong oxidizing agent that promotes the aromatization of the dihydropyridine ring to the pyridine derivative (Impurity D).[1] Since this degradation occurs at the ring, it is hypothesized that both Amlodipine and its dimethyl ester will show similar susceptibility to oxidation.

  • Preparation: Prepare solutions of each compound (e.g., 1 mg/mL).

  • Stress: Expose the solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample for each compound should be kept in the dark under the same temperature conditions.

  • Sample Preparation: Dilute the exposed and control samples with the mobile phase to the target concentration for analysis.

Causality: Light energy can induce the oxidation of the dihydropyridine ring, leading to the formation of the pyridine derivative, similar to chemical oxidation.[1][4]

  • Preparation: Place a thin layer of the solid powder of each compound in separate petri dishes.

  • Stress: Place the dishes in a controlled temperature oven at 80°C for 48 hours.[3]

  • Sample Preparation: After exposure, allow the samples to cool. Accurately weigh a portion of the powder and dissolve it in the mobile phase to achieve the target concentration for analysis.

Causality: This test assesses the solid-state stability of the compounds. Amlodipine is generally stable to heat, and it is expected that the dimethyl ester will exhibit similar behavior.[1][3]

Hypothesized Degradation Pathways and Data Interpretation

The primary difference in degradation products between Amlodipine and its Dimethyl Ester is expected to arise from hydrolysis.

G cluster_aml Amlodipine Degradation cluster_dme Hypothesized this compound Degradation Amlodipine Amlodipine 3-Ethyl 5-Methyl Ester ImpurityD_Aml Impurity D (Amlodipine Pyridine Analogue) C₂₀H₂₃N₂O₅Cl Amlodipine->ImpurityD_Aml Oxidation, Photolysis Acid1_Aml Monoacid A Hydrolysis of Methyl Ester Amlodipine->Acid1_Aml Hydrolysis Acid2_Aml Monoacid B Hydrolysis of Ethyl Ester Amlodipine->Acid2_Aml Hydrolysis Diacid_Aml Diacid Hydrolysis of Both Esters Acid1_Aml->Diacid_Aml Hydrolysis Acid2_Aml->Diacid_Aml Hydrolysis AmlodipineDME This compound 3,5-Dimethyl Ester ImpurityD_DME Impurity D Analogue (Dimethyl) C₁₉H₂₁N₂O₅Cl AmlodipineDME->ImpurityD_DME Oxidation, Photolysis Acid_DME Monoacid Hydrolysis of one Methyl Ester AmlodipineDME->Acid_DME Hydrolysis Diacid_DME Diacid Hydrolysis of Both Esters (Same as Diacid_Aml) Acid_DME->Diacid_DME Hydrolysis

Caption: Comparative degradation pathways of Amlodipine and its Dimethyl Ester.

The results of the comparative study should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Degradation under Stress Conditions

Stress Condition Time Amlodipine Besylate (% Degradation) This compound (% Degradation) Major Degradant(s) - Amlodipine Major Degradant(s) - Dimethyl Ester
0.1 M HCl, 80°C 8 h Experimental Value Experimental Value Impurity D, Hydrolysis Products Impurity D Analogue, Hydrolysis Product(s)
0.1 M NaOH, RT 24 h Experimental Value Experimental Value Hydrolysis Products Hydrolysis Product(s)
3% H₂O₂, RT 24 h Experimental Value Experimental Value Impurity D Impurity D Analogue
Photolytic (ICH Q1B) - Experimental Value Experimental Value Impurity D Impurity D Analogue

| Thermal (Solid), 80°C | 48 h | Experimental Value | Experimental Value | None Significant | None Significant |

Interpretation: A direct comparison of the "% Degradation" values will provide a clear indication of the relative stability of the two compounds under each stress condition. A significantly higher degradation percentage for the dimethyl ester under hydrolytic conditions would suggest that the methyl ester is more labile than the ethyl ester in the amlodipine structure. The identity of the degradation products should be confirmed using mass spectrometry (LC-MS) to validate the hypothesized pathways.

Conclusion

This guide outlines a scientifically rigorous framework for comparing the stress stability of this compound to the well-documented profile of Amlodipine Besylate. By adhering to these protocols, researchers can generate reliable, comparative data essential for risk assessment, formulation development, and establishing a comprehensive stability profile for this new chemical entity. The key comparison will hinge on the relative rates of hydrolysis, providing valuable insights into how minor structural modifications on the ester functionalities impact the overall stability of the dihydropyridine class of molecules.

References

A Comparative Guide to the Stability of Amlodipine Salt Forms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Salt Selection in Amlodipine Formulations

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While the therapeutic effect resides in the amlodipine moiety, the selection of the salt form is a pivotal decision in drug development. This choice profoundly influences the active pharmaceutical ingredient's (API) physicochemical properties, including stability, solubility, and hygroscopicity, which in turn dictate the manufacturability, bioavailability, and shelf-life of the final drug product.[2][3]

The most prevalent form, amlodipine besylate, is renowned for its favorable characteristics, including good stability and non-hygroscopic nature.[2][4] However, other salt forms, such as amlodipine maleate, have also been developed.[2] Concerns regarding the inherent instability of the maleate salt underscore the importance of a thorough comparative analysis.[2] This guide provides an in-depth comparison of the stability of different amlodipine salt forms, with a primary focus on the besylate and maleate salts, grounded in experimental data and established analytical protocols. We will explore the causality behind experimental choices and present data-driven insights to inform rational salt selection and formulation development.

Comparative Physicochemical and Stability Profiles

The stability of a drug substance is not a single property but a composite of its responses to various environmental factors. Here, we compare the key stability-related attributes of amlodipine besylate and amlodipine maleate.

Hygroscopicity: A Gateway to Degradation

Causality: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter. Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions. It can also trigger conversions between different solid-state forms (polymorphs), which may have different stabilities and solubilities.[5]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

A standard method to quantify hygroscopicity is Dynamic Vapor Sorption (DVS).

  • Objective: To precisely measure the mass change of a sample as it is exposed to a controlled profile of varying relative humidity (RH) at a constant temperature.

  • Procedure:

    • An accurate mass of the amlodipine salt is placed in the DVS instrument.

    • The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

    • The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and subsequently decreased back to 0% RH, creating a full sorption/desorption isotherm.

    • The sample mass is continuously recorded until equilibrium is reached at each RH step.

  • Interpretation: A significant mass gain indicates hygroscopicity. The shape of the isotherm can reveal the nature of water uptake (e.g., surface adsorption vs. bulk absorption or hydrate formation).

Comparative Data:

Experimental studies have demonstrated a clear distinction between the besylate and maleate salts. Amlodipine besylate is characterized as non-hygroscopic, showing minimal water uptake even at high humidity levels.[2][4] In contrast, amlodipine maleate has shown greater propensity for moisture absorption.

Salt FormHygroscopicity ProfileSupporting Evidence
Amlodipine Besylate Non-hygroscopic.[2]Does not pick up significant moisture when exposed to 75% RH at 37°C for 24 hours and remains anhydrous even at 95% RH at 30°C for 3 days.[4]
Amlodipine Maleate Concerns about instability, implying potential hygroscopicity.[2]Does not pick up moisture at 75% RH but its stability can be a concern.[4]
Solid-State Stability and Polymorphism

Causality: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[6] Different polymorphs of the same API can have vastly different physical properties, including melting point, solubility, and, crucially, stability.[6] During storage, a less stable (metastable) form can convert to a more stable form, potentially altering the drug product's performance. Amlodipine besylate is known to exist in multiple forms, including anhydrates and hydrates.[6][7]

Experimental Protocol: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)

  • Objective: To identify the crystalline form of the API and detect any phase transitions upon heating.

  • XRPD Procedure:

    • A powdered sample of the amlodipine salt is irradiated with a monochromatic X-ray beam.

    • The X-rays are diffracted by the crystalline lattice at specific angles.

    • The resulting diffraction pattern is unique to a specific polymorph, acting as a fingerprint.

  • DSC Procedure:

    • A small, weighed sample is heated at a constant rate in a controlled atmosphere.

    • The heat flow to the sample is measured relative to an inert reference.

    • Events like melting, crystallization, or solid-solid transitions are detected as endothermic or exothermic peaks.

  • Interpretation: XRPD confirms the initial crystal form. DSC thermograms can reveal the melting point of a specific polymorph and indicate potential conversions to other forms upon heating. For instance, the dehydration of a hydrate form followed by the crystallization of an anhydrate can be observed.[8]

Comparative Data:

Amlodipine besylate has been extensively studied and found to exist as an anhydrate, monohydrate, dihydrate, and an amorphous form.[6][7][8] The dihydrate is the most stable form in aqueous environments at room temperature.[7][8] The anhydrate and monohydrate forms can convert to the more stable dihydrate in the presence of moisture.[6][8] This highlights the importance of controlling humidity during storage and manufacturing to prevent unwanted polymorphic transformations. Information on the polymorphic forms of amlodipine maleate is less prevalent in the literature, but the inherent stability concerns suggest that its solid-state properties may be less robust than those of the besylate salt.[2]

PropertyAmlodipine BesylateAmlodipine Maleate
Known Solid Forms Anhydrate, Monohydrate, Dihydrate, Amorphous.[6][7]Data not as readily available, but general stability concerns have been noted.[2]
Stable Form The dihydrate form is the most stable in aqueous conditions.[8]Not explicitly defined in comparative literature.
Transformations Anhydrate and monohydrate can convert to the dihydrate via solvent-mediated transformation.[6]N/A
Forced Degradation and Solution Stability

Causality: Forced degradation (or stress testing) studies are essential to identify the likely degradation products of a drug substance, elucidate its degradation pathways, and assess its intrinsic stability.[9][10] This information is critical for developing stability-indicating analytical methods and for predicting the shelf-life of a product. Amlodipine's dihydropyridine ring is a known "soft spot" susceptible to degradation.[11][12]

Experimental Protocol: ICH-Guided Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][10]

  • Objective: To subject the amlodipine salt to a variety of stress conditions more severe than accelerated stability conditions to determine its degradation pathways.

  • Procedure:

    • Stock Solution: Prepare a stock solution of the amlodipine salt (e.g., 1 mg/mL) in a suitable solvent like methanol.[11]

    • Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1N HCl) and keep at a specified temperature (e.g., room temperature or elevated) for a set time. Neutralize the solution afterward.[11][13]

    • Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1N NaOH) and treat similarly to acid hydrolysis. Neutralize the solution.[11][13]

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[11][14]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.[14][15]

    • Photodegradation: Expose a solution of the drug substance to a controlled light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber, as per ICH Q1B guidelines.[9][11] A dark control sample should be stored under the same conditions.

  • Analysis: Analyze all stressed samples and an unstressed control using a validated stability-indicating HPLC method.[11] Identify and quantify the parent drug and any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1N HCl) StressedSamples Stressed Samples + Unstressed Control Acid->StressedSamples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->StressedSamples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->StressedSamples Heat Thermal Stress (e.g., 80°C) Heat->StressedSamples Light Photostability (UV/Vis Light) Light->StressedSamples API Amlodipine Salt (Drug Substance) API->Acid API->Base API->Oxidation API->Heat API->Light HPLC Stability-Indicating HPLC Analysis StressedSamples->HPLC Data Data Analysis: - Identify Degradants - Quantify Assay Loss - Mass Balance HPLC->Data

Caption: A typical experimental workflow for forced degradation studies.

Comparative Data:

Studies show that amlodipine is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic conditions.[11][12][14] The primary degradation pathways often involve the oxidation of the dihydropyridine ring to its pyridine analogue (Impurity D).[12][16]

Stress ConditionAmlodipine Besylate Degradation ProfileReference
Acid Hydrolysis Significant degradation observed; one study reported 60% degradation in acidic medium.[14][17][18]
Base Hydrolysis Significant degradation; considered a main degradation pathway.[12][17]
Oxidation Susceptible to degradation, with one study showing 20% degradation in 30% H₂O₂.[14]
Photolysis A significant degradation pathway, leading to the formation of the pyridine derivative.[11][12] One study showed a 22.38% reduction in content after UV radiation.[16][17]
Thermal Stress Generally found to be stable at high temperatures.[12][14]

While specific comparative kinetic data for amlodipine maleate is less available, its noted instability suggests it would be at least as, if not more, susceptible to these degradation pathways compared to the besylate salt.[2]

Summary and Formulation Considerations

The selection of a salt form for amlodipine is a critical determinant of the final drug product's stability and quality. The evidence strongly supports the superior stability profile of amlodipine besylate over other forms, particularly amlodipine maleate.

  • Amlodipine Besylate is distinguished by its non-hygroscopic nature , which minimizes the risk of moisture-induced degradation and polymorphic transformations.[2][4] While it can exist in multiple polymorphic forms, understanding their interconversion and controlling humidity can ensure the stability of the desired solid form.[6][8]

  • Amlodipine Maleate has been associated with inherent instability , making it a less desirable candidate for robust formulation development.[2]

For drug development professionals, these findings have direct implications:

  • Salt Selection: Amlodipine besylate remains the salt of choice due to its proven stability, processability, and extensive history of safe and effective use.[2]

  • Formulation Strategy: When formulating with amlodipine besylate, control of moisture is key. Excipient selection should favor non-hygroscopic materials, and packaging should provide an adequate moisture barrier.

  • Analytical Methods: Development of a robust, stability-indicating analytical method is non-negotiable. This method must be capable of separating the parent amlodipine peak from all potential degradation products formed under stress conditions, particularly the pyridine derivative.[13]

Ultimately, a comprehensive understanding of the comparative stability of amlodipine's salt forms, underpinned by rigorous experimental data, empowers researchers to develop safe, effective, and stable pharmaceutical products that meet stringent regulatory standards.[19][20]

Relationship between Physicochemical Properties and Stability

Stability_Factors center_node Drug Product Stability & Performance sol Solubility/ Dissolution center_node->sol impacts bioavailability hygro Hygroscopicity hygro->center_node triggers degradation poly Polymorphism hygro->poly can induce transformation chem Chemical Reactivity (e.g., Hydrolysis, Oxidation) hygro->chem facilitates poly->center_node affects solubility chem->center_node causes impurity formation

Caption: Interplay of key physicochemical properties affecting drug stability.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Amlodipine Dimethyl Ester, a common impurity and reference standard in pharmaceutical research. Our approach is grounded in established safety protocols and a causal understanding of the compound's potential hazards, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Precautionary Imperative

This compound, also identified as Amlodipine EP Impurity F, is a pharmaceutical-related compound.[1][2][3] While a specific, comprehensive hazard profile for the dimethyl ester is not always readily available, established principles of chemical safety mandate that we handle it with the same rigor as its parent compound, Amlodipine.

The Safety Data Sheet (SDS) for Amlodipine classifies it as toxic if swallowed, a cause of serious eye damage, and, critically, very toxic to aquatic life with long-lasting effects.[4][5] This high aquatic toxicity is a primary driver for the stringent disposal protocols outlined below. The fundamental principle is to prevent any release into the environment, particularly into sewer systems or waterways.[4][6]

Furthermore, forced degradation studies show that amlodipine and its derivatives can be unstable, degrading under acidic, alkaline, and photolytic conditions.[7][8][9] Improper disposal could lead to the formation of various degradation products with unknown environmental fates and toxicities.[10][11] Therefore, all waste streams containing this compound must be treated as regulated hazardous chemical waste.

Hazard ConsiderationBasis for ConcernPrimary Precaution
Human Health Parent compound (Amlodipine) is toxic if swallowed and causes serious eye damage.[4][5] Potency of the ester is unknown.[1]Avoid ingestion, inhalation, and contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).
Environmental Parent compound is very toxic to aquatic life with long-lasting effects.[4][5]Strict prohibition of sewer disposal. All waste must be collected for incineration or treatment by a licensed facility.
Chemical Stability Susceptible to degradation via hydrolysis and photolysis.[7][8]Store waste in closed, opaque containers in a designated area away from direct light and incompatible chemicals.

Core Disposal Workflow: From Generation to Collection

The only acceptable disposal route for this compound is through a licensed hazardous material disposal company or an institution's Environmental Health & Safety (EHS) program.[1][6] The process begins the moment the chemical is deemed a waste product.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Streams cluster_2 Containment & Labeling cluster_3 Interim Storage cluster_4 Final Disposal Path cluster_5 Decontamination Protocol start This compound Waste Generated bulk Bulk / Unused Chemical start->bulk spill Spill Debris & Contaminated PPE start->spill labware Contaminated Labware start->labware empty Empty Stock Container start->empty container Place in a chemically compatible, leak-proof, sealed container. bulk->container spill->container rinse Triple-rinse with a suitable solvent (e.g., Methanol). labware->rinse empty->rinse labeling Label container: 'Hazardous Waste' 'this compound' List Hazards (Toxic, Aquatic Toxin) container->labeling storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage pickup Arrange for pickup by licensed hazardous waste contractor or EHS. storage->pickup non_haz Dispose as non-hazardous trash (e.g., regular lab glass). rinsate Collect all rinsate as hazardous liquid waste. rinse->rinsate rinsed_item Decontaminated Item rinse->rinsed_item rinsate->container rinsed_item->non_haz

Caption: Decision workflow for managing this compound waste streams.

Experimental Protocol: Waste Handling and Disposal

1.0 Waste Segregation and Containment

  • 1.1 At the point of generation, immediately identify any material contaminated with this compound as hazardous waste. This includes expired or unused neat compounds, solutions, spill cleanup materials, and contaminated disposable labware (e.g., pipette tips, weighing boats).

  • 1.2 Designate a specific, compatible waste container.[6] Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must have a secure, leak-proof screw-top cap.

    • Causality Note: Using compatible containers prevents chemical degradation of the container, which could cause dangerous leaks.[12][13]

  • 1.3 For solid waste, place it directly into a designated solid waste container. For liquid waste, use a designated liquid waste container. Do not mix solid and liquid waste.

  • 1.4 Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[12] Inadvertent mixing can result in dangerous reactions.[12]

2.0 Labeling

  • 2.1 As soon as the first drop of waste enters the container, label it clearly.[14]

  • 2.2 The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of the container's components, including solvents.

    • The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

3.0 Storage

  • 3.1 Keep the waste container tightly sealed at all times, except when adding waste.[6] Evaporation is not an acceptable method of disposal and is a regulatory violation.[6]

  • 3.2 Store the container in a designated "Satellite Accumulation Area" (SAA), such as a secondary containment bin within a ventilated cabinet.[14]

  • 3.3 The SAA should be located away from sink drains or any route to the sewer system.[1][6]

4.0 Final Disposal

  • 4.1 Once the container is full or is no longer needed, arrange for its collection through your institution's EHS department or a contracted licensed hazardous waste disposal service.[14][15]

Spill Management and Decontamination

Accidents happen, and a prepared response is critical. Always handle this compound inside a chemical fume hood to minimize inhalation risk.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.[1]Protects against splashes that can cause serious eye damage.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling or a spill.
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities.[1]Protects skin and personal clothing from contamination.
Protocol: Small Spill Cleanup (<5g)
  • 1.0 Ensure appropriate PPE is worn.

  • 2.0 Restrict access to the spill area.

  • 3.0 Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • 4.0 Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • 5.0 Clean the spill surface with a suitable solvent (e.g., methanol), collecting all cleaning materials and rinsate as hazardous waste.

  • 6.0 Wash hands thoroughly after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's emergency response or EHS office.

Protocol: Decontamination of Non-Disposable Labware
  • 1.0 Under a fume hood, perform a triple rinse of the contaminated glassware with a minimal amount of a suitable solvent (e.g., methanol).

  • 2.0 Collect all three rinses in your designated liquid hazardous waste container for this compound.

    • Causality Note: This rinsate is considered hazardous waste and must not be poured down the drain.[6]

  • 3.0 After the triple rinse, the glassware can be washed normally.

Empty stock containers of the chemical must also be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[6] Deface the label on the empty, rinsed container before disposal.[6]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost integrity and responsibility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Amlodipine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals handling Amlodipine Dimethyl Ester. As a related compound to the well-characterized Amlodipine, this guide is built upon the established safety profile of the parent compound, treating the dimethyl ester derivative with an equivalent level of caution. The core philosophy of this document is to establish a self-validating system of safety, where procedural logic and scientific reasoning are transparent, empowering you to work with confidence and security.

Foundational Hazard Assessment: Understanding the "Why"

Before detailing specific personal protective equipment (PPE), it is crucial to understand the inherent risks associated with Amlodipine and its derivatives. The recommendations provided are directly correlated to the hazard classifications found in safety data sheets (SDS) for the parent compound, Amlodipine.

Amlodipine is classified with several key hazards:

  • Acute Oral Toxicity : The substance is toxic if swallowed[1][2].

  • Serious Eye Damage : It is known to cause severe, potentially irreversible eye damage[1][2][3].

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure[1].

  • Skin Irritation : Causes skin irritation upon contact[3][4].

  • Respiratory Irritation : Inhalation of dust or fumes may cause respiratory irritation[3][4].

  • Aquatic Toxicity : The compound is very toxic to aquatic life, with long-lasting effects[1][5].

This hazard profile necessitates a multi-faceted approach to protection, ensuring that all potential routes of exposure—ingestion, inhalation, and dermal or ocular contact—are effectively blocked.

Core Protective Equipment: Your Primary Defense

Engineering controls, such as chemical fume hoods, are the first line of defense and are mandatory when handling this compound powder. The following PPE is required to supplement these controls.

Protection Type Specific Requirement Standard Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldEN 166 or ANSI Z87.1Protects against the severe eye damage hazard[2]. A face shield is crucial when handling powders or solutions to protect the entire face from splashes or aerosolized particles.
Hand Protection Nitrile Gloves (Double-Gloved)ASTM D6319 or EN 374Provides a barrier against skin irritation[3]. Double-gloving is a best practice that allows for the safe removal of the contaminated outer layer without compromising hand protection.
Body Protection Disposable Lab Coat with Knit Cuffs or Chemical-Resistant Gown---Prevents contamination of personal clothing and skin. Knit cuffs ensure a secure fit around the inner glove.
Respiratory Protection NIOSH-approved N95 Respirator or higherNIOSH 42 CFR 84 or EN 149Required for handling the solid compound to prevent inhalation of aerosolized particles, which can cause respiratory irritation[3][4].

Procedural Framework: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for safety. This section details the step-by-step procedures for handling this compound.

Overall Handling Workflow

The entire process, from setup to clean-up, must be meticulously planned to minimize exposure risk.

G cluster_prep Preparation cluster_ops Operations cluster_post Post-Operation A Verify Fume Hood Operation B Gather & Inspect PPE A->B C Prepare Work Surface B->C D Don PPE (See Protocol) C->D Enter Controlled Area E Handle Compound D->E F Decontaminate Surfaces E->F G Segregate & Seal Waste F->G Complete Experiment H Doff PPE (See Protocol) G->H I Thorough Hand Washing H->I

Caption: High-level workflow for handling this compound.

Experimental Protocol: Donning and Doffing PPE

The order in which PPE is put on and, more critically, taken off is designed to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on the disposable lab coat, ensuring it is fully fastened.

  • Respirator: Fit the N95 respirator, performing a seal check as per the manufacturer's instructions.

  • Eye & Face Protection: Put on chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) PPE: This sequence is critical and must be performed methodically in an area designated for de-gowning. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

G A 1. Remove Outer Gloves (Contaminated) B 2. Remove Face Shield & Goggles (Handle by straps) A->B C 3. Remove Lab Coat/Gown (Roll away from body) B->C D 4. Remove Respirator (Handle by straps) C->D E 5. Remove Inner Gloves (Clean) D->E F 6. Wash Hands Thoroughly E->F

Caption: The mandatory sequence for safely removing contaminated PPE.

Emergency Response and First Aid

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[2][5].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately[5].

Operational and Disposal Plans

Due to its high aquatic toxicity, this compound and all materials contaminated with it must be treated as hazardous waste[1][3]. Avoid release to the environment under all circumstances[3].

Waste Stream Management

Proper segregation of waste is essential for safe disposal.

G cluster_source cluster_container A Grossly Contaminated Items (e.g., spill cleanup materials) D Labeled, Sealable Hazardous Waste Bags (for solid waste) A->D B Contaminated PPE (Gloves, Gown, etc.) B->D C Residual Compound & Empty Containers E Labeled, Sealable Hazardous Waste Container (for chemical waste) C->E F Licensed Hazardous Waste Disposal Service D->F E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine Dimethyl Ester
Reactant of Route 2
Amlodipine Dimethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.